molecular formula C19H21D3N2·HCl B602475 Imipramine-d3 CAS No. 112898-42-7

Imipramine-d3

カタログ番号: B602475
CAS番号: 112898-42-7
分子量: 319.89
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imipramine-d3 HCl is the detuterated Imipramine HCl. Imipramine HCl is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-48-3
Record name Imipramine-D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINE-D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Isotopic Purity of Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the synthesis and isotopic purity analysis of Imipramine-d3, a deuterated analog of the tricyclic antidepressant Imipramine. It is designed to be a valuable resource for professionals in medicinal chemistry and drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Deuterated Imipramine

Imipramine is a well-established tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and serotonin.[1] Its metabolism, however, can lead to variable patient responses and side effects. The strategic substitution of hydrogen with deuterium, a stable isotope, can significantly alter a drug's pharmacokinetic profile. This "deuterium effect" stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow metabolic processes involving C-H bond cleavage.[2]

Specifically, deuterating Imipramine at the N-methyl group to create this compound targets a key site of metabolic N-demethylation.[2] This modification has been shown to result in a slower rate of systemic clearance, a longer half-life, and enhanced bioavailability in preclinical studies.[2] Such improvements can lead to a more predictable therapeutic window and potentially a better side-effect profile.

Synthetic Pathway: Reductive Amination for Precise Deuteration

A robust and widely applicable method for the synthesis of this compound is the reductive amination of its precursor, desipramine. This approach offers high efficiency and excellent control over the incorporation of deuterium at the desired position.

Retrosynthetic Strategy

The synthesis logically starts from the commercially available desipramine and a deuterated methyl source. Reductive amination provides a direct and efficient means to introduce the trideuteromethyl group.

G Imipramine_d3 This compound Reductive_Amination Reductive Amination Imipramine_d3->Reductive_Amination Desipramine Desipramine Deuterated_Methyl_Source Deuterated Methyl Source (e.g., Paraformaldehyde-d2) Reductive_Amination->Desipramine Reductive_Amination->Deuterated_Methyl_Source

Figure 1. Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from desipramine hydrochloride.

Materials:

  • Desipramine hydrochloride

  • Paraformaldehyde-d2

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free-Basing of Desipramine: Suspend desipramine hydrochloride in DCM and add saturated aqueous sodium bicarbonate solution. Stir until the solid fully dissolves. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desipramine free base.

  • Reductive Amination: Dissolve the desipramine free base in DCM. To this solution, add paraformaldehyde-d2 followed by the portion-wise addition of sodium triacetoxyborohydride. STAB is a mild and effective reducing agent for this transformation.[3][4] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield pure this compound.

G Start Desipramine HCl Free_Base Desipramine Free Base Start->Free_Base NaHCO3 Reaction Reductive Amination with Paraformaldehyde-d2 and STAB Free_Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2. Synthetic workflow for this compound.

Isotopic Purity Assessment: A Critical Quality Attribute

Ensuring high isotopic purity is paramount for the clinical and research applications of this compound. The primary analytical techniques for this determination are mass spectrometry and nuclear magnetic resonance spectroscopy.[5]

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is the gold standard for quantifying the isotopic enrichment of deuterated compounds.[6][7] The method involves analyzing the molecular ion cluster and determining the relative abundance of each isotopic species (d0, d1, d2, d3, etc.).[8][9]

Analytical Procedure:

  • A solution of the synthesized this compound is analyzed by LC-MS.

  • The mass spectrum of the molecular ion [M+H]⁺ is acquired.

  • The relative intensities of the isotopic peaks are integrated to calculate the isotopic distribution.[7]

Table 1: Example Isotopic Distribution Data for this compound

Isotopic SpeciesTheoretical Mass [M+H]⁺Observed Relative Abundance (%)
d0 (Imipramine)281.19< 0.5
d1282.20< 1.0
d2283.20< 2.0
d3 (this compound) 284.21 > 96.5

Note: The observed relative abundance will vary depending on the success of the synthesis and purification.

NMR Spectroscopy for Positional Confirmation

While mass spectrometry provides the degree of deuteration, NMR spectroscopy is crucial for confirming the location of the deuterium atoms.

  • ¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons should be significantly diminished or absent, confirming successful deuteration at this position.[10]

  • ²H NMR: Deuterium NMR directly observes the deuterium nucleus, providing unambiguous evidence of its presence at the N-methyl position.[10][11]

G Sample Synthesized this compound LC_MS LC-MS Analysis Sample->LC_MS NMR NMR Analysis Sample->NMR Mass_Spectrum Acquire Mass Spectrum LC_MS->Mass_Spectrum NMR_Spectra Acquire ¹H and ²H NMR Spectra NMR->NMR_Spectra Isotopic_Distribution Calculate Isotopic Distribution Mass_Spectrum->Isotopic_Distribution Positional_Verification Verify Deuteration Site NMR_Spectra->Positional_Verification Purity_Report Final Isotopic Purity Report Isotopic_Distribution->Purity_Report Positional_Verification->Purity_Report

Figure 3. Analytical workflow for determining isotopic purity.

Conclusion

The synthesis of this compound with high isotopic purity is a critical endeavor in the pursuit of improved antidepressant therapies. The reductive amination of desipramine stands out as an efficient and reliable synthetic strategy. The rigorous analytical characterization using a combination of mass spectrometry and NMR spectroscopy is essential to guarantee the quality and consistency of the final deuterated compound. This guide provides a solid foundation for researchers and scientists engaged in the synthesis and analysis of deuterated pharmaceuticals.

References

  • Álvarez-Sánchez, B., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1167-1176. Available from: [Link]

  • Wikipedia. (2023). Deuterium NMR. Available from: [Link]

  • Li, G., et al. (2024). Photocatalyzed Reductive Amination for Multiple Deuteration of Amines. ACS Catalysis, 14(1), 356-364. Available from: [Link]

  • Li, G., et al. (2024). Photocatalyzed Reductive Amination for Multiple Deuteration of Amines. ACS Catalysis, 14, 356-364. Available from: [Link]

  • Grankvist, K., et al. (2014). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Applied Physiology, 116(1), 101-107. Available from: [Link]

  • Álvarez-Sánchez, B., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1167-1176. Available from: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907-2916. Available from: [Link]

  • Zhang, H., et al. (2023). Tandem reductive amination and deuteration over a phosphorus-modified iron center. Nature Communications, 14(1), 5835. Available from: [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available from: [Link]

  • Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907-2916. Available from: [Link]

  • Caltech GPS. (2014). Isotope Ratio Mass Spectrometry. Available from: [Link]

  • Surratt, C. K., et al. (2011). Synthesis of 3,7-disubstituted imipramines by palladium-catalysed amination/cyclisation and evaluation of their inhibition of monoamine transporters. Chemistry--A European Journal, 17(42), 11887-11895. Available from: [Link]

  • Sasaki, Y., & Baba, S. (1988). Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry. Journal of Chromatography, Biomedical Applications, 426(1), 93-101. Available from: [Link]

  • Wikipedia. (2023). Imipramine. Available from: [Link]

  • Taylor, I. W., et al. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641-647. Available from: [Link]

  • Veeprho. (n.d.). This compound (HCl Salt). Available from: [Link]

  • Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(42), 5123-5130. Available from: [Link]

  • Bindra, S., et al. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 15(15), 1335-1360. Available from: [Link]

Sources

Introduction: The Role of Deuteration in Precision Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Imipramine-d3

This compound is the deuterium-labeled analogue of Imipramine, a well-established tricyclic antidepressant.[1] While structurally and pharmacologically similar to its parent compound, this compound serves a distinct and critical purpose in the scientific community. The strategic replacement of three hydrogen atoms with their heavier, stable isotope, deuterium, on one of the N-methyl groups, imparts a specific mass shift without significantly altering its chemical behavior. This property makes this compound an invaluable tool, primarily utilized as an internal standard for the highly accurate quantification of Imipramine in complex biological matrices.[1][2]

This guide provides an in-depth exploration of the physical, chemical, and analytical properties of this compound. It is designed for researchers, analytical chemists, and drug development professionals who require a comprehensive understanding of this compound for applications in pharmacokinetics, therapeutic drug monitoring, and metabolic studies.

Chemical Identity and Structural Elucidation

The foundational characteristics of this compound are its molecular structure and associated identifiers. The deuteration is specifically on one of the terminal N-methyl groups of the propylamino side chain.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(methyl-d3)propan-1-amine[2]
CAS Number 65100-48-3 (Free Base)[3]
112898-42-7 (Hydrochloride Salt)[4][5]
Molecular Formula C₁₉H₂₁D₃N₂ (Free Base)[2][3]
C₁₉H₂₂D₃ClN₂ (HCl Salt)[4]
Molecular Weight 283.43 g/mol (Free Base)[2][3][6][7]
319.89 g/mol (HCl Salt)[4]
Synonyms Imipramine D3, Imipramine-(N-methyl-d3)[2][7]

Physical and Chemical Properties

The physical properties of this compound are nearly identical to those of its non-deuterated counterpart. The hydrochloride salt is typically used in laboratory settings due to its increased stability and solubility in aqueous media.

Table 2: Physicochemical Properties of this compound (Hydrochloride Salt)

PropertyValueComments and Source(s)
Physical Form Crystalline SolidBased on data for Imipramine HCl.[8]
Appearance White to off-whiteBased on data for Imipramine HCl.[9]
Melting Point ~170-175 °CData for Imipramine HCl; deuteration has a negligible effect.[9][10][11][12][13]
Boiling Point 160 °C @ 0.1 mm HgData for parent compound free base.[9][10]
Solubility Water: Freely soluble (as HCl salt)[9][11]
Ethanol, DMSO: ~25 mg/mL[8]
PBS (pH 7.2): ~0.5 mg/mL[8]
Acetone: Sparingly soluble[9][11]
Stability Stable at pH 4-5. Turns yellowish/reddish on exposure to light.Data for Imipramine HCl.[9]
Storage Recommended: 2-8°C or -20°C for long-term storage, protected from light.[3][8][14]
  • Expertise & Experience Insight: The choice of the hydrochloride salt is a deliberate and common practice in pharmaceutical sciences. The salt form enhances the compound's stability and aqueous solubility, making it far easier to prepare stock solutions and calibration standards for analytical assays compared to the free base form.

Spectroscopic and Analytical Characterization

The analytical signature of this compound is defined by the mass shift from its deuteration, which is readily detectable by mass spectrometry and subtly reflected in NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is designed. When used as an internal standard, its +3 Da mass difference allows it to be distinguished from the non-labeled analyte, while its nearly identical chromatographic retention time and ionization efficiency ensure reliable correction for experimental variability.

  • Expected Ionization: In electrospray ionization (ESI) positive mode, this compound will readily form a protonated molecular ion [M+H]⁺.

  • Expected m/z:

    • Analyte (Imipramine): C₁₉H₂₄N₂ (MW: 280.41) → [M+H]⁺ ≈ 281.2

    • Internal Standard (this compound): C₁₉H₂₁D₃N₂ (MW: 283.43) → [M+H]⁺ ≈ 284.2

This clear 3-unit mass difference is ideal for detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a highly sensitive and selective quantification technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation. While the ¹³C NMR spectrum of this compound is virtually identical to that of Imipramine, the ¹H NMR spectrum provides definitive proof of deuteration.

  • ¹H NMR: The key differentiating feature is the signal corresponding to the N-methyl protons. In Imipramine, this appears as a singlet integrating to 6 protons. In this compound, this signal would be a singlet integrating to only 3 protons, as the signal from the deuterated methyl group (CD₃) is absent in the ¹H spectrum.

  • ¹³C NMR: The carbon of the deuterated methyl group will show a multiplet with a significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Chromatography (HPLC & GC)

High-Performance Liquid Chromatography (HPLC) is the standard separation technique used with this compound, typically coupled to a mass spectrometer (LC-MS).[15][16]

  • Typical Column: Reversed-phase columns, such as a C18, are effective for separation.[15][16]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[16]

  • Causality: The key principle is co-elution. Because deuterium substitution has a minimal effect on polarity, this compound and Imipramine have virtually identical retention times under typical reversed-phase HPLC conditions. This co-elution is critical for its function as an internal standard, as it ensures both compounds experience the same matrix effects at the same time, leading to accurate correction.

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This section details a representative workflow for the use of this compound as an internal standard.

Objective: To accurately quantify the concentration of Imipramine in human plasma samples.

Caption: Workflow for Plasma Sample Analysis using an Internal Standard.

Methodology
  • Preparation of Standards:

    • Prepare a stock solution of this compound (Internal Standard, IS) in methanol at 1 µg/mL.

    • Prepare calibration standards by spiking known concentrations of Imipramine (e.g., 1-500 ng/mL) and a fixed concentration of this compound (e.g., 50 ng/mL) into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Trustworthiness: This protocol incorporates a self-validating system. By adding the IS at the very beginning, any analyte loss during the subsequent extraction and handling steps will be mirrored by a proportional loss of the IS, ensuring the final analyte/IS ratio remains constant and the calculated concentration is accurate.

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. The acetonitrile disrupts the hydration shell around proteins, causing them to denature and aggregate.

    • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for the following transitions (values are illustrative and must be optimized):

      • Imipramine: Q1: 281.2 → Q3: 86.1

      • This compound: Q1: 284.2 → Q3: 89.1

    • Expertise Insight: The choice of MRM transitions is critical. The precursor ion (Q1) is the protonated molecule. The product ion (Q3) is a stable, characteristic fragment. For Imipramine, the 86.1 m/z fragment corresponds to the dimethylaminopropyl side chain. For this compound, this same fragmentation results in an 89.1 m/z fragment due to the three deuterium atoms, providing exceptional specificity.

  • Data Analysis:

    • Integrate the peak areas for both the Imipramine and this compound MRM transitions.

    • Calculate the Peak Area Ratio (PAR) = Area(Imipramine) / Area(this compound).

    • Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards.

    • Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Conclusion

This compound is more than just a labeled version of an antidepressant; it is a precision tool that underpins the reliability of modern bioanalytical science. Its physical and chemical properties, being nearly identical to the parent drug, allow it to serve as the ideal internal standard. The discrete mass shift provided by deuterium labeling enables highly selective and sensitive quantification by mass spectrometry, effectively correcting for variations in sample preparation and matrix-induced signal suppression or enhancement. A thorough understanding of its properties and the rationale behind its application is essential for any scientist engaged in drug metabolism, pharmacokinetics, or clinical diagnostics involving Imipramine.

References

  • Veeprho. (n.d.). This compound (HCl Salt). Retrieved from [Link]

  • Hexonsynth. (n.d.). Instock: this compound Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3696, Imipramine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound HYDROCHLORIDE 98 ATOM % D [112898-42-7]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound | CAS No : 65100-48-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Imipramine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45358997, 3-(5,6-dihydrobenzo[b][2]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine. Retrieved from [Link]

  • Mandri, M., et al. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Avicenna Journal of Phytomedicine. Retrieved from [Link]

  • Kim, H. Y., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]

  • Naghdi, E., et al. (2017). Spectrophotometry assay of imipramine and desipramine using ammonium metavanadate and its application to pharmaceutical preparations. ResearchGate. Retrieved from [Link]

  • Chemicalland21. (n.d.). Imipramine. Retrieved from [Link]

  • Hiwse, R., et al. (2022). Formulation and Evaluation of Fast Dissolving Film of Imipramine Hcl. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Imipramine (CAS 50-49-7). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848). Retrieved from [Link]

  • Journal of the Ceramic Society of Japan. (2020). Chemical modification of imipramine and desipramine. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Imipramine - SpectraBase. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Imipramine-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic and pharmacodynamic understanding. The journey from sample collection to data interpretation is fraught with potential for variability—from inconsistent sample preparation to fluctuations in instrument response. It is within this context that the role of an internal standard becomes paramount. This guide provides a deep dive into the use of imipramine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), for the precise quantification of the tricyclic antidepressant imipramine. We will move beyond a simple recitation of protocols to explore the fundamental principles that make this compound the "gold standard" for this application, grounded in the principles of isotope dilution mass spectrometry and guided by regulatory expectations.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At its core, the use of this compound is an application of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for achieving high-accuracy quantitative measurements.[1][2] The principle is elegantly simple: a known quantity of an isotopically enriched version of the analyte (the internal standard, this compound) is added to the sample at the earliest possible stage.[2] This "spiked" sample is then processed and analyzed. Because the SIL-IS is chemically identical to the analyte (imipramine), it experiences the same physical and chemical challenges throughout the entire analytical workflow.[3] Any loss of analyte during sample extraction, or any variation in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss or variation in the SIL-IS.[3][4][5]

The mass spectrometer, however, can easily differentiate between the analyte and the SIL-IS due to their mass difference.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the initial concentration of the analyte, as the ratio remains constant regardless of sample loss or signal suppression. This method of internal standardization effectively nullifies a wide array of potential errors, leading to robust and reliable data.[4][5]

Physicochemical Synergy: Imipramine and this compound

The success of a SIL-IS hinges on its ability to mimic the behavior of the analyte precisely. This is achieved through near-identical physicochemical properties. This compound is structurally identical to imipramine, with the exception of three hydrogen atoms on one of the N-methyl groups being replaced by deuterium atoms.[7][8]

PropertyImipramineThis compoundRationale for Similarity
Molecular Formula C₁₉H₂₄N₂C₁₉H₂₁D₃N₂Identical elemental composition, differing only in isotopic content.[8][9]
Molecular Weight ~280.41 g/mol ~283.43 g/mol The three deuterium atoms add approximately 3 amu to the mass.[8][9]
pKa (basic) ~9.5 - 9.7Essentially IdenticalThe electronic environment of the basic nitrogen is unaffected by deuteration on a distal methyl group.[10]
LogP ~4.8Essentially IdenticalLipophilicity is governed by the overall molecular structure, which remains unchanged.[3]

This profound similarity ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the partitioning, solubility, and recovery of this compound will be virtually indistinguishable from that of imipramine. Likewise, during chromatographic separation, they will exhibit nearly identical retention times, a critical factor for ensuring they experience the same matrix effects during ionization.[6]

A Note on Isotopic Effects

While chemically identical for practical purposes, subtle differences can arise from the substitution of hydrogen with deuterium. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a "chromatographic isotope effect," where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[6] While often negligible, it is a parameter that must be assessed during method development to ensure co-elution is sufficient to compensate for matrix effects.[6] The placement of deuterium on a stable position, such as a methyl group, minimizes the risk of back-exchange with hydrogen from the solvent, ensuring the isotopic purity of the standard throughout the analysis.[3]

The Mechanism in Practice: A Validated Bioanalytical Workflow

The following section details a representative experimental protocol for the quantification of imipramine in human plasma using this compound as an internal standard, based on established methodologies. This protocol is designed as a self-validating system, adhering to the principles outlined in regulatory guidance from bodies such as the FDA and EMA.[4][11][12][13]

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject onto UPLC/HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: High-level workflow for imipramine quantification.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Imipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve imipramine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the imipramine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile for spiking.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound working solution in acetonitrile to each tube. This step simultaneously adds the internal standard and acts as the protein precipitating agent.

  • Vortex mix for 3 minutes at high speed to ensure complete protein precipitation and mixing.

  • Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase (e.g., 80:20 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to settle any particulates before injection.

3. LC-MS/MS System and Conditions:

ParameterRecommended Setting
LC System UPLC/HPLC System (e.g., Waters ACQUITY, Sciex ExionLC)
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Column Temp. 45°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Vol. 5 µL
Gradient Start at 20% B, ramp to 90% B over 5 min, hold, and re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 120°C
Desolvation Temp. 350°C

4. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

The high selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Imipramine 281.186.10.113
This compound 284.289.00.113

These values are typical and should be optimized for the specific instrument used.

Logical Relationship Diagram

Logic Analyte Imipramine (Analyte) Process Sample Prep & LC-MS/MS Analysis Analyte->Process Experiences Variable Loss & Ion Suppression IS This compound (Internal Standard) IS->Process Experiences IDENTICAL Variable Loss & Ion Suppression Ratio Peak Area Ratio (Imipramine / this compound) Process->Ratio Generates Signal Response Result Accurate Quantification Ratio->Result Enables

Caption: The core principle of SIL-IS correction.

Trustworthiness and Validation: A Self-Validating System

The protocol described is inherently self-validating on a per-run basis through the use of calibration standards and quality control samples. A full method validation, as prescribed by FDA and EMA guidelines, must be performed before analyzing study samples.[11][12][13] This includes establishing:

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

  • Accuracy and Precision: Intra- and inter-day runs must demonstrate that measured concentrations are within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: The relationship between concentration and response ratio must be linear and reproducible over the intended analytical range.

  • Matrix Effect: Assessing whether ion suppression or enhancement varies between different sources of the biological matrix. The consistent response of this compound across different lots of plasma is key to demonstrating control over this phenomenon.

  • Stability: Confirming the analyte and IS are stable under all relevant conditions (bench-top, freeze-thaw cycles, long-term storage).

The consistent performance of this compound across these validation experiments provides the ultimate proof of its mechanism of action and its suitability as an internal standard, ensuring the integrity and trustworthiness of the final reported concentrations.

Conclusion

The mechanism of action of this compound as an internal standard is a sophisticated application of fundamental chemical and physical principles. Its near-identical physicochemical properties to imipramine ensure that it faithfully tracks the analyte through every potential source of variability in a bioanalytical workflow. By leveraging the precision of isotope dilution and the selectivity of tandem mass spectrometry, this compound allows researchers to correct for these variables, resulting in highly accurate, precise, and trustworthy data. This level of analytical rigor is not just a scientific ideal but a regulatory necessity, forming the foundation upon which critical decisions in drug development are made.

References

  • Imipramine . Wikipedia. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available from: [Link]

  • This compound (HCl Salt) . Veeprho. Available from: [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation . Biotage. Available from: [Link]

  • Imipramine/Desipramine Pathway, Pharmacokinetics . PharmGKB. Available from: [Link]

  • Isotope dilution . Wikipedia. Available from: [Link]

  • This compound . U.S. Food and Drug Administration (FDA) Global Substance Registration System (GSRS). Available from: [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry . National Institutes of Health (NIH). Available from: [Link]

  • Imipramine | C19H24N2 | CID 3696 . PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma . National Institutes of Health (NIH). Available from: [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]

  • CAS No : 65100-48-3 | Product Name : this compound . Pharmaffiliates. Available from: [Link]

  • Instock: this compound Hydrochloride - Buy Online . Hexonsynth. Available from: [Link]

  • IMIPRAMINE . precisionFDA. Available from: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . National Institutes of Health (NIH). Available from: [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Showing metabocard for Imipramine (HMDB0001848) . Human Metabolome Database. Available from: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis . ECA Academy. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. Available from: [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings . ScienceDirect. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . SlidePlayer. Available from: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. Available from: [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations . National Institutes of Health (NIH). Available from: [Link]

  • Cas 50-49-7,IMIPRAMINE . LookChem. Available from: [Link]

  • Clomipramine | C19H23ClN2 | CID 2801 . PubChem, National Institutes of Health (NIH). Available from: [Link]

Sources

The Researcher's Guide to Imipramine-d3: Sourcing, Synthesis, and Quality Control for High-Fidelity Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists

In the landscape of pharmacokinetic and metabolic research, the precision of quantitative analysis is paramount. Stable isotope-labeled internal standards are the cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS). Among these, deuterated compounds have emerged as the gold standard. This guide provides a comprehensive technical overview of Imipramine-d3, a deuterated analog of the tricyclic antidepressant imipramine. We will delve into its synthesis, rigorous quality control protocols, commercial availability, and the critical role it plays in achieving accurate and reproducible bioanalytical data.

The Significance of Deuterated Imipramine in Bioanalysis

Imipramine is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body. To accurately quantify imipramine and its metabolites in biological matrices such as plasma and urine, a reliable internal standard is essential. An ideal internal standard should mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for variations in these processes.[1]

This compound, specifically deuterated on the N-methyl group, serves as an excellent internal standard for the quantitative analysis of imipramine by LC-MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it co-elutes during chromatography and experiences similar matrix effects.[1] The mass difference of three daltons allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound (3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine) is typically achieved through the N-methylation of its precursor, desipramine, using a deuterated methylating agent. Desipramine is the N-demethylated metabolite of imipramine and is commercially available.

A common and effective method for this transformation is the use of trideuteriomethyl iodide (CD₃I) in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, in an appropriate organic solvent like acetonitrile or dimethylformamide.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Desipramine Desipramine Reaction Reaction Desipramine->Reaction CD3I Trideuteriomethyl Iodide (CD3I) CD3I->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Imipramine_d3 This compound Salt Salt Byproduct Reaction->Imipramine_d3 Reaction->Salt G start Synthesized this compound hplc HPLC-UV/MS (Chemical Purity) start->hplc hrms HRMS (Isotopic Purity & Identity) start->hrms nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr hs_gc HS-GC (Residual Solvents) start->hs_gc kf Karl Fischer (Water Content) start->kf coa Certificate of Analysis (CoA) Generation hplc->coa hrms->coa nmr->coa hs_gc->coa kf->coa release Product Release coa->release

Sources

An In-Depth Technical Guide to the Application of Deuterium-Labeled Imipramine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise understanding of a drug's journey through a biological system is paramount. This guide provides a comprehensive technical overview of the use of deuterium-labeled imipramine as a powerful tool in in vivo research, focusing on its synthesis, bioanalytical methodologies, and application in pharmacokinetic and metabolic studies. By leveraging the unique properties of stable isotope labeling, researchers can achieve a level of accuracy and detail unattainable with conventional methods.

The Rationale for Stable Isotope Labeling in Drug Development

Stable isotope labeling, the incorporation of non-radioactive heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a molecule, has become an indispensable technique in modern pharmacology.[1][2][3] Unlike their radioactive counterparts, stable isotopes are non-toxic and safe for use in clinical trials.[2][4][5] Deuterium-labeled compounds, in particular, are widely used due to the abundance of hydrogen atoms in most drug molecules and the relative ease and cost-effectiveness of their synthesis.[6]

The primary advantage of using a deuterium-labeled compound, such as imipramine-d₆, lies in its near-identical physicochemical properties to the unlabeled parent drug.[1] This allows it to act as an ideal internal standard in bioanalytical methods, co-eluting with the analyte and experiencing the same extraction efficiencies and matrix effects in complex biological samples like plasma or urine.[6][7][8] This co-behavior is crucial for correcting for variability during sample preparation and analysis, leading to highly accurate and precise quantification.[6][7][8]

Synthesis and Characterization of Deuterium-Labeled Imipramine

The synthesis of deuterium-labeled imipramine can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange reactions or by using deuterated starting materials in a multi-step synthesis.[9] For instance, imipramine can be deuterated in the aromatic rings or the N-methyl group.[10] The specific positions and number of deuterium atoms incorporated are critical and depend on the intended application. For use as an internal standard, a mass increase of at least 3 to 4 Da is generally recommended to avoid mass spectral overlap with the unlabeled analyte.[6]

Common synthetic approaches include:

  • Acid-Catalyzed Exchange: Heating imipramine or its precursors in the presence of a deuterated acid (e.g., DCl in D₂O) can facilitate the exchange of protons for deuterons at specific positions.[9][11]

  • Reductive Deuteration: Using deuterium-donating reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium atoms at specific sites.

  • Building Block Synthesis: Utilizing deuterated starting materials to build the imipramine molecule, ensuring precise and stable labeling.

Following synthesis, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the deuterated imipramine. This is typically accomplished using a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To confirm the positions of deuterium labeling and the absence of unlabeled protons at those sites.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the degree of deuterium incorporation.

In Vivo Study Design: Pharmacokinetics and Metabolism

Deuterium-labeled imipramine is a versatile tool for various in vivo studies, including:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of imipramine.

  • Bioavailability and Bioequivalence Studies: To compare different formulations of imipramine.[3]

  • Metabolism Studies: To identify and quantify the metabolites of imipramine.

A common and powerful study design is the co-administration of a therapeutic dose of unlabeled imipramine with a tracer dose of deuterium-labeled imipramine. This allows for the simultaneous tracking of both the parent drug and its labeled counterpart, providing a highly accurate internal reference for pharmacokinetic calculations.

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis acclimatization Acclimatization of Animals fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage of Imipramine and Deuterium-Labeled Imipramine fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep extraction Protein Precipitation & Solid-Phase Extraction plasma_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow of a typical rodent pharmacokinetic study using deuterium-labeled imipramine.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[1][7] The use of a deuterium-labeled internal standard is crucial for robust and reliable bioanalysis.[6][8]

Step-by-Step Bioanalytical Protocol
  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add 10 µL of the deuterium-labeled imipramine internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[12]

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for imipramine, its metabolites, and the deuterium-labeled internal standard.[12]

Table 1: Example Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imipramine281.286.125
Desipramine267.272.128
2-OH-Imipramine297.2102.130
2-OH-Desipramine283.288.132
Imipramine-d₆287.292.125

Data Interpretation and the "Kinetic Isotope Effect"

The data obtained from the LC-MS/MS analysis is used to generate concentration-time profiles for imipramine and its metabolites. These profiles are then used to calculate key pharmacokinetic parameters such as:

  • Maximum concentration (Cmax)

  • Time to maximum concentration (Tmax)

  • Area under the curve (AUC)

  • Half-life (t₁/₂)

  • Clearance (CL)

  • Volume of distribution (Vd)

An important consideration when using deuterium-labeled compounds is the potential for a "kinetic isotope effect." This occurs when the substitution of a hydrogen atom with a heavier deuterium atom slows down a chemical reaction, particularly if the C-H bond is broken in the rate-determining step of a metabolic pathway.[10] For imipramine, which undergoes N-demethylation, deuteration of the N-methyl group can lead to a slower rate of metabolism, resulting in a longer half-life and increased bioavailability.[10] Researchers must be aware of this potential effect and consider the position of deuterium labeling carefully to either avoid or intentionally probe these metabolic pathways.

Metabolic Pathway of Imipramine

G IMI Imipramine DMI Desipramine (Active Metabolite) IMI->DMI N-Demethylation (CYP2C19, CYP1A2, CYP3A4) OH_IMI 2-OH-Imipramine IMI->OH_IMI Hydroxylation (CYP2D6) OH_DMI 2-OH-Desipramine (Active Metabolite) DMI->OH_DMI Hydroxylation (CYP2D6) OH_IMI->OH_DMI N-Demethylation Conjugates Glucuronide Conjugates (Inactive) OH_IMI->Conjugates OH_DMI->Conjugates

Caption: Major metabolic pathways of imipramine.[13][14]

Conclusion

Deuterium-labeled imipramine is a cornerstone of modern in vivo drug metabolism and pharmacokinetic research. Its role as a "gold standard" internal standard ensures the accuracy and reliability of bioanalytical data, while its application as a tracer in co-administration studies provides unparalleled insight into the dynamic processes a drug undergoes within a living system. By understanding the principles of its synthesis, application, and the potential for kinetic isotope effects, researchers can design more robust experiments and gain a deeper understanding of the pharmacology of imipramine, ultimately contributing to the development of safer and more effective therapies.

References

  • Taylor, I. W., Ioannides, C., Sacra, P., Turner, J. C., & Parke, D. V. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641–647. [Link]

  • Sasaki, Y., & Baba, S. (1988). Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry. Journal of Chromatography, 426(1), 93–101. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Chaudhuri, N. K., & Ball, T. J. (1981). Synthesis of imipramine labelled with four deuterium atoms in 10, 11 positions. Journal of Labelled Compounds and Radiopharmaceuticals, 18(8), 1189-1196. [Link]

  • Baba, S., Akimoto, K., & Horie, M. (1984). Synthesis of Deuterium-labeled Desipramine through Acid-catalyzed Exchange Reactions and the Stability of Deuterium Labeling. Chemical and Pharmaceutical Bulletin, 32(9), 3691-3697. [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Claeys, M., Muscettola, G., & Markey, S. P. (1976). Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards. Biomedical Mass Spectrometry, 3(3), 110–116. [Link]

  • SPLENDID LAB. (2018, July 14). Bio analytical Methods. CRO SPLENDID LAB. [Link]

  • Medicinal and Medical Chemistry. (2024, March 22). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]

  • Narasimhachari, N., & Friedel, R. O. (1980). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of Chromatography, 181(3-4), 488–494. [Link]

  • Maguire, K. P., & Norman, T. R. (1980). Distribution of Imipramine, Desipramine and Their Principal Metabolites Between Plasma, Red Blood Cells and Brain in Humans and. Core. [Link]

  • Journal of Analytical Toxicology. (2014, April 29). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data†. Oxford Academic. [Link]

  • Duncan, G. E., Paul, I. A., & Breese, G. R. (1991). Autoradiographic analysis of the in vivo distribution of 3H-imipramine and 3H-desipramine in brain: comparison to in vitro binding patterns. Pharmacology, Biochemistry, and Behavior, 38(1), 127–134. [Link]

  • Nakamura, H., Edo, K., Hishinuma, T., Takahashi, T., Ido, T., & Mizugaki, M. (1989). Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography. Chemical & Pharmaceutical Bulletin, 37(12), 3376–3379. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • van Breemen, R. B., & De Leoz, M. L. A. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 74(3), 403–415. [Link]

  • Pons, G. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(Supplement_3), 633–639. [Link]

  • Preskorn, S. H., & Irwin, H. A. (1982). Clinical pharmacokinetics of imipramine and desipramine. Journal of Clinical Psychiatry, 43(9 Pt 2), 32–37. [Link]

  • Nakashima, A., Ohe, T., & Nakashima, T. (1995). Measurement and Pharmacokinetic Analysis of Imipramine and Its Metabolite by Brain Microdialysis. Methods and Findings in Experimental and Clinical Pharmacology, 17(8), 521–526. [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Al-Haded, A. A., El-Kashef, H., & Al-Dies, A. M. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 525. [Link]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Active metabolites of imipramine and desipramine in man. Clinical Pharmacology and Therapeutics, 26(5), 629–636. [Link]

  • Sutfin, T. A., D'Ambrosio, R., & Jusko, W. J. (1984). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Clinical Pharmacology and Therapeutics, 35(4), 503–510. [Link]

  • Zhang, Y., Chen, S., & Li, H. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. [Link]

  • Waiman, T., Wu, D., & Chien, Y. W. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 899–905. [Link]

Sources

Navigating the Metabolic Maze: An In-Depth Technical Guide to the Biological Fate of Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone tricyclic antidepressant, has been subject to extensive metabolic profiling. The introduction of isotopically labeled analogs, such as Imipramine-d3, where three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, offers a nuanced tool for pharmacokinetic studies and a potential strategy to modulate metabolic pathways. This guide provides a comprehensive exploration of the metabolic fate of this compound in biological systems. We will delve into the canonical metabolic pathways of imipramine, elucidate the impact of deuterium substitution on these pathways through the kinetic isotope effect, and present detailed experimental protocols for studying its metabolism. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating framework for investigation.

Introduction: The Rationale for Deuteration in Imipramine

Imipramine is a tertiary amine antidepressant that undergoes extensive first-pass metabolism in the liver.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to the concentrations of the parent drug and its active metabolites.[2] this compound is a stable isotope-labeled version of imipramine, which is invaluable as an internal standard in quantitative bioanalysis due to its similar chemical properties but distinct mass.[3][4] Beyond its use as a tracer, the strategic placement of deuterium can intentionally alter the drug's metabolic profile.[5] This alteration is primarily due to the kinetic isotope effect (KIE) , where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen.[6] Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[6] For this compound, this effect is most pronounced in the N-demethylation pathway.

The Metabolic Landscape of Imipramine

The biotransformation of imipramine is a multifaceted process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[7][8] The two principal metabolic routes are N-demethylation and aromatic hydroxylation.[9]

N-Demethylation: The Primary Pathway

N-demethylation of imipramine yields its major active metabolite, desipramine.[8] This reaction is predominantly catalyzed by CYP2C19, with contributions from CYP1A2 and CYP3A4.[2][7] Desipramine is also a pharmacologically active antidepressant.[8]

Aromatic Hydroxylation: A Parallel Route

In parallel, imipramine can undergo hydroxylation at the 2-position of the dibenzazepine ring to form 2-hydroxyimipramine.[7] This reaction is mainly mediated by CYP2D6.[2] The primary metabolite, desipramine, can also be hydroxylated by CYP2D6 to form 2-hydroxydesipramine.[8] These hydroxylated metabolites are also considered active.[2]

Subsequent Glucuronidation

The hydroxylated metabolites can undergo further Phase II metabolism through glucuronidation, which increases their water solubility and facilitates their renal excretion.[8]

The intricate interplay of these pathways is visually represented in the following diagram:

Metabolism Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-Demethylation (CYP2C19, 1A2, 3A4) 2-OH-Imipramine 2-OH-Imipramine Imipramine->2-OH-Imipramine Hydroxylation (CYP2D6) 2-OH-Desipramine 2-OH-Desipramine Desipramine->2-OH-Desipramine Hydroxylation (CYP2D6) 2-OH-Imipramine->2-OH-Desipramine N-Demethylation Glucuronide Conjugates Glucuronide Conjugates 2-OH-Imipramine->Glucuronide Conjugates Glucuronidation 2-OH-Desipramine->Glucuronide Conjugates Glucuronidation

Figure 1: Principal metabolic pathways of imipramine.

The Impact of Deuteration: The Kinetic Isotope Effect in Action

The substitution of hydrogen with deuterium in the N-methyl group of this compound directly impacts the N-demethylation pathway.

Slower N-Demethylation and Altered Pharmacokinetics

Research in rat models has demonstrated a small but significant isotope effect on the N-demethylation of imipramine when the N-methyl group is deuterated.[5] This leads to a slower rate of systemic clearance, a longer biological half-life, and enhanced bioavailability when administered orally.[5] Aromatic hydroxylation, a process that does not involve the cleavage of the deuterated C-D bond, remains largely unaffected.[5]

Pharmacokinetic ParameterImipramineImipramine-d7 (aromatic and N-methyl deuteration)Reference
Systemic ClearanceFasterSlower[5]
Half-lifeShorterLonger[5]
Oral BioavailabilityLowerHigher[5]
Potential for Metabolic Switching

A reduction in the rate of one metabolic pathway due to the KIE can lead to "metabolic switching," where the substrate is shunted towards alternative metabolic routes. In the case of this compound, a slower N-demethylation could potentially lead to a greater proportion of the drug being metabolized via aromatic hydroxylation by CYP2D6. This shift could alter the relative concentrations of the active metabolites, desipramine and 2-hydroxyimipramine, potentially impacting the overall pharmacological effect and side-effect profile.

The anticipated effect of deuteration on the metabolic flux is illustrated below:

DeuterationEffect cluster_imipramine Imipramine Metabolism cluster_imipramine_d3 This compound Metabolism Imipramine Imipramine Demethylation N-Demethylation (CYP2C19, 1A2, 3A4) Imipramine->Demethylation Hydroxylation Hydroxylation (CYP2D6) Imipramine->Hydroxylation This compound This compound Demethylation_d3 N-Demethylation (CYP2C19, 1A2, 3A4) This compound->Demethylation_d3 Slower Hydroxylation_d3 Hydroxylation (CYP2D6) This compound->Hydroxylation_d3 Potentially Increased Flux

Figure 2: Conceptual diagram of the kinetic isotope effect on imipramine metabolism.

Experimental Protocols for Investigating the Metabolic Fate of this compound

To rigorously assess the metabolic fate of this compound, a combination of in vitro and in vivo studies is essential. The following protocols provide a framework for such investigations.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to compare the intrinsic clearance of Imipramine and this compound in a controlled environment.

4.1.1. Materials

  • Human Liver Microsomes (pooled)

  • Imipramine and this compound stock solutions (e.g., in DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

4.1.2. Step-by-Step Methodology

  • Preparation:

    • Prepare working solutions of Imipramine and this compound in phosphate buffer.

    • Thaw the HLM on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes, pre-warm a mixture of phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and the test compound (Imipramine or this compound) at 37°C for 5 minutes.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).[11]

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[10]

    • Vortex the samples to precipitate proteins.[11]

    • Centrifuge the tubes (e.g., at 9000 rpm for 15 minutes) to pellet the precipitated proteins.[10]

    • Transfer the supernatant to HPLC vials for analysis.[10]

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of the parent drug (Imipramine or this compound) and its primary metabolites (desipramine, 2-hydroxyimipramine, and their deuterated counterparts).[12]

    • Monitor the disappearance of the parent compound over time.

4.1.3. Data Analysis

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

The following workflow diagram outlines the in vitro metabolism experiment:

inVitroWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis Prep_Solutions Prepare working solutions (Imipramine, this compound) Pre_warm Pre-warm HLM, buffer, and test compound at 37°C Prep_Solutions->Pre_warm Thaw_HLM Thaw Human Liver Microsomes Thaw_HLM->Pre_warm Prep_NADPH Prepare NADPH regenerating system Initiate Initiate reaction with NADPH Prep_NADPH->Initiate Pre_warm->Initiate Incubate Incubate at 37°C with agitation (time course sampling) Initiate->Incubate Quench Terminate with cold ACN + Internal Standard Incubate->Quench Vortex_Centrifuge Vortex and centrifuge to precipitate proteins Quench->Vortex_Centrifuge Supernatant Transfer supernatant to HPLC vials Vortex_Centrifuge->Supernatant LCMS LC-MS/MS analysis of parent and metabolites Supernatant->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Figure 3: Experimental workflow for in vitro metabolism of this compound.

Conclusion: A Tool for Nuanced Pharmacokinetic Understanding and Drug Design

This compound serves as a powerful tool for dissecting the metabolic pathways of its parent compound. The kinetic isotope effect on N-demethylation provides a clear example of how subtle atomic substitutions can lead to significant changes in pharmacokinetic properties. Understanding the metabolic fate of this compound not only aids in its application as an internal standard but also offers valuable insights for the design of new chemical entities with potentially improved metabolic stability. The methodologies outlined in this guide provide a robust framework for researchers to explore the intricate world of drug metabolism, fostering a deeper understanding of the factors that govern a drug's journey through the body.

References

  • Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Drug Metabolism & Toxicology, 3(4).
  • Lemoine, A., Gautier, J. C., Azoulay, D., Kiffel, L., Belloc, C., Guengerich, F. P., Maurel, P., Riquet, D., Beaune, P., & Leroux, J. P. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827–832.
  • Bickel, M. H., & Gigon, P. L. (1971). Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes. Xenobiotica, 1(6), 631–641.
  • ResearchGate. (n.d.). Metabolic pathways of imipramine. [Diagram]. Retrieved from [Link]

  • Drugs.com. (n.d.). Amitriptyline and imipramine Interactions. Retrieved from [Link]

  • Brøsen, K., & Gram, L. F. (1988). First-pass metabolism of imipramine and desipramine: impact of the sparteine oxidation phenotype. Clinical pharmacology and therapeutics, 43(4), 400–406.
  • Rendic, S., & Di Carlo, F. J. (1997). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Drug Metabolism Reviews, 29(1-2), 413-580.
  • National Center for Biotechnology Information. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. Retrieved from [Link]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Taylor, I. W., Ioannides, C., Sacra, P., Turner, J. C., & Parke, D. V. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical pharmacology, 32(4), 641–647.
  • ResearchGate. (n.d.). Kinetic parameters of imipramine after a single oral dose. Retrieved from [Link]

  • Lee, H. J., Kim, J. H., Gwak, H. S., & Kim, I. W. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.
  • Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. ResearchGate. Retrieved from [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Mutlib, A. E. (2008). The kinetic isotope effect in the search for deuterated drugs. Expert opinion on drug metabolism & toxicology, 4(8), 1031–1039.
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. [Link]

  • ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Diagram]. Retrieved from [Link]

  • Amsterdam, J., Brunswick, D., & Mendels, J. (1980). Single-dose kinetics predict steady-state concentrations on imipramine and desipramine. Journal of clinical psychopharmacology, 1(4), 217–223.
  • ResearchGate. (n.d.). Fig3: Intraday-graph of Imipramine Fig 4. [Diagram]. Retrieved from [Link]

  • E-Martin, M., M-S-Salazar, R., & M-S-Calvo, R. (1995). Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection. Journal of chromatography.
  • ResearchGate. (n.d.). Effects of deuterium isotope effects in the rapid and long-lasting antidepressant effects of (R). Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites of hydroxyl... [Diagram]. Retrieved from [Link]

  • Reddit. (2022, November 11). Advice on how to study metabolic pathways. r/Biochemistry. [Link]

  • ResearchGate. (n.d.). The formation of desipramine from imipramine in human hepatocytes. Each... [Diagram]. Retrieved from [Link]

Sources

The Gold Standard: A Technical Guide to the Rationale and Application of Imipramine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of drug development, the precise characterization of a compound's pharmacokinetic (PK) profile is paramount. This guide provides an in-depth technical exploration of the rationale and application of imipramine-d3, a stable isotope-labeled internal standard, in the bioanalytical quantification of the tricyclic antidepressant imipramine. We will dissect the fundamental principles that establish deuterated standards as the preferred choice in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document will move beyond a simple recitation of protocols to a causal explanation of experimental design, empowering researchers to not only execute but also critically evaluate and troubleshoot their pharmacokinetic assays.

The Imperative for Precision in Pharmacokinetics

Pharmacokinetics, the study of how an organism affects a drug, forms the bedrock of therapeutic drug development. It governs dosing regimens, predicts potential toxicities, and ultimately influences clinical efficacy. The core of any PK study lies in the accurate and precise measurement of drug concentrations in biological matrices over time. However, the inherent complexity of these matrices (e.g., plasma, urine, tissue homogenates) presents significant analytical challenges, including sample loss during extraction, matrix effects in the ion source of a mass spectrometer, and instrument variability.

To navigate these challenges, the use of an internal standard (IS) is a non-negotiable component of a robust bioanalytical method.[1][2] An ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variations.

The Stable Isotope-Labeled Internal Standard Advantage: The Case for this compound

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[3][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards whenever possible for bioanalytical method validation.[6][7]

The rationale for this preference is rooted in the near-identical physicochemical properties of the SIL IS and the unlabeled analyte. The incorporation of stable isotopes, in this case, deuterium (³H or D), results in a compound that is chemically identical to imipramine but has a different mass.

Mitigating Analytical Variability

The key advantages of using this compound as an internal standard for imipramine quantification are summarized below:

FeatureRationaleImpact on Pharmacokinetic Study
Co-elution Identical chemical structure leads to the same retention time in reverse-phase liquid chromatography.Compensates for variations in chromatographic performance and retention time shifts.
Similar Extraction Recovery Behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.Corrects for any sample loss during the extraction process, ensuring accurate quantification.
Correction for Matrix Effects Experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the analyte.Minimizes the impact of endogenous components in the biological matrix on the accuracy of the measurement.
Improved Precision and Accuracy The ratio of the analyte peak area to the internal standard peak area remains constant even with variations in sample handling and instrument response.Leads to highly reliable and reproducible pharmacokinetic data, which is crucial for regulatory submissions.[8]
The Chemistry of this compound

This compound is a deuterated form of imipramine, a tricyclic antidepressant.[9] The deuterium atoms are strategically placed on the molecule where they are not susceptible to exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.

G cluster_0 Imipramine vs. This compound cluster_1 Analytical Equivalence cluster_2 Mass Spectrometric Differentiation imipramine Imipramine (C19H24N2) M.W. ~280.41 imipramine_d3 This compound (C19H21D3N2) M.W. ~283.43 imipramine->imipramine_d3 Deuterium Labeling physicochemical Nearly Identical Physicochemical Properties mass_diff Different Mass-to-Charge Ratio (m/z) chromatography Identical Chromatographic Behavior (Co-elution) physicochemical->chromatography extraction Identical Extraction Efficiency physicochemical->extraction ionization Similar Ionization Efficiency (Subject to same matrix effects) physicochemical->ionization ms_detection Separate Detection by Mass Spectrometer mass_diff->ms_detection

Figure 1: Logical relationship between Imipramine and this compound.

Experimental Workflow: A Step-by-Step Guide to a Pharmacokinetic Study Using this compound

This section outlines a typical workflow for a pharmacokinetic study of imipramine utilizing this compound as the internal standard.

G start Start: PK Study Initiation dosing 1. Dosing of Subjects with Imipramine start->dosing sampling 2. Collection of Biological Samples (e.g., Plasma) at Timed Intervals dosing->sampling spiking 3. Spiking of Samples with this compound (IS) sampling->spiking extraction 4. Sample Preparation (e.g., Protein Precipitation or LLE) spiking->extraction analysis 5. LC-MS/MS Analysis extraction->analysis quantification 6. Data Processing and Quantification (Ratio of Analyte to IS) analysis->quantification pk_modeling 7. Pharmacokinetic Modeling and Parameter Calculation quantification->pk_modeling end End: PK Profile Characterization pk_modeling->end

Figure 2: Experimental workflow for a pharmacokinetic study.

Protocol for Sample Preparation and Analysis

The following is a generalized protocol. Specific parameters should be optimized and validated for the particular matrix and instrumentation used.

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of imipramine and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions of imipramine for the calibration curve by serial dilution of the stock solution.

    • Prepare a working solution of this compound at a constant concentration.

  • Sample Preparation (Protein Precipitation): [10]

    • To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound working solution.

    • Vortex mix for 30 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to achieve separation of imipramine and its metabolites.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for imipramine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imipramine281.286.1
This compound284.289.1

Method Validation: A Self-Validating System

A bioanalytical method utilizing this compound must undergo rigorous validation to ensure its reliability, as stipulated by regulatory agencies.[6][7][11] The validation process assesses various parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[8][10]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a stable isotope-labeled internal standard like this compound inherently strengthens the validation process. For instance, if both the analyte and the internal standard show a proportional decrease in signal due to ion suppression, their ratio will remain constant, thus validating the accuracy of the measurement even in the presence of matrix effects.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for pharmacokinetic studies. This compound, as a stable isotope-labeled internal standard for imipramine, offers unparalleled advantages in mitigating analytical variability. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrument response. This technical guide has elucidated the scientific rationale behind the superiority of this compound and provided a practical framework for its application. By embracing this gold standard, researchers can ensure the integrity and accuracy of their pharmacokinetic data, a cornerstone of successful drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

  • Midha, K. K., Hawes, E. M., Hubbard, J. W., Korchinski, E. D., & McKay, G. (1983). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of clinical psychopharmacology, 3(4), 224–231.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10 (Draft version). [Link]

  • Kim, H. Y., Kim, Y. A., Lee, S. J., Lee, K. R., & Lee, S. J. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.
  • Lee, S., Lee, D., Kim, S., Chun, K., Lim, K. S., & Chung, J. Y. (2024). Mass Spectrometry Imaging Combined with Sparse Autoencoder Method Reveals Altered Phosphorylcholine Distribution in Imipramine Treated Wild-Type Mice Brains. International journal of molecular sciences, 25(14), 7709.
  • University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. [Link]

  • Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta psychiatrica Scandinavica. Supplementum, 345, 81–84.
  • Sutfin, T. A., & Jusko, W. J. (1989). Clinical pharmacokinetics of imipramine and desipramine. Clinical pharmacokinetics, 16(4), 207–234.
  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]

  • Amini, M., Zarghi, A., & Shafiee, A. (2008). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of pharmaceutical and biomedical analysis, 46(2), 397–401.
  • Al-Obaid, A. M., Al-Tamimi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A. (2010). Synthesis of a quaternary bis derivative of imipramine as a novel compound with potential anti-enuretic effect. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 13(2), 221–228.
  • Caille, G., Spenard, J., Lacasse, Y., & Vezina, M. (1983). The influence of the route of administration of imipramine on imipramine and desipramine blood levels. Biopharmaceutics & drug disposition, 4(2), 101–110.
  • Nakajima, A., Ota, M., & Fukushima, H. (1993). Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis. Journal of pharmacy and pharmacology, 45(11), 987–990.
  • Rehavi, M., Skolnick, P., Brownstein, M. J., & Paul, S. M. (1982). Nitroimipramines--synthesis and pharmacological effects of potent long-acting inhibitors of [3H]serotonin uptake and [3H]imipramine binding. Journal of neurochemistry, 38(3), 889–895.
  • Wall, M. D., O'Connor, K. A., & Kulkarni, A. S. (2011). Synthesis of 3,7-disubstituted imipramines by palladium-catalysed amination/cyclisation and evaluation of their inhibition of monoamine transporters. Chemistry (Weinheim an der Bergstrasse, Germany), 17(38), 10732–10739.
  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

  • Mahboubi-Rabbani, M., & Asgari, D. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205.
  • Oxford Academic. (2026). Model-based assessment of letermovir pharmacokinetics in allogeneic haematopoietic stem cell transplant recipients. Journal of Antimicrobial Chemotherapy. [Link]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry: Population Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-medical Science, 2(1), 10-16.
  • Regulations.gov. (2019). Guidance for Industry. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1 The Significance of Deuterated Compounds in Research and Drug Development

In the landscape of modern pharmaceutical research and development, deuterated compounds have emerged as a pivotal tool for enhancing the pharmacokinetic profiles of therapeutic agents. The substitution of protium (¹H) with its stable, heavier isotope, deuterium (²H or D), can significantly influence a molecule's metabolic fate. This phenomenon, known as the "deuterium kinetic isotope effect" (KIE), stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, rendering the C-D bond more resistant to enzymatic cleavage.[1] This increased metabolic stability can translate to a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[1]

1.2 Imipramine-d3: An Overview of its Applications

Imipramine, a tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder and other conditions for decades.[2] Its therapeutic action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[3] this compound is a deuterated analog of imipramine, where three hydrogen atoms on one of the N-methyl groups have been replaced with deuterium. This specific isotopic labeling makes this compound an invaluable tool in various research applications, including:

  • Internal Standard: In bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate quantification of imipramine in biological matrices.[4] Its near-identical chemical properties to imipramine ensure similar extraction and ionization efficiency, while its distinct mass allows for clear differentiation.

  • Metabolic Studies: The deuteration of the N-methyl group allows researchers to trace the metabolic fate of this specific moiety, providing insights into the N-demethylation pathway of imipramine.[3]

  • Pharmacokinetic Investigations: The altered metabolic profile of this compound due to the KIE can be leveraged to study its pharmacokinetic properties and compare them to the non-deuterated parent drug.

1.3 The Critical Importance of Proper Stability and Storage

To harness the full potential of this compound in these applications, maintaining its chemical and isotopic integrity is paramount. Improper handling and storage can lead to degradation of the molecule and/or H/D exchange, compromising the accuracy and reliability of experimental results. This guide provides a comprehensive framework for the optimal stability and storage of this compound, grounded in scientific principles and best laboratory practices.

Physicochemical Properties of this compound

2.1 Chemical Structure and Isotopic Labeling

This compound is structurally identical to imipramine, with the exception of the isotopic substitution on one of the N-methyl groups.

Chemical Name: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine[5] Molecular Formula: C₁₉H₂₁D₃N₂[6] Molecular Weight: Approximately 283.43 g/mol [6]

2.2 Key Physicochemical Parameters

The following table summarizes key physicochemical properties of the parent compound, imipramine, which are expected to be very similar for this compound.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 174-175 °C (hydrochloride salt)[7]
LogP 4.8[2]
pKa Basic pKa[2]
Solubility Soluble in ethanol and methanol[7]

2.3 The Kinetic Isotope Effect and its Implications for Stability

The primary rationale for using deuterated compounds is the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond will proceed at a slower rate than those involving a C-H bond. For this compound, this has direct implications for its metabolism, as the N-demethylation process, a key metabolic pathway for imipramine, will be slowed down.[3] While this effect is advantageous for pharmacokinetic studies, it is crucial to consider that it may also subtly influence the compound's susceptibility to certain degradation pathways compared to its non-deuterated counterpart.

Factors Influencing the Stability of this compound

3.1 Light (Photostability)

Imipramine hydrochloride is known to be sensitive to light, turning yellowish or reddish upon exposure.[2] While slight discoloration may not affect potency, marked discoloration is associated with a loss of efficacy.[2] Photodegradation of imipramine can involve demethylation and hydroxylation processes.[8] Given the structural similarity, it is imperative to protect this compound from light to prevent photochemical degradation.

3.1.1 Mechanism of Photodegradation UV radiation can induce the formation of reactive species, leading to the degradation of the imipramine molecule. The tricyclic ring system and the tertiary amine are potential sites for photochemical reactions.

3.1.2 Recommended Protective Measures

  • Store solid this compound and its solutions in amber-colored vials or containers that block UV light.

  • When handling, minimize exposure to direct sunlight and artificial laboratory lighting.

  • For photosensitivity experiments, conduct manipulations in a dark room or under low-light conditions.

3.2 Temperature

3.2.1 Thermal Degradation Profile Solid imipramine is reported to be stable up to 174°C.[8] However, prolonged exposure to elevated temperatures, even below this threshold, can accelerate degradation. For solutions, a study on a methanol solution of imipramine hydrochloride indicated that storage at 2-8°C in an airtight, light-protected container resulted in less than 1% decomposition over 48 months.[9]

3.2.2 Impact of Freeze-Thaw Cycles For biological samples, imipramine has been found to be stable through three freeze-thaw cycles.[10] However, for stock solutions, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially lead to the precipitation of the compound, altering its concentration.

3.3 pH and Hydrolysis

Solutions of imipramine hydrochloride are most stable at a pH of 4-5.[2] Forced degradation studies have shown that imipramine degrades under acidic and hydrolytic conditions.[11][12] One study identified a specific degradation product, 10-(3-(dimethylamino)propyl)acridin-9(10H)-one, under acid hydrolysis.[12] Conversely, the compound is relatively stable under basic conditions.[11]

3.3.1 Stability in Acidic, Basic, and Neutral Conditions

  • Acidic: Prone to degradation.

  • Neutral: Susceptible to hydrolysis.

  • Basic: Relatively stable.

  • Optimal: pH 4-5 for aqueous solutions.

3.4 Oxidation

Imipramine is susceptible to oxidative stress.[11][12] The tertiary amine is a likely site of oxidation, potentially forming an N-oxide. A major degradation product under oxidative conditions has been identified as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide.[12]

3.4.1 Susceptibility to Oxidative Stress To prevent oxidation, avoid contact with oxidizing agents and minimize exposure to air, especially for solutions. Purging solutions with an inert gas like nitrogen or argon can help mitigate oxidative degradation.

3.5 Moisture (Hygroscopicity and Isotopic Exchange)

Deuterated compounds, in general, are susceptible to hygroscopicity and isotopic exchange with atmospheric moisture.[1][13] This is a critical consideration for this compound as H/D exchange at the deuterated methyl group would compromise its utility as an internal standard and in metabolic studies.

3.5.1 Risk of H/D Exchange The deuterium atoms on the methyl group of this compound are generally stable. However, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially facilitate H/D exchange.

3.5.2 Importance of an Inert Atmosphere Handling and storing this compound under a dry, inert atmosphere, such as nitrogen or argon, is a crucial preventative measure against both moisture absorption and potential isotopic dilution.[13][14]

Recommended Storage Conditions

4.1 Short-Term and Long-Term Storage of Solid this compound

For the solid form of this compound, the primary goals are to protect it from light, moisture, and elevated temperatures.

  • Temperature: Store at 2-8°C for long-term storage. Room temperature is acceptable for short periods, but refrigeration is preferred.[9][15]

  • Humidity: Store in a desiccator or a controlled low-humidity environment.

  • Container: Use tightly sealed, amber-colored glass vials.

  • Atmosphere: For long-term storage, flushing the vial with a dry, inert gas (nitrogen or argon) before sealing is highly recommended.

4.2 Preparation and Storage of this compound Solutions

  • Solvent Selection: Use high-purity, anhydrous solvents. Methanol is a common choice for preparing stock solutions.[16][17]

  • Storage Temperatures for Solutions:

    • Short-term (days to weeks): 2-8°C.[15]

    • Long-term (months to a year): -20°C or -80°C.[15]

  • Use of Stock Solutions and Aliquoting: Prepare a concentrated stock solution and then create smaller, single-use aliquots. This practice minimizes the need for repeated freeze-thaw cycles and reduces the risk of contamination and solvent evaporation from the main stock.

4.3 Summary of Recommended Storage Conditions

FormConditionRecommendationRationale
Solid Temperature2-8°C (long-term), Room Temperature (short-term)Prevents thermal degradation
LightProtect from light (amber vials)Prevents photodegradation
MoistureStore in a desiccator, tightly sealedPrevents hygroscopic absorption and H/D exchange
AtmosphereUnder inert gas (N₂ or Ar) for long-term storageMinimizes oxidation and moisture contact
Solution Temperature2-8°C (short-term), -20°C or -80°C (long-term)Ensures long-term stability and prevents degradation
LightProtect from light (amber vials)Prevents photodegradation
ContainerTightly sealed vialsPrevents solvent evaporation and contamination
HandlingAliquot into single-use volumesAvoids repeated freeze-thaw cycles

Experimental Protocols for Stability Assessment

5.1 Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

5.1.1 Protocol for Photostability Testing (ICH Q1B)

  • Prepare two solutions of this compound in a suitable solvent (e.g., methanol).

  • Wrap one solution completely in aluminum foil to serve as a dark control.

  • Expose the unwrapped solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analyze both solutions by a stability-indicating HPLC-UV or LC-MS method at appropriate time points to determine the extent of degradation.

5.1.2 Protocol for Thermal Stress Testing

  • Place a known quantity of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 60-80°C).

  • Prepare a solution of this compound and incubate it at a similar elevated temperature.

  • Analyze samples at various time points to assess thermal degradation.

5.1.3 Protocol for Acid/Base Hydrolysis

  • Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Maintain the solutions at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.

  • At specified time intervals, withdraw an aliquot, neutralize it, and analyze by a suitable analytical method.[11]

5.1.4 Protocol for Oxidative Stress Testing

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature and monitor for degradation over time.

  • Analyze aliquots at different time points to determine the rate and extent of oxidative degradation.[11]

5.2 Analytical Methodology for Stability Indicating Assays

A validated stability-indicating assay is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

5.2.1 Recommended HPLC/UPLC Method

  • Column: A C18 reversed-phase column is commonly used.[11][18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11][18]

  • Detection: UV detection at a wavelength of approximately 220 nm or 250 nm.[9][11]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

5.2.2 Mass Spectrometry for Degradant Identification LC-MS/MS is a powerful tool for identifying and characterizing the degradation products formed during stability studies. By comparing the mass spectra of the parent compound and its degradants, the structural modifications can be elucidated.[12]

Handling Procedures to Ensure Integrity

6.1 General Laboratory Practices for Deuterated Compounds

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

6.2 Step-by-Step Guide for Handling Solid this compound

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • If possible, handle the solid in a glove box or under a stream of inert gas.

  • Use clean, dry spatulas and weighing instruments.

  • Promptly and tightly reseal the container after use.

  • Store the container in a desiccator at the recommended temperature.

6.3 Step-by-Step Guide for Preparing and Handling this compound Solutions

  • Use anhydrous solvents to prepare solutions.

  • To minimize exposure to atmospheric moisture, consider using a syringe to transfer the solvent into the vial containing the solid this compound.

  • After dissolution, purge the headspace of the vial with an inert gas before sealing.

  • If the solution is to be stored for an extended period, filter it through a 0.22 µm filter into a clean, sterile vial.

  • Create single-use aliquots to avoid compromising the entire stock.

Visualization of Key Concepts

cluster_factors Factors Affecting Stability This compound This compound Light Light This compound->Light Photodegradation Temperature Temperature This compound->Temperature Thermal Degradation pH / Hydrolysis pH / Hydrolysis This compound->pH / Hydrolysis Hydrolysis Oxidation Oxidation This compound->Oxidation Oxidative Degradation Moisture Moisture This compound->Moisture H/D Exchange

Caption: Key environmental factors that can compromise the stability of this compound.

cluster_solid Solid this compound Handling cluster_solution Solution Preparation & Storage Equilibrate Equilibrate Weigh_Solid Weigh_Solid Equilibrate->Weigh_Solid Inert Atmosphere Store_Solid Store at 2-8°C in Desiccator Weigh_Solid->Store_Solid Tightly Seal Dissolve Dissolve Weigh_Solid->Dissolve Anhydrous Solvent Aliquot Aliquot Dissolve->Aliquot Store_Solution Store at -20°C or -80°C Aliquot->Store_Solution Tightly Seal

Caption: Recommended workflow for handling solid and solution forms of this compound.

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-Demethylation (Metabolism/Degradation) 2-OH-Imipramine 2-OH-Imipramine Imipramine->2-OH-Imipramine Hydroxylation (Metabolism/Degradation) Imipramine-N-Oxide Imipramine-N-Oxide Imipramine->Imipramine-N-Oxide Oxidation Acridinone Derivative Acridinone Derivative Imipramine->Acridinone Derivative Acid Hydrolysis

Caption: Major metabolic and degradation pathways of Imipramine.

Conclusion: Best Practices for Maintaining this compound Integrity

The utility of this compound as a research tool is directly proportional to its chemical and isotopic purity. Adherence to the storage and handling guidelines outlined in this document is crucial for mitigating the risks of degradation and isotopic exchange. By controlling environmental factors such as light, temperature, pH, and moisture, researchers can ensure the integrity of their this compound samples, leading to more accurate, reproducible, and reliable scientific outcomes. A proactive approach to stability, from procurement to disposal, is an indispensable component of good laboratory practice when working with deuterated compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3696, Imipramine. Available from: [Link].

  • Gherasim, C., et al. An Overview of Degradation Strategies for Amitriptyline. OUCI. Available from: [Link].

  • PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. Available from: [Link].

  • Patel, D., et al. Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and Pharm. International Journal of Pharmaceutical Research and Applications. 2021;6(3):558-592. Available from: [Link].

  • ResearchGate. Metabolic pathways of imipramine. Available from: [Link].

  • Gherasim, C., et al. An Overview of Degradation Strategies for Amitriptyline. PMC - PubMed Central. 2024. Available from: [Link].

  • Vemula, V. R., & Sharma, P. K. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. International scholarly research notices, 2013, 913765. Available from: [Link].

  • ResearchGate. Optimization of stability indicating RP-HPLC method for the estimation of an antidepressant agents alprazolam and imipramine in pure & pharmaceutical dosage form. Available from: [Link].

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2014). Isolation and structural characterization of Imipramine hydrochloride degradation impurities and development of stability-indicating UPLC method. International Journal of Pharmacy and Life Sciences, 5(11). Available from: [Link].

  • Mayo Clinic. Imipramine (oral route). Available from: [Link].

  • Dadashzadeh, S., et al. (2013). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of Pharmaceutical Investigation, 43(3), 221-227. Available from: [Link].

  • Takahashi, K., et al. (1995). Stability of tricyclic antidepressants in formalin solutions. Nihon hoigaku zasshi = The Japanese journal of legal medicine, 49(4), 289–294. Available from: [Link].

  • WebMD. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link].

  • Veeprho. This compound (HCl Salt). Available from: [Link].

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. Available from: [Link].

  • ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. Available from: [Link].

  • GSRS. This compound. Available from: [Link].

  • Pharmaffiliates. This compound. Available from: [Link].

  • Jadhav, S. B., et al. (2014). Formulation and evaluation of immediate release tablets of Imipramine hydrochloride. International Journal of Basic and Applied Research, 5(11), 559-567. Available from: [Link].

Sources

Introduction: The Role and Rationale of Deuteration in Imipramine Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of Imipramine-d3

This compound is the deuterium-labeled analog of Imipramine, a well-established tricyclic antidepressant (TCA).[1] In research and drug development, deuterated compounds like this compound are invaluable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as tracers in metabolic studies.[1] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a greater mass, which is readily distinguishable in mass spectrometric analysis.[2]

While this isotopic substitution can sometimes alter metabolic rates due to the kinetic isotope effect (KIE)—where the stronger carbon-deuterium bond slows bond-cleavage reactions—the fundamental toxicological and chemical properties of the molecule remain largely unchanged.[2] Therefore, the safety and handling protocols for this compound must be predicated on the known hazards of its parent compound, Imipramine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively in a laboratory setting.

Hazard Identification and Toxicological Profile

Imipramine is classified as a hazardous substance with significant acute toxicity.[3][4] The primary hazards are associated with its potent pharmacological activity and potential for severe effects in cases of overexposure.

Summary of Key Hazards:

  • Acute Oral Toxicity : Imipramine is harmful and potentially fatal if swallowed.[3] The oral LD50 in rats is reported as 305 mg/kg and 275 mg/kg in mice.[3][5]

  • Skin and Eye Irritation : The compound is classified as a skin irritant and causes serious eye irritation.[3]

  • Respiratory Irritation : Inhalation of the dust may cause respiratory irritation.[3]

  • Systemic and Organ-Specific Toxicity : Imipramine is a tricyclic antidepressant that acts by inhibiting the reuptake of norepinephrine and serotonin.[6][7][8] Overexposure can lead to severe and life-threatening systemic effects, primarily targeting the cardiovascular and central nervous systems.[6][9]

    • Cardiotoxicity : A primary danger of TCA overdose is cardiac dysrhythmia resulting from the blockade of fast sodium channels in the myocardium.[6][10] This can lead to QRS prolongation, critical hypotension, and is a leading cause of death in overdose cases.[6]

    • Central Nervous System (CNS) Toxicity : Effects can include drowsiness, confusion, dizziness, seizures, coma, and hyperactive reflexes.[6][11]

    • Anticholinergic Effects : Due to its action on muscarinic receptors, Imipramine can cause symptoms like dry mouth, blurred vision, urinary retention, and constipation.[6][11]

Given these significant hazards, this compound must be handled as a Particularly Hazardous Substance (PHS), requiring stringent safety protocols.[12]

Physicochemical Properties

Understanding the physical and chemical properties of this compound (as the hydrochloride salt, which is the common form) is essential for its proper handling and storage.

PropertyValueSource(s)
Chemical Name 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-di(methyl-d3)propan-1-amineInferred
Molecular Formula C₁₉H₂₁D₃N₂ (as HCl salt: C₁₉H₂₂D₃ClN₂)[13]
Molecular Weight ~283.4 g/mol (as base); ~320.9 g/mol (as HCl salt)[5][13]
Appearance White to off-white solid crystalline powder[4][13]
Melting Point 174-175 °C (for HCl salt)[4][14]
Solubility Freely soluble in water and alcohol; Insoluble in ether[5]
pKa 9.66[14]
LogP 4.8[13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. This concept is illustrated by the "Hierarchy of Controls" model.

HierarchyOfControls cluster_0 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing) caption Hierarchy of Safety Controls

Caption: Hierarchy of Safety Controls, from most to least effective.

A. Engineering Controls

  • Chemical Fume Hood : All work involving the handling of solid this compound powder (e.g., weighing, preparing solutions) must be conducted in a certified chemical fume hood.[2] This prevents inhalation of the powder.[12]

  • Ventilated Enclosures : For less hazardous operations involving dilute solutions, a ventilated balance enclosure may be sufficient.

  • Safety Showers and Eyewash Stations : These must be readily accessible in any laboratory where this compound is handled.[15]

B. Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory for handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields.[5][16] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[17]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[5][18] Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[16] For prolonged contact or when handling concentrated solutions, consider using thicker gloves or double-gloving.

  • Body Protection : A lab coat must be worn to protect against skin contact.[16][18] Ensure it is fully buttoned.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure risk.

General Handling Practices:

  • Designated Area : All work with particularly hazardous substances like this compound should be conducted in a designated area with restricted access and clear hazard signage.[12][17]

  • Avoid Aerosolization : Handle the solid powder carefully to avoid creating dust. When preparing solutions, add the solvent to the solid slowly.

  • Labeling : All containers holding this compound must be clearly labeled with the chemical name, concentration, hazard warnings, and date of preparation.[2]

  • Housekeeping : Maintain a clean and uncluttered workspace. Use disposable, plastic-backed absorbent paper to cover work surfaces and dispose of it as hazardous waste if contaminated.[15]

Protocol: Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol outlines the steps for safely preparing a standard stock solution from solid this compound hydrochloride.

  • Preparation and Pre-calculation :

    • Calculate the required mass of this compound HCl for your desired final volume (e.g., for 10 mL of a 1 mg/mL solution, you will need 10 mg).

    • Assemble all necessary equipment: chemical fume hood, analytical balance, weighing paper, anti-static device, spatula, volumetric flask (Class A), and appropriate solvent (e.g., HPLC-grade methanol).

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Weighing the Compound (in a Fume Hood) :

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully transfer the calculated amount of this compound HCl powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact mass.

  • Solubilization :

    • Carefully transfer the weighed powder into the volumetric flask. A powder funnel can be used to prevent spillage.

    • Rinse the weighing paper with a small amount of methanol into the flask to ensure a quantitative transfer.

    • Add approximately half of the final volume of methanol to the flask.

    • Cap the flask and gently swirl or sonicate until the solid is completely dissolved.

  • Final Dilution and Storage :

    • Once dissolved, carefully add methanol to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled, amber glass storage vial with a screw cap.

    • Store the solution under the recommended conditions (see Section 5).

  • Decontamination and Cleanup :

    • Dispose of the used weighing paper and any contaminated consumables in the designated solid hazardous waste container.

    • Wipe down the balance, spatula, and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

Storage and Stability

Proper storage is critical for maintaining the integrity of this compound and ensuring laboratory safety.

  • Temperature : Store in a cool, dry, and well-ventilated area.[2] Some suppliers recommend refrigeration (2-8°C) to prevent evaporation and ensure long-term stability.[14] For routine use, storage at controlled room temperature (20-25°C) in a tightly sealed container is also acceptable.[7]

  • Light Sensitivity : Imipramine hydrochloride can turn yellowish or reddish upon exposure to light.[13] While slight discoloration may not affect potency, marked discoloration indicates degradation.[13] Therefore, it should always be stored in light-resistant containers (e.g., amber vials).

  • Moisture Protection : As a deuterated compound, it is crucial to protect this compound from moisture to prevent H/D exchange, which would compromise its isotopic purity.[2] Store in tightly sealed containers, preferably under an inert atmosphere like argon or nitrogen if long-term storage of the solid is required.[2]

  • Security : Store in a locked cabinet or a secure, access-controlled area to prevent unauthorized access.[5][19]

Accidental Release and First Aid Measures

Prompt and correct response to spills and exposures is vital.

SpillResponse cluster_solid Solid Spill cluster_liquid Liquid Spill start Spill Occurs evacuate Alert personnel and evacuate immediate area start->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) evacuate->ppe contain Contain the spill with absorbent material ppe->contain solid_cleanup Carefully sweep or vacuum (HEPA filter) into a labeled waste container contain->solid_cleanup liquid_cleanup Cover with absorbent material, allow to soak, then collect into waste container contain->liquid_cleanup decontaminate Decontaminate the area with soap and water or an appropriate solvent solid_cleanup->decontaminate liquid_cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report the incident to EHS dispose->report

Caption: General workflow for managing a chemical spill.

First Aid Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][20]

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][20]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][20]

  • Ingestion : Do not induce vomiting. [4] Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention.[5][20] Overdose is a medical emergency requiring immediate hospitalization.[20]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Segregate this compound waste into clearly labeled, separate waste containers (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).[2]

  • Regulatory Compliance : All disposal must be conducted in strict accordance with institutional, local, and national regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[2]

References

  • Imipramine | C19H24N2 | CID 3696. PubChem - NIH. Available from: [Link]

  • Imipramine. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available from: [Link]

  • Imipramine. Wikipedia. Available from: [Link]

  • Imipramine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available from: [Link]

  • Imipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available from: [Link]

  • Material Safety Data Sheet. Date Issued 21.01.2017 Item Title: Tricyclic Antidepressan. Atlas Medical. Available from: [Link]

  • Tricyclic Antidepressant (TCA) Screen. MedlinePlus Medical Test. Available from: [Link]

  • Tricyclic Antidepressant Toxicity. LITFL • CCC Toxicology. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. Lupin. Available from: [Link]

  • Imipramine and Vitamin D3 Interactions. Drugs.com. Available from: [Link]

  • Tricyclic Antidepressants. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Tricyclic antidepressants. Mayo Clinic. Available from: [Link]

  • Material Safety Data Sheet - Imipramine HCl MSDS. Amazon S3. Available from: [Link]

  • Imipramine toxicity. PubMed. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Laboratory Safety Manual. Available from: [Link]

  • Chemical Properties of Imipramine (CAS 50-49-7). Cheméo. Available from: [Link]

  • Imipramine. LiverTox - NCBI Bookshelf - NIH. Available from: [Link]

  • Ca2+ modulators as antidotes to imipramine and neurotransmitter toxicity. PubMed. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available from: [Link]

  • ASHP Guidelines for the Management of Investigational Drug Products. Available from: [Link]

  • Imipramine Treatment for Patients With Multi-organ Bodily Distress Syndrome. ClinicalTrials.gov. Available from: [Link]

Sources

Methodological & Application

Mastering Bioanalysis: A Protocol for Imipramine Quantification Using Imipramine-d3 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the demanding field of bioanalysis, achieving accurate and reproducible quantification of therapeutic drugs in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical monitoring studies. The inherent variability of sample preparation and the pervasive issue of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitate a robust strategy to ensure data integrity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these challenges.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Imipramine-d3 as an internal standard for the precise quantification of the tricyclic antidepressant imipramine. We will delve into the scientific rationale, present detailed experimental protocols, and offer insights grounded in extensive field experience.

The Scientific Imperative for a Deuterated Internal Standard

The ideal internal standard must be a close chemical and physical mimic of the analyte, yet distinguishable by the mass spectrometer. Deuterated standards, such as this compound, fulfill this requirement with exceptional fidelity.[1] Here's why this approach is scientifically sound:

  • Co-elution and Matrix Effect Compensation: Imipramine and this compound have virtually identical chemical properties. This ensures they travel through the liquid chromatography (LC) column at the same rate and elute simultaneously.[1] Consequently, they experience the same degree of ion suppression or enhancement from co-eluting matrix components, allowing the ratio of their signals to remain constant and accurate.[1]

  • Correction for Extraction Variability: During sample preparation steps like protein precipitation, any physical loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. By calculating the analyte/internal standard peak area ratio, these variations are effectively normalized.

  • Compensation for Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer source conditions can affect signal intensity. As both compounds are affected equally, the ratio remains a reliable measure for quantification.[1]

By using the ratio of the analyte to the internal standard for quantification, the method becomes a self-validating system, correcting for multiple potential sources of error.

Experimental Design and Protocols

This section details a robust and validated workflow for the analysis of imipramine in human plasma using this compound as an internal standard. While these protocols provide a strong foundation, optimization for specific instrumentation and matrices is always recommended.

Essential Materials and Reagents
  • Imipramine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[2][3][4][5]

  • LC-MS Grade: Acetonitrile, Methanol, Formic Acid

  • Ultrapure Water (Type I)

  • Control Human Plasma

  • Appropriate labware (e.g., microcentrifuge tubes, 96-well plates)

Preparation of Stock and Working Solutions

Meticulous preparation of standards is fundamental to accurate quantification.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve imipramine and this compound in separate volumetric flasks using methanol. Store at -20°C. These solutions are stable for at least 3 months.[6]

  • Working Standard Solutions: Prepare a series of imipramine working solutions via serial dilution of the primary stock with a 50:50 methanol:water mixture. These will be used to generate the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water. The concentration should be optimized to provide a strong, stable signal without causing detector saturation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting imipramine from plasma.[6][7]

  • Aliquot Samples: In a microcentrifuge tube, combine 50 µL of the plasma sample (calibrator, quality control, or unknown).[6]

  • Add Internal Standard: Spike each tube with a small, precise volume (e.g., 10 µL) of the this compound working solution.

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid aids in protein denaturation and improves chromatographic peak shape.

  • Vortex: Mix vigorously for 1-3 minutes to ensure complete precipitation of plasma proteins.[6]

  • Centrifuge: Pellet the precipitated proteins by centrifuging at high speed (e.g., 12,000-14,000 g) for 5-10 minutes at 4°C.[3][6]

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube or well plate for LC-MS/MS analysis.[6]

G cluster_workflow Sample Preparation Workflow Sample 1. Plasma Sample (50 µL) Add_IS 2. Add this compound IS Sample->Add_IS Add_ACN 3. Add Acetonitrile w/ 0.1% Formic Acid Add_IS->Add_ACN Vortex 4. Vortex to Precipitate Add_ACN->Vortex Centrifuge 5. Centrifuge to Pellet Proteins Vortex->Centrifuge Analyze 6. Transfer Supernatant for LC-MS/MS Analysis Centrifuge->Analyze

Caption: A streamlined protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as an excellent starting point for method development.

Table 1: Recommended LC-MS/MS Parameters

Parameter Suggested Condition
LC System UHPLC or HPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Gradient A typical gradient runs from low to high organic (e.g., 5% to 95% B) over several minutes.
Flow Rate 0.3 - 0.4 mL/min[6][7]
Column Temp. 40 °C[7]
Injection Vol. 2 - 5 µL[6][7]
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode

| Acquisition | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)

MRM provides unparalleled selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

Table 2: MRM Transitions for Imipramine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Note
Imipramine 281.2 86.1 Common and robust transition[8]

| this compound | 284.2 | 89.1 | Shift corresponds to deuterated fragment |

Note: Optimal collision energies must be determined empirically for the specific instrument in use.

G cluster_mrm MRM Detection Logic cluster_ions LC_Eluent Co-eluting Analytes (Imipramine & this compound) ESI_Source ESI Source (Ionization) LC_Eluent->ESI_Source Q1 Q1: Precursor Ion Selection ESI_Source->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector IMI Imipramine m/z 281.2 → 86.1 IMI_D3 This compound m/z 284.2 → 89.1

Caption: The principle of MRM for selective analyte detection.

Data Analysis and Method Validation

Calibration and Quantification

A calibration curve is generated by plotting the peak area ratio (Imipramine / this compound) against the known concentration of the calibration standards. A linear regression, often with 1/x² weighting, is used to fit the curve and determine the concentration of unknown samples.

Adherence to Regulatory Standards

For data intended for regulatory submission, method validation must be performed according to guidelines from authorities like the FDA or EMA.[9][10][11][12][13] This rigorous process ensures the method is fit for its intended purpose. Key validation parameters to assess include:

  • Selectivity and Specificity: Demonstrating the method can accurately measure the analyte without interference from matrix components.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, high QC samples) across several days.[6]

  • Linearity and Range: Defining the concentration range over which the method is accurate and precise, including the lower limit of quantification (LLOQ).[6]

  • Matrix Effect: Evaluating the impact of different sources of biological matrix on ionization efficiency.

  • Recovery: Measuring the efficiency of the extraction process.[6]

  • Stability: Testing analyte stability under various conditions (freeze-thaw cycles, bench-top, long-term storage).[6]

Conclusion

The strategic implementation of this compound as an internal standard is a critical element in the development of a robust, accurate, and precise LC-MS/MS method for the quantification of imipramine. By correcting for inevitable process and instrumental variability, this approach ensures the generation of high-quality, reliable data suitable for the stringent requirements of pharmaceutical development and clinical research. The protocols and principles detailed herein provide a solid framework for establishing a validated bioanalytical method that meets the highest scientific and regulatory standards.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy.
  • Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(4), 561-567.
  • University of Mississippi. (2017). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma.
  • Journal of the American Society for Mass Spectrometry. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma.
  • Biotage. (n.d.). LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • CUNY Academic Works. (2019). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
  • BMC Chemistry. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum.
  • ResearchGate. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.
  • ResearchGate. (1978). Determination of imipramine in plasma by high pressure liquid chromatography and field ionization mass spectrometry.
  • Scilit. (1976). Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • PubMed. (1983). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry.
  • BenchChem. (2025). Selection of the optimal MRM transition for Amitriptyline-d3 Hydrochloride.

Sources

Application Note: Robust and Efficient Sample Preparation Strategies for the Quantification of Imipramine-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the most effective sample preparation techniques for the accurate and precise quantification of Imipramine-d3 in human plasma. As a deuterated internal standard, this compound is crucial for the reliable bioanalysis of the tricyclic antidepressant, Imipramine. The methodologies detailed herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are presented with in-depth protocols, scientific rationales, and comparative data to aid researchers, scientists, and drug development professionals in selecting and implementing the optimal workflow for their specific analytical needs.

Introduction: The Critical Role of Sample Preparation in Bioanalysis

The accurate measurement of drug concentrations in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies. Imipramine, a widely prescribed tricyclic antidepressant, and its active metabolite, desipramine, require meticulous monitoring in plasma to ensure therapeutic efficacy and avoid toxicity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. It effectively compensates for variability in sample preparation and instrument response, ensuring the integrity of the analytical data.[2][3]

The complex nature of plasma, with its high protein content and diverse endogenous components, necessitates a robust sample preparation strategy to:

  • Remove interfering matrix components: Proteins, phospholipids, and salts can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[4][5]

  • Enrich the analyte of interest: Concentrating the analyte improves the sensitivity of the assay, which is particularly important for detecting low therapeutic concentrations.

  • Ensure compatibility with the analytical instrumentation: The final extract must be in a solvent that is compatible with the liquid chromatography-mass spectrometry (LC-MS/MS) system.

This guide delves into the three most prevalent sample preparation techniques for this compound analysis in plasma, providing detailed protocols and the scientific principles that underpin their efficacy.

Protein Precipitation (PPT): The Rapid and Simple Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from a plasma sample. It involves the addition of an organic solvent, typically acetonitrile, which disrupts the solvation of proteins, causing them to denature and precipitate out of solution.[6][7]

Scientific Principle

The addition of a water-miscible organic solvent like acetonitrile reduces the dielectric constant of the solution, weakening the electrostatic interactions that keep proteins dissolved. This leads to protein aggregation and precipitation. The analyte of interest, being a smaller molecule, remains in the supernatant.

Advantages and Disadvantages
FeatureDescription
Advantages Fast, simple, and cost-effective. Easily automated for high-throughput applications.[7][8]
Disadvantages Less clean extracts compared to LLE and SPE, potentially leading to higher matrix effects.[4] Does not provide significant analyte concentration.
Detailed Protocol for Protein Precipitation

This protocol is designed for a 96-well plate format, suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade, chilled

  • 96-well collection plates

  • Centrifuge capable of holding 96-well plates

Procedure:

  • Sample Aliquoting: To each well of a 96-well plate, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to each well.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to each well.

  • Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.

  • Analysis: The plate is now ready for injection into the LC-MS/MS system.

Workflow Diagram

Protein_Precipitation_Workflow plasma Plasma Sample (100 µL) is Add this compound IS plasma->is acn Add Acetonitrile (300 µL) is->acn mix Vortex (2 min) acn->mix centrifuge Centrifuge (4000 rpm, 10 min) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for this compound Analysis.

Liquid-Liquid Extraction (LLE): The Classic and Versatile Technique

Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[9][10]

Scientific Principle

Imipramine is a lipophilic compound.[9] By adjusting the pH of the aqueous plasma sample to a basic level, Imipramine and its deuterated analog are deprotonated, making them more soluble in a non-polar organic solvent. Endogenous interferences, such as salts and polar metabolites, remain in the aqueous phase. A subsequent back-extraction into an acidic aqueous solution can further purify the sample.

Advantages and Disadvantages
FeatureDescription
Advantages Provides a very clean extract, significantly reducing matrix effects.[9] Allows for analyte concentration through solvent evaporation. High recovery rates are achievable (e.g., 85 ± 5%).[11]
Disadvantages Can be labor-intensive and difficult to automate.[12] Emulsion formation can be an issue.
Detailed Protocol for Liquid-Liquid Extraction

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Sodium Hydroxide (1 M)

  • Extraction Solvent: Hexane/Isoamyl alcohol (98:2, v/v)

  • Hydrochloric Acid (0.1 M)

  • Centrifuge tubes

  • Evaporator

Procedure:

  • Sample Preparation: In a centrifuge tube, combine 500 µL of human plasma with 50 µL of this compound IS working solution.

  • Basification: Add 100 µL of 1 M Sodium Hydroxide to basify the sample. Vortex briefly.

  • Extraction: Add 2 mL of the Hexane/Isoamyl alcohol extraction solvent. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Liquid_Liquid_Extraction_Workflow plasma Plasma + IS base Add NaOH plasma->base solvent Add Hexane/Isoamyl Alcohol base->solvent mix Vortex & Centrifuge solvent->mix organic Collect Organic Layer mix->organic evap Evaporate organic->evap recon Reconstitute evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

A variation of LLE is Supported Liquid Extraction (SLE) , which immobilizes the aqueous sample on a solid support. The organic extraction solvent then flows through the support, providing a clean extract without the risk of emulsion formation and is easily automated.[12]

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Selectivity

Solid-Phase Extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent.[13][14]

Scientific Principle

SPE relies on the affinity of the analyte for a solid stationary phase. For Imipramine, a C18 (reversed-phase) or a polymeric sorbent can be used. The plasma sample is loaded onto a conditioned sorbent bed. Polar interferences are washed away, and the retained this compound is then eluted with an organic solvent.

Advantages and Disadvantages
FeatureDescription
Advantages Provides the cleanest extracts, minimizing matrix effects.[13][14] High analyte concentration factors can be achieved. Amenable to automation. High and reproducible recoveries, often exceeding 90%.[14]
Disadvantages Can be more expensive and time-consuming than PPT and LLE if performed manually. Method development can be more complex.
Detailed Protocol for Solid-Phase Extraction

This protocol uses a generic C18 SPE cartridge.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol, HPLC grade

  • Deionized Water

  • Ammonium Hydroxide (5% in water)

  • Elution Solvent: Methanol or Acetonitrile

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: Mix 500 µL of plasma with 50 µL of this compound IS working solution.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Workflow Diagram

Solid_Phase_Extraction_Workflow cluster_spe SPE Cartridge condition 1. Condition (Methanol, Water) load 2. Load Sample wash 3. Wash (Aqueous/Weak Organic) load->wash elute 4. Elute (Strong Organic) wash->elute eluate Collect Eluate elute->eluate sample Plasma + IS sample->load evap Evaporate eluate->evap recon Reconstitute evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Method Selection and Comparative Summary

The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, throughput needs, and available resources.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extract Cleanliness FairGood to ExcellentExcellent
Throughput HighLow to MediumMedium to High (with automation)
Cost per Sample LowLow to MediumHigh
Analyte Concentration LowHighHigh
Recovery Generally good85-95%[9][11]>90%[13][14]
Matrix Effects Potential for significant effectsReduced effectsMinimal effects
Automation Friendliness ExcellentPoor (SLE is better)Good

Conclusion

The successful quantification of this compound in plasma is highly dependent on the chosen sample preparation method.

  • Protein Precipitation is ideal for high-throughput screening in early drug discovery where speed is paramount.

  • Liquid-Liquid Extraction offers a good balance of cleanliness and cost-effectiveness for smaller sample batches.

  • Solid-Phase Extraction remains the method of choice for regulated bioanalysis and when the highest level of sensitivity and data quality is required.

By understanding the principles and following the detailed protocols outlined in this application note, researchers can confidently develop and implement robust and reliable methods for the bioanalysis of Imipramine.

References

  • Chen, Y., et al. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2475. [Link]

  • Dadashzadeh, S., et al. (2009). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Iranian Journal of Pharmaceutical Research, 8(3), 167-174. [Link]

  • de Castro, A., et al. (2007). Analysis of tricyclic antidepressant drugs in plasma by means of solid-phase microextraction-liquid chromatography-mass spectrometry. Journal of Chromatography A, 1174(1-2), 41-48. [Link]

  • Gholivand, M. B., et al. (2019). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Journal of Separation Science, 42(5), 1056-1064. [Link]

  • Ishida, T., et al. (2009). Determination of Tricyclic Antidepressants in Human Plasma Using Pipette Tip Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Journal of Health Science, 55(4), 583-589. [Link]

  • Javadzadeh, Y., et al. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. ResearchGate. [Link]

  • Biotage. (n.d.). LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Biotage Application Note. [Link]

  • Lopes, B. R. P., et al. (2004). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B, 806(1-2), 307-316. [Link]

  • Mahmoudi, J., et al. (2009). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. PubMed. [Link]

  • Request PDF. (2025). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Application Note. [Link]

  • Hopfgartner, G., et al. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. Analytical and Bioanalytical Chemistry, 414(21), 6297-6306. [Link]

  • Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(4), 560-567. [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 869-872. [Link]

  • Midha, K. K., et al. (1987). Simultaneous Determination of Imipramine, Desipramine and Their Deuterium-Labelled Analogues in Biological Fluids by Capillary Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 243-253. [Link]

  • ResearchGate. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinetic parameters of imipramine after a single oral dose. ResearchGate. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: IMIPR. Mayo Clinic Laboratories. [Link]

  • Kumar, A., et al. (2017). Development and validation of spectrophotometric method for determination of imipramine hydrochloride in tablets (solid materials). Journal of the Indian Chemical Society, 94(12), 1409-1417. [Link]

  • Journal of Cardiovascular and Thoracic Research. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Cardiovascular and Thoracic Research. [Link]

  • LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 17(11). [Link]

Sources

Protocol for the Therapeutic Drug Monitoring of Imipramine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of imipramine and its active metabolite, desipramine, in human plasma for therapeutic drug monitoring (TDM). Imipramine, a tricyclic antidepressant (TCA), exhibits significant inter-individual pharmacokinetic variability, making TDM essential for optimizing efficacy and minimizing toxicity.[1] The method employs a stable, isotopically labeled internal standard, Imipramine-d3, to ensure the highest level of accuracy and precision. The protocol is based on a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for TDM.[2]

Introduction: The Rationale for Imipramine TDM

Imipramine is a tertiary amine TCA used in the treatment of depression and other conditions.[1] Its therapeutic action is linked to the inhibition of serotonin and norepinephrine reuptake.[3] However, its clinical use is complicated by several factors:

  • Narrow Therapeutic Index: The concentration range that provides therapeutic benefits is close to the range that causes toxic side effects, including severe cardiovascular and central nervous system effects.[1][4]

  • Inter-individual Pharmacokinetic Variability: Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. It is first demethylated by CYP2C19 to form an active metabolite, desipramine.[5] Both imipramine and desipramine are then hydroxylated by CYP2D6 into less active forms.[5][6] Genetic polymorphisms in these enzymes lead to wide variations in drug clearance among individuals, meaning a standard dose can result in sub-therapeutic or toxic plasma concentrations.[7][8]

  • Active Metabolite: The primary metabolite, desipramine, is also a potent antidepressant. Therefore, monitoring both the parent drug and this active metabolite is crucial for a complete clinical picture.[5] The generally accepted therapeutic range for the combined serum levels of imipramine and desipramine is between 150 and 300 ng/mL.[5]

Given these factors, TDM is a critical tool for personalizing imipramine therapy, ensuring concentrations are within the therapeutic window to maximize clinical response and enhance patient safety.[9]

The Role of this compound as an Internal Standard

The accuracy of any quantitative LC-MS/MS assay hinges on the ability to correct for variations that can occur during sample processing and analysis. A deuterated internal standard, such as this compound, is the ideal tool for this purpose.

Why a Deuterated Standard is Superior: A stable isotopically labeled (SIL) internal standard is chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium.[10] This structural identity ensures that the SIL standard co-elutes chromatographically and behaves identically to the analyte during every step of the process—extraction, ionization, and detection.[11][12] It effectively corrects for:

  • Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma).[11]

  • Extraction Inconsistency: Physical loss of the analyte during sample preparation steps.[11]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity.[13]

By adding a known quantity of this compound to every sample at the beginning of the workflow, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if the absolute signal intensity fluctuates, providing highly reliable and reproducible results.[14]

Caption: Workflow showing how a deuterated internal standard corrects for analytical variability.

Detailed Analytical Protocol

This protocol is designed for the quantification of imipramine and desipramine in human plasma.

Reagents and Materials
  • Analytes: Imipramine, Desipramine (certified reference standards)

  • Internal Standard: this compound (certified reference standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Water: Deionized water (18 MΩ·cm or greater)

  • Biological Matrix: Drug-free human plasma (for calibrators and quality controls)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials

Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve imipramine, desipramine, and this compound in methanol to create individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions: Prepare working solutions by diluting the primary stocks in 50:50 methanol:water.

  • Working Internal Standard (IS) Solution (100 ng/mL): Dilute the this compound intermediate stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibrators and Quality Controls (QCs): Spike appropriate volumes of the intermediate analyte solutions into drug-free human plasma to prepare a calibration curve (e.g., 5, 10, 50, 100, 250, 500 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting tricyclic antidepressants from plasma.[15][16]

Caption: Step-by-step workflow for plasma sample preparation using protein precipitation.

Detailed Steps:

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working internal standard solution (this compound in acetonitrile).[16][17]

  • Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifuge at >12,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a new tube or 96-well plate.

  • Add 475 µL of water with 0.1% formic acid to the supernatant.[16]

  • Cap or seal, vortex briefly, and place in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point and may be optimized for specific instrumentation.

LC Parameters Condition
System UPLC/UHPLC System
Column C18 reverse-phase, e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[18]
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[18]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-0.5 min (20% B), 0.5-3.0 min (20-80% B), 3.0-3.5 min (80% B), 3.5-4.0 min (20% B), 4.0-5.0 min (re-equilibration)
MS/MS Parameters Condition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[16]
Ion Source Temp. 500 °C
Capillary Voltage 3.0 kV
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Collision Energy (eV)
Imipramine 281.286.125
Desipramine 267.272.128
This compound 284.289.125
Note: MRM transitions and collision energies should be optimized empirically on the specific mass spectrometer being used.

Method Validation

A rigorous validation process is mandatory to ensure the analytical method is reliable and suitable for its intended purpose in a clinical research or diagnostic setting.[19][20] Key validation parameters, based on regulatory guidelines, include:[21]

  • Specificity & Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute and are detected at the retention times of the analytes or IS.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels in replicate (n=5) on the same day (intra-assay) and on at least three different days (inter-assay). Acceptance criteria are typically ±15% deviation from the nominal value (±20% at the LLOQ).[22]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., within 20%).[15]

  • Recovery and Matrix Effect: While the use of a co-eluting SIL internal standard largely compensates for these effects, they should be evaluated during validation to understand method performance.[11]

  • Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of imipramine and its active metabolite desipramine in human plasma. The protocol leverages a simple and rapid protein precipitation step and incorporates a deuterated internal standard (this compound) to ensure the highest data quality. By correcting for analytical variability, this method provides the accuracy and precision required for effective therapeutic drug monitoring, ultimately supporting the personalization of treatment to improve patient outcomes.

References

  • Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta Psychiatrica Scandinavica Supplementum, 345, 81-84. [7]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Website. [10]

  • Koteel, P., Mullins, R. E., & Gadsden, R. H. (1982). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry, 28(3), 462-466. [23]

  • Preskorn, S. H., & Irwin, H. A. (1982). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 7(4), 283-304. [8]

  • Wikipedia. (n.d.). Imipramine. Wikipedia, The Free Encyclopedia. [3]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). [6]

  • De Nardi, C., Kern, K., & Peters, S. (n.d.). Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research. Thermo Fisher Scientific Application Note. [15]

  • Mandrioli, R., & Mercolini, L. (2018). Development and validation of analytical methods for therapeutic drug monitoring. University of Bologna. [2]

  • Šupak-Smolčić, V., & Bilić-Zulle, L. (2011). Analytical validation of therapeutic drug monitoring (TDM) on AxSYM Abbott analyzer. Biochemia Medica, 21(1), 74-79. [22]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Application Note. [16][17]

  • BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. BenchChem Website. [11]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [12]

  • Hicks, J. K., et al. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. Medical Gnomics, National Center for Biotechnology Information (NCBI). [5]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Website. [14]

  • Yao, L. P., Li, Y. F., & Sun, H. F. (2019). Therapeutic drug monitoring of imipramine in the treatment of depression. International Journal of Clinical and Experimental Medicine, 12(11), 12931-12936. [9]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [13]

  • Thapa, R., & Gupta, V. (2023). Imipramine. StatPearls [Internet]. [1]

  • Altabrisa Group. (2024). Analytical Method Validation: Complete Guide for Intended Use. Altabrisa Group Website. [19]

  • Kim, H. Y., et al. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 52(8), 837-843. [18]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC Publications. [21]

  • Rathore, A. S. (2004). Method Validation Guidelines. BioPharm International. [20]

Sources

Application Note & Protocol: The Strategic Use of Imipramine-d3 in Brain Microdialysis Studies for Antidepressant Research

Author: BenchChem Technical Support Team. Date: January 2026

<

Audience: Researchers, scientists, and drug development professionals engaged in neuropharmacology, drug metabolism, and preclinical research.

Abstract: This document provides a comprehensive guide on the application of Imipramine-d3 as a stable isotope-labeled internal standard in brain microdialysis studies. It highlights the critical role of this compound in ensuring the accurate quantification of the parent drug, imipramine, within the complex biological matrix of brain dialysates. The detailed protocols herein are meticulously designed to uphold analytical rigor and promote data reproducibility, covering all procedural stages from microdialysis probe calibration and in-vivo sample collection to advanced bioanalytical quantification utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Imperative for Precision in Neuropharmacokinetics

Brain microdialysis is a powerful, minimally-invasive sampling technique that facilitates the continuous measurement of free, unbound analyte concentrations in the extracellular fluid of virtually any tissue.[1] This method offers unparalleled insights into the in-vivo pharmacokinetic and pharmacodynamic profiles of centrally acting drugs like the tricyclic antidepressant, imipramine.[2][3] Accurate quantification of drug concentrations at the target site is fundamental to understanding their therapeutic efficacy and potential adverse effects.

The analytical integrity of microdialysis studies can be compromised by several sources of variability, such as fluctuations in probe recovery, sample loss during handling, and matrix effects during analysis.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the established gold standard for mitigating these variables.[6][7] By mirroring the physicochemical properties of the analyte, this compound corrects for analytical inconsistencies, thereby ensuring the highest degree of accuracy and precision in quantitative results.[4][7]

Rationale for this compound as the Internal Standard of Choice

This compound is the deuterated form of imipramine, where three hydrogen atoms are replaced by deuterium. This modification results in a mass shift that is easily detectable by a mass spectrometer, while its chemical and physical behaviors remain nearly identical to the parent compound.[6]

Key Advantages:

  • Compensates for Probe Recovery Variation: Microdialysis probe recovery can vary between subjects and over the course of an experiment. Introducing this compound into the perfusion fluid allows for in-situ calibration of each probe via the retrodialysis method, providing real-time correction for recovery fluctuations.[8][9][10][11]

  • Corrects for Matrix Effects: The brain's extracellular fluid is a complex biological matrix that can cause ion suppression or enhancement in a mass spectrometer.[12] this compound behaves identically to imipramine during ionization, effectively normalizing these matrix effects.[4]

  • Minimizes Sample Preparation Variability: Adding the internal standard at the earliest stage (in the perfusion fluid) accounts for any sample loss during collection, storage, and extraction.[4]

Experimental Workflow: From Surgical Implantation to Bioanalysis

The following diagram illustrates the comprehensive workflow for a typical brain microdialysis study utilizing this compound.

G cluster_pre_study Pre-Study Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Animal Acclimatization B Stereotaxic Implantation of Guide Cannula A->B C Post-Operative Recovery B->C D Microdialysis Probe Insertion C->D E Probe Equilibration & Baseline Collection D->E F Perfusion with this compound in aCSF E->F G Systemic Imipramine Administration F->G H Timed Dialysate Sample Collection G->H I Sample Storage at -80°C H->I J Sample Preparation (e.g., Protein Precipitation) I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification K->L

Caption: Workflow for brain microdialysis using this compound.

Detailed Protocols

Surgical Procedure: Guide Cannula Implantation

Objective: To stereotaxically implant a guide cannula into a specific brain region (e.g., prefrontal cortex, striatum).[2][3]

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and anchoring screws

  • Surgical sutures or staples

Step-by-Step Protocol:

  • Anesthetize the animal and secure it in the stereotaxic frame.

  • Prepare the surgical site on the scalp.

  • Expose the skull and identify stereotaxic landmarks (e.g., bregma).

  • Drill a burr hole at the calculated coordinates for the target brain region.

  • Slowly lower the guide cannula to the desired depth.

  • Anchor the guide cannula to the skull with dental cement.

  • Insert a dummy cannula to maintain patency.

  • Suture the incision and provide post-operative care, including analgesia.

  • Allow for a recovery period of at least 5-7 days.

Microdialysis Experiment

Objective: To collect extracellular fluid samples containing imipramine and this compound.

Materials:

  • Microdialysis probe

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)[13][14]

  • This compound hydrochloride

  • Imipramine hydrochloride

  • Refrigerated fraction collector

Step-by-Step Protocol:

  • Prepare the aCSF perfusion solution containing a known concentration of this compound (e.g., 5-10 ng/mL).

  • Gently restrain the animal and replace the dummy cannula with the microdialysis probe.[1]

  • Connect the probe to the syringe pump and fraction collector.

  • Perfuse the probe with the this compound spiked aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[1][13]

  • Allow a 1-2 hour equilibration period for the probe to stabilize.

  • Administer imipramine systemically (e.g., intraperitoneally).[2][3]

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.

  • Store collected samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To accurately quantify imipramine and its primary metabolite, desipramine, using this compound as the internal standard.

Instrumentation and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[15]

  • C18 analytical column

  • Mobile phases (e.g., 0.1% formic acid in water and acetonitrile)

  • Acetonitrile for protein precipitation.[16]

Step-by-Step Protocol:

  • Sample Preparation:

    • Thaw dialysate samples, calibration standards, and quality controls.

    • Perform protein precipitation by adding cold acetonitrile.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.[16]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: Example MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imipramine281.186.0
Desipramine267.272.1
This compound (IS) 284.2 89.1
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of imipramine to this compound against the concentration of the standards.

    • Calculate the concentration of imipramine in the dialysate samples from the calibration curve.

Data Interpretation: In-Vivo Probe Recovery

The inclusion of this compound in the perfusate enables the calculation of in-vivo probe recovery using the retrodialysis method.[1][8]

Formula for In-Vivo Recovery: Recovery (%) = [ (Cperfusate - Cdialysate) / Cperfusate ] * 100

  • Cperfusate : Concentration of this compound in the perfusion fluid.

  • Cdialysate : Concentration of this compound measured in the collected dialysate.

This recovery value is crucial for converting the measured dialysate concentration of imipramine into the actual extracellular fluid concentration.

Formula for Corrected Extracellular Concentration: [Imipramine]ECF = [Imipramine]dialysate / (Recovery / 100)

Conclusion

The strategic implementation of this compound as an internal standard is a cornerstone of modern quantitative brain microdialysis. It addresses inherent methodological variabilities, thereby significantly enhancing the accuracy and reliability of pharmacokinetic data for imipramine and other centrally acting drugs.[17] This application note provides a robust framework, from surgical and experimental protocols to advanced bioanalytical techniques, empowering researchers to generate high-quality, reproducible data crucial for advancing neuropharmacological research and drug development.

References

  • Wang, Y., & Sawchuk, R. J. (1993). Microdialysis calibration using retrodialysis and zero-net flux: application to a study of the distribution of zidovudine to rabbit cerebrospinal fluid and thalamus. Pharmaceutical research, 10(10), 1411–1419. [Link]

  • Le Guern, M. E., Debaene, B., & Dixneuf, P. (1998). In vitro and in vivo microdialysis calibration using retrodialysis for the study of the cerebrospinal distribution of bupivacaine. Anesthesia and analgesia, 87(3), 603–608. [Link]

  • Jayapal, J. J., et al. (2018). Simultaneous Retrodialysis by Calibrator for Rapid In Vivo Recovery Determination in Target Site Microdialysis. Journal of pharmaceutical sciences, 107(8), 2055–2060. [Link]

  • Li, P., et al. (2018). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Bioanalysis, 10(14), 1147–1162. [Link]

  • Microdialysis. (2023, December 26). In Wikipedia. [Link]

  • Schmitt, J. K., et al. (2025). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Clinical and translational science, 18(4), e70226. [Link]

  • Stankowski, M., et al. (2012). Brain microdialysis from inside to outside. ResearchGate. [Link]

  • Xue, Y. J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 98, 29–35. [Link]

  • Adell, A., & Myers, R. D. (2009). Overview of Brain Microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.2. [Link]

  • Tcyrulnikov, N. A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Nakagawara, M., et al. (1994). Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis. British journal of pharmacology, 112(2), 625–629. [Link]

  • Nakagawara, M., et al. (1994). Measurement and Pharmacokinetic Analysis of Imipramine and Its Metabolite by Brain Microdialysis. PubMed. [Link]

  • Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]

  • Shannon, M., et al. (2021). An overview of clinical cerebral microdialysis in acute brain injury. Frontiers in Neurology, 12, 730064. [Link]

  • De-la-Cruz, J., et al. (2020). Brain Microdialysis as a Tool To Explore the Ionic Profile of the Brain Extracellular Space in Neurocritical Patients: A Methodological Approach and Feasibility Study. ACS chemical neuroscience, 11(15), 2276–2284. [Link]

  • O'Brien, F. E., et al. (2012). Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats. British journal of pharmacology, 167(6), 1295–1305. [Link]

  • Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. ACS chemical neuroscience, 4(5), 686–697. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. [Link]

Sources

Application Note: The Critical Role and Methodological Application of Imipramine-d3 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of forensic toxicology, the accurate and defensible quantification of therapeutic drugs and substances of abuse is paramount. Imipramine, a tricyclic antidepressant (TCA), is frequently encountered in postmortem and driving under the influence (DUID) cases, necessitating robust analytical methods.[1] This technical guide provides an in-depth exploration of the application of Imipramine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of imipramine in biological matrices. We will detail the core principles of isotope dilution mass spectrometry, present validated protocols for sample extraction using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and provide optimized parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This document is intended to serve as a comprehensive resource for researchers and forensic toxicologists, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the implementation of reliable and high-integrity analytical methods.

The Imperative for Precision: Why this compound is the Gold Standard

Imipramine is a tertiary amine TCA used to treat major depressive disorder.[2][3] However, it possesses a narrow therapeutic index and is associated with significant cardiovascular and neurological toxicity in overdose situations.[4][5] Therefore, its accurate measurement in blood, plasma, or urine is critical for forensic investigations to distinguish between therapeutic use, impairment, and toxicity.

Analytical results in a forensic context must be scientifically sound and legally defensible. The analytical process, from sample extraction to instrumental analysis, is fraught with potential variability that can introduce significant error. This includes analyte loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer ionization efficiency.[6] To compensate for this variability, an internal standard (IS) is incorporated into the analytical workflow.[7]

An ideal IS mimics the physicochemical properties of the target analyte as closely as possible.[6] While structurally similar analog compounds (e.g., trimipramine) have been used, they do not co-elute perfectly and can exhibit different extraction and ionization behaviors.[8][9] This is where stable isotope-labeled internal standards, such as this compound, become indispensable.

The Principle of Isotope Dilution Mass Spectrometry:

This compound is chemically identical to imipramine, with the exception that three hydrogen atoms have been replaced by their heavier deuterium isotopes. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, but their shared chemical properties ensure they behave virtually identically during sample preparation and analysis.[7][10] By adding a known concentration of this compound to the unknown sample at the very beginning of the workflow, any subsequent loss or variation will affect both the analyte and the IS proportionally. The final concentration is determined by the ratio of the analyte's response to the IS's response, effectively canceling out procedural errors and leading to highly accurate and precise results.[1]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (Unknown Imipramine) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Differentiation by mass) LC->MS Ratio Calculate Peak Area Ratio (Imipramine / this compound) MS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Accurate Concentration CalCurve->Result

Caption: Principle of Isotope Dilution using this compound.

Overview of Imipramine Metabolism

A crucial consideration in forensic analysis is the presence of metabolites. Imipramine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes. The major metabolic pathway is N-demethylation via CYP2C19, CYP1A2, and CYP3A4 to form its primary active metabolite, desipramine .[2][4] Both imipramine and desipramine are then hydroxylated by CYP2D6.[2] Since desipramine is also pharmacologically active, forensic methods are typically designed to quantify both parent drug and metabolite. The protocols described herein are suitable for the simultaneous extraction and analysis of both compounds, with Desipramine-d3 often used as the corresponding internal standard for desipramine.

Analytical Methodology: Core Protocols

The following protocols are designed for the analysis of imipramine in blood or plasma and should be validated in-house according to established forensic toxicology guidelines.[11][12]

Reagents and Materials
  • Solvents: HPLC-grade or MS-grade methanol, acetonitrile, hexane, isoamyl alcohol, ethyl acetate.

  • Reagents: Formic acid, ammonium hydroxide, phosphate buffer (0.1 M, pH 6.0).

  • Standards: Certified reference standards of Imipramine and this compound.

  • Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

  • Labware: Borosilicate glass tubes, volumetric flasks, analytical balance, centrifuge.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for isolating analytes from complex matrices, providing cleaner extracts than LLE and reducing potential matrix effects in the MS source.[13][14] Mixed-mode cation exchange SPE is particularly effective for basic drugs like imipramine.[15]

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To a 1 mL blood/plasma sample in a glass tube, add 100 µL of the this compound working solution (e.g., at 250 ng/mL). Vortex briefly. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.[16] Centrifuge for 10 minutes at ~3500 rpm to pellet proteins.

    • Causality: The buffer adjusts the pH to ensure proper binding to the SPE sorbent and aids in protein precipitation. The internal standard is added first to account for variability in all subsequent steps.

  • Column Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0).[1] Do not allow the sorbent bed to dry out.

    • Causality: Conditioning activates the sorbent functional groups and creates an environment receptive to the analyte.

  • Sample Loading: Load the supernatant from Step 1 onto the conditioned SPE column. Apply a slow, consistent flow rate (~1-2 mL/min) to ensure efficient binding of the analyte and internal standard to the sorbent.

  • Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of methanol. This removes polar and non-polar interferences, respectively, while the analyte remains bound to the sorbent.

    • Causality: This step is critical for removing matrix components that can cause ion suppression or enhancement during MS analysis.

  • Elution: Dry the column thoroughly under vacuum or nitrogen for 5 minutes. Elute the analytes with 2 mL of a freshly prepared elution solvent (e.g., ethyl acetate with 2% ammonium hydroxide).

    • Causality: The basic modifier in the elution solvent neutralizes the charge of the analyte, releasing it from the cation exchange sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective extraction technique that partitions the analyte from the aqueous biological matrix into an immiscible organic solvent.[17]

Step-by-Step LLE Protocol:

  • Sample Preparation: To a 1 mL blood/plasma sample in a glass tube, add 100 µL of the this compound working solution. Vortex briefly.

  • pH Adjustment: Add a small volume of concentrated ammonium hydroxide to basify the sample to a pH > 9.

    • Causality: Imipramine is a basic drug. Raising the pH above its pKa ensures it is in its neutral, non-ionized form, which is more soluble in organic extraction solvents.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., hexane:isoamyl alcohol, 98:2 v/v).[8][9][18] Cap the tube and vortex vigorously for 2 minutes, then centrifuge for 10 minutes at ~3500 rpm to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or protein pellet.

  • Dry-Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

Analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer, typically a triple quadrupole (QQQ), operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[19]

Table 1: Suggested LC-MS/MS Parameters

Parameter Suggested Condition
LC Column C18 or Biphenyl Column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Start at 20% B, ramp to 95% B over 5 min, hold 1 min, return to initial
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

Note: These parameters are a starting point and must be optimized for the specific instrument in use.[1]

Table 2: Example MRM Transitions for Imipramine and this compound

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
Imipramine 281.2 86.1 (Quantifier) 25
281.2 235.1 (Qualifier) 20
This compound 284.2 89.1 (Quantifier) 25

| | 284.2 | 238.1 (Qualifier) | 20 |

Note: The +3 Da mass shift is observed in both the precursor and the dimethylamine-containing fragment ions.[20][21]

cluster_pre Pre-Analytical cluster_analytical Analytical Workflow cluster_post Post-Analytical Receipt Sample Receipt & Accessioning Aliquot Aliquoting Receipt->Aliquot Spike Spike with This compound IS Aliquot->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Drydown Evaporation Extraction->Drydown Recon Reconstitution Drydown->Recon LCMS LC-MS/MS Analysis Recon->LCMS DataReview Data Review (Calibrators, QCs) LCMS->DataReview Reporting Reporting Results DataReview->Reporting

Caption: Comprehensive Forensic Toxicology Workflow.

Method Validation: Ensuring Trustworthiness

A forensic method is only as strong as its validation. All new methods must be rigorously validated to demonstrate they are fit for purpose.[11][12] The validation process establishes the method's performance characteristics and limitations. Key parameters and typical acceptance criteria are outlined below, based on guidelines from organizations like the ANSI/ASB.[12][22]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity Demonstrate the method can differentiate the analyte from interferences. No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Matrix Effect Assess ion suppression or enhancement from the biological matrix. CV of IS-normalized response should be ≤15% across different matrix sources.
Linearity & Range Establish the concentration range over which the method is accurate and precise. Calibration curve with a correlation coefficient (r²) ≥ 0.99.
LLOQ Lowest concentration that can be reliably quantified. Signal-to-noise >10; Accuracy within ±20%; Precision ≤20% CV.
Accuracy Closeness of measured value to the true value. Within ±20% of the target concentration (for QCs).[22]
Precision Repeatability of measurements (intra- and inter-day). Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Recovery Efficiency of the extraction process. Should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability under various conditions (freeze-thaw, benchtop). Mean concentration should be within ±15% of the initial concentration.

| Carryover | Ensure no residual analyte from a high concentration sample affects the next sample. | Response in a blank sample after a high standard should be below the LLOQ.[22] |

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a non-negotiable component of a modern, robust, and defensible forensic toxicology method for the quantification of imipramine. Its ability to mimic the target analyte through extraction and analysis allows it to correct for procedural variability, which is essential for achieving the high degree of accuracy and precision required in medicolegal casework.[1] By pairing this "gold standard" internal standard with a validated extraction protocol and sensitive LC-MS/MS analysis, forensic laboratories can produce high-quality data that withstands scientific and legal scrutiny.

References

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. National Institutes of Health (NIH). Available at: [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. PubMed. Available at: [Link]

  • Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Marcel Dekker, Inc. Available at: [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Available at: [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. PubMed. Available at: [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. Available at: [Link]

  • (PDF) A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. ResearchGate. Available at: [Link]

  • Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. PubMed. Available at: [Link]

  • Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. ResearchGate. Available at: [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. ASB Standards Board. Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

  • Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. PubMed. Available at: [Link]

  • Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Taylor & Francis Online. Available at: [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove, University of Mississippi. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]

  • Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

  • Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Determination of 13 antidepressants in blood by UPLC-MS/MS with supported liquid extraction pretreatment. PubMed. Available at: [Link]

  • Selected examples of deuterated internal standards used in forensic... ResearchGate. Available at: [Link]

  • Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Imipramine Metabolism Pathway. SMPDB. Available at: [Link]

  • Imipramine. Wikipedia. Available at: [Link]

  • Metabolic pathways of imipramine. ResearchGate. Available at: [Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Available at: [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

  • Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. National Institutes of Health (NIH). Available at: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Biotage. Available at: [Link]

  • High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. National Institutes of Health (NIH). Available at: [Link]

  • Imipramine and Metabolite, Vitreous. Axis Forensic Toxicology. Available at: [Link]

  • Forensic drug screening. SCIEX. Available at: [Link]

  • Comprehensive Drug Screening for Forensic Toxicology. Waters. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Imipramine and Imipramine-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tricyclic antidepressant imipramine and its stable isotope-labeled internal standard, imipramine-d3, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The methodology leverages a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, ensuring both efficiency and accuracy. All procedural choices are rationalized to provide a comprehensive understanding of the method's development and validation in accordance with regulatory guidelines.

Introduction: The Rationale for Precise Imipramine Quantification

Imipramine is a foundational tricyclic antidepressant (TCA) utilized in the management of major depressive disorder and other conditions.[1][2] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating precise and accurate monitoring to optimize dosage and minimize toxicity.[3] Imipramine's narrow therapeutic window and inter-individual pharmacokinetic variability underscore the critical need for robust analytical methods.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[4][5][6] this compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[4][6] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

This application note provides a comprehensive guide to a validated LC-MS/MS method for the simultaneous determination of imipramine and this compound in human plasma, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]

Principles of the Method: A Mechanistic Overview

The analytical workflow is predicated on three core principles: efficient sample clean-up, rapid and selective chromatographic separation, and sensitive and specific detection.

  • Protein Precipitation: This initial step removes the majority of plasma proteins, which can interfere with the analysis and damage the chromatographic column. Acetonitrile is an effective precipitating agent for this purpose.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates imipramine and this compound from other plasma components based on their hydrophobicity.[11][12][13] A C18 stationary phase is commonly employed, and a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) facilitates the elution.[10][14]

  • Tandem Mass Spectrometry (MS/MS): This detection method provides exceptional sensitivity and selectivity. The precursor ions of imipramine and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

workflow Figure 1. Experimental Workflow for Imipramine and this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) spike Spike with this compound (Internal Standard) plasma->spike precipitate Protein Precipitation with Acetonitrile spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute hplc Inject into HPLC System dilute->hplc separation Chromatographic Separation (C18 Column) hplc->separation ms Tandem Mass Spectrometry Detection (MRM Mode) separation->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Imipramine Concentration curve->quantify

Caption: A schematic of the analytical workflow.

Materials and Reagents

Chemicals and Standards
ReagentGradeSupplier
Imipramine Hydrochloride≥98% puritySigma-Aldrich
This compound Hydrochloride≥98% purity, ≥98% isotopic purityMedChemExpress[4]
AcetonitrileHPLC or LC-MS gradeFisher Scientific
Formic AcidLC-MS gradeFisher Scientific
WaterDeionized, 18.2 MΩ·cmMillipore
Human Plasma (K2EDTA)Blank, pooledReputable biological vendor
Instrumentation and Equipment
Instrument/EquipmentSpecifications
HPLC SystemWaters ACQUITY UPLC or equivalent
Mass SpectrometerSciex QTRAP 5500 or equivalent triple quadrupole MS
HPLC ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
CentrifugeCapable of >12,000 x g
Vortex MixerStandard laboratory model
PipettesCalibrated precision pipettes

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Imipramine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of imipramine hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the imipramine stock solution.

  • Working Solutions: Prepare serial dilutions of the imipramine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To each tube, add 50 µL of the respective plasma sample (blank, standard, QC, or unknown).

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube, except for the blank matrix sample (add 150 µL of acetonitrile instead).

  • Vortex mix all tubes for 3 minutes at high speed to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes for 5 minutes at 12,300 x g to pellet the precipitated proteins.[10]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Add 400 µL of water to each well/vial and mix.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

5.3.1. Liquid Chromatography Parameters

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent separation efficiency and peak shape for basic compounds like imipramine.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure imipramine is in its protonated form, leading to better retention and peak shape on the C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for imipramine.
Gradient Elution See table belowA gradient is used to ensure a rapid elution of the analytes while maintaining good separation from potential interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient for the sensitivity of the MS/MS detector and minimizes potential matrix effects.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.095
3.120
4.020

5.3.2. Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveImipramine contains a tertiary amine that is readily protonated in the positive ion mode, leading to high sensitivity.
MRM Transitions See table belowThese transitions are specific to the precursor and product ions of imipramine and its deuterated internal standard, ensuring high selectivity.
Ion Source Temperature 550 °COptimizes desolvation of the analyte ions.
IonSpray Voltage 5500 VFacilitates the formation of charged droplets in the ESI process.
Collision Gas NitrogenA common collision gas for fragmentation in the collision cell.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imipramine281.286.1
This compound284.289.1

Data Analysis and System Suitability

Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of imipramine to this compound versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation and System Suitability

A full validation of this method should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[7][8] Key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Analyte stability established under various storage and handling conditions

System Suitability: Before each analytical run, a system suitability test should be performed by injecting a mid-level QC sample multiple times. The peak area and retention time should have a CV of ≤ 5%.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of imipramine and this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. This method, when fully validated, can be confidently implemented in clinical and research settings for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of imipramine.

References

  • Reversed-phase liquid chromatography and gas chromatography/mass fragmentography compared for determination of tricyclic antidepressant drugs. Clinical Chemistry, 27(11), 1907-1911. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Reversed Phase High - Performance Liquid Chromatographic Analysis of Tricyclic Antidepressants in Plasma. Journal of Liquid Chromatography, 4(5), 849-860. [Link]

  • High-performance liquid-chromatographic simultaneous determination of commonly used tricyclic antidepressants. Clinical Chemistry, 27(1), 51-55. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Reversed-phase liquid chromatography without organic solvent for determination of tricyclic antidepressants. Journal of Chromatography A, 946(1-2), 237-244. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Imipramine. PubChem. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Tricyclic Antidepressant Analysis by Reversed Phase Liquid Chromato-Graphy Using Phenyl Columns. Journal of Liquid Chromatography, 9(11), 2533-2547. [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(9), 1568-1574. [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Research in Pharmaceutical Sciences, 11(3), 246-253. [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove. [Link]

  • National Center for Biotechnology Information. (n.d.). Imipramine Hydrochloride. PubChem. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology, 13(10), 4627-4632. [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Biotage. [Link]

  • Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Washington State Patrol. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation. [Link]

  • Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. ResearchGate. [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. ResearchGate. [Link]

  • Imipramine. Wikipedia. [Link]

  • Chemical Properties of Imipramine (CAS 50-49-7). Cheméo. [Link]

  • Imipramine Hydrochloride. USP-NF. [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Semantic Scholar. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Assay for Imipramine in Biological Matrices Using Imipramine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imipramine is a tricyclic antidepressant (TCA) widely prescribed for the treatment of major depressive disorder and other conditions. Therapeutic drug monitoring of imipramine and its active metabolite, desipramine, is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity due to their narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of TCAs in biological matrices, offering superior sensitivity, specificity, and speed compared to other analytical techniques.

This application note provides a comprehensive guide to the mass spectrometry parameters for the detection and quantification of imipramine, utilizing its deuterated analog, Imipramine-d3, as an internal standard to ensure accuracy and precision. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical research, and therapeutic drug monitoring.

Scientific Rationale: The Role of a Deuterated Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and matrix effects that can influence the ionization efficiency of the analyte. The ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound.

Why this compound is the Optimal Choice:

  • Co-elution: this compound is chemically identical to imipramine, ensuring it co-elutes during chromatographic separation. This is critical for compensating for matrix effects that can vary across the chromatographic run.

  • Similar Extraction Recovery: It exhibits nearly identical extraction recovery to the native analyte, correcting for losses during sample preparation.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a different mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

  • Comparable Ionization Efficiency: It ionizes with similar efficiency to imipramine, providing a reliable reference for signal intensity.

By monitoring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, even in complex biological matrices like plasma or serum.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of imipramine using this compound as an internal standard.

experimental_workflow sample_collection Sample Collection (Plasma, Serum) spiking Spiking with This compound (IS) sample_collection->spiking sample_prep Sample Preparation (Protein Precipitation or LLE) spiking->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for the LC-MS/MS analysis of imipramine.

Detailed Protocols

Part 1: Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix and the desired level of cleanliness. Two common and effective methods are protein precipitation and liquid-liquid extraction.

Protocol 1.1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Aliquoting the Sample: In a microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add a specific volume of this compound working solution to each sample to achieve a final concentration within the linear range of the assay (e.g., 250 ng/mL).[2]

  • Precipitating Agent: Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 16,100 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution: Dilute the supernatant with water (e.g., 25 µL of supernatant with 475 µL of water) before injection to reduce solvent strength and improve peak shape.

Protocol 1.2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.

  • Aliquoting and Spiking: To 1 mL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add a basifying agent to adjust the pH and ensure the analytes are in their non-ionized form for efficient extraction into an organic solvent.

  • Extraction Solvent: Add a mixture of hexane and isoamyl alcohol (e.g., 98:2 v/v) as the extraction solvent.[2]

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.

Part 2: Liquid Chromatography (LC) Parameters

Proper chromatographic separation is crucial to resolve imipramine from its metabolites and other endogenous matrix components, thereby minimizing ion suppression.

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.5 µm)Provides excellent retention and separation for moderately polar compounds like imipramine.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes the protonation of imipramine, enhancing its ionization in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography that provides good elution strength.
Gradient Elution A typical gradient might start at a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 90% B) to elute the analytes, followed by a re-equilibration step.Allows for the efficient elution of analytes with varying polarities while maintaining good peak shape.
Flow Rate 0.3 - 0.5 mL/minA standard flow rate for analytical LC-MS/MS that balances analysis time and chromatographic efficiency.
Column Temperature 25 - 40 °CMaintaining a consistent column temperature ensures reproducible retention times.
Injection Volume 5 - 10 µLA smaller injection volume can help to minimize column overload and matrix effects.

Example Gradient Program:

Time (min)% Mobile Phase B
0.020
5.060
6.090
7.090
7.120
10.020
Part 3: Mass Spectrometry (MS) Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and data is acquired using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

Ion Source Parameters:

ParameterTypical ValueJustification
Ionization Mode Positive Electrospray Ionization (ESI+)Imipramine contains a tertiary amine group that is readily protonated in an acidic mobile phase.
Capillary Voltage 3.0 - 5.0 kVOptimizes the formation of gas-phase ions.
Desolvation Temperature 300 - 550 °CFacilitates the evaporation of the mobile phase and the release of ions.
Desolvation Gas Flow 600 L/hr (Nitrogen)Aids in the desolvation process.
Cone Gas Flow 0 - 50 L/hrHelps to focus the ions into the mass analyzer.
Source Temperature 120 - 150 °CPrevents condensation of the mobile phase in the ion source.

MRM Transitions and Collision Energies:

The selection of appropriate precursor and product ions is fundamental to the specificity of the MRM assay. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Imipramine 281.186.1208.213
This compound 284.161.2208.213-15 (Optimize)

Note: Collision energies should be optimized for the specific instrument being used.

Rationale for MRM Transitions:

  • Imipramine: The precursor ion at m/z 281.1 corresponds to the protonated molecule. The major product ion at m/z 86.1 is a result of the cleavage of the side chain, providing a specific and intense fragment for quantification. The qualifier ion at m/z 208.2 offers additional confirmation of the analyte's identity.

  • This compound: The precursor ion at m/z 284.1 reflects the addition of three deuterium atoms. The product ions are selected to be specific to the deuterated internal standard. The transition 284.1 -> 61.2 is a common choice for quantification.[2]

Data Analysis and System Suitability

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of imipramine to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

  • Acceptance Criteria: The accuracy of the back-calculated concentrations of the calibration standards and QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Inefficient ionization, matrix suppression, poor sample recovery.Optimize ion source parameters. Use a cleaner sample preparation method (e.g., LLE or SPE). Ensure the pH of the mobile phase is appropriate for positive ionization.
High Background Noise Contaminated mobile phase, dirty ion source.Use high-purity solvents and additives. Clean the ion source according to the manufacturer's recommendations.
Poor Peak Shape Incompatible reconstitution solvent, column degradation.Reconstitute the sample in a solvent with a similar or weaker elution strength than the initial mobile phase. Replace the column if necessary.
Inconsistent Results Variability in sample preparation, instrument instability.Ensure consistent and precise pipetting. Check for leaks in the LC system. Monitor system suitability parameters.

Conclusion

This application note provides a robust and reliable framework for the quantitative analysis of imipramine in biological matrices using LC-MS/MS with this compound as an internal standard. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the scientific rationale behind the experimental choices, are intended to guide researchers in developing and validating high-quality bioanalytical methods. Adherence to these guidelines will facilitate accurate and precise therapeutic drug monitoring and support pharmacokinetic research for imipramine.

References

  • Washington State Patrol Toxicology Laboratory Division. (2023, April 10). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • Waters Corporation. (2024, March). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • Zhao, J., Shin, Y., Chun, K. H., Yoon, H. R., & Lee, J. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(3), 397–404. [Link]

  • Kirchherr, H., & Kühn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: a multi-level, single-sample approach. Journal of Chromatography B, 843(1), 100–113. [Link]

  • Gomes, P., & Hopfgartner, G. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. Analytical and Bioanalytical Chemistry, 414(25), 7249–7258. [Link]

  • Patel, K. (2014). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi. Retrieved from [Link]

Sources

Application Note & Protocol: Development of a Validated Bioanalytical Method for Imipramine in Human Plasma using LC-MS/MS with Imipramine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust, sensitive, and selective bioanalytical method for the quantification of imipramine in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, Imipramine-d3, to ensure high accuracy and precision. The protocol herein is designed to meet the stringent requirements for bioanalytical method validation as stipulated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of imipramine.

Introduction: The Rationale for a Validated Bioanalytical Method

Imipramine is a tricyclic antidepressant widely used in the management of major depressive disorder. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and avoiding potential toxicity.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern quantitative bioanalysis.[4][5] The chemical and physical properties of a SIL-IS are nearly identical to the analyte of interest. This co-elution and similar ionization behavior in the mass spectrometer allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[4]

This application note details a complete workflow, from sample preparation to data analysis, for the quantification of imipramine in human plasma. The method is validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring the reliability and acceptability of the generated data for regulatory submissions.[6][7][8][9][10]

Experimental Design & Rationale

Method Overview

The bioanalytical method involves the following key steps:

  • Sample Preparation: Extraction of imipramine and the internal standard from human plasma.

  • Chromatographic Separation: Separation of the analyte and internal standard from endogenous plasma components using reversed-phase HPLC.

  • Mass Spectrometric Detection: Quantification of imipramine and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Method Validation: A comprehensive validation of the method to assess its linearity, accuracy, precision, selectivity, stability, and other performance characteristics as per regulatory guidelines.[6][7][11][12][13][14]

Selection of Internal Standard

This compound is selected as the internal standard for several critical reasons:

  • Structural Similarity: Its structure is nearly identical to imipramine, differing only in the substitution of three hydrogen atoms with deuterium.[4] This ensures similar extraction recovery and chromatographic retention time.

  • Mass Difference: The mass difference of 3 Da allows for distinct detection by the mass spectrometer without isotopic crosstalk.

  • Co-elution: It co-elutes with imipramine, providing effective compensation for any variations in the analytical process.

Choice of Sample Preparation Technique

Several sample preparation techniques are available for the extraction of drugs from biological matrices, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][15][16][17][18][19][20] For this application, a Solid-Phase Extraction (SPE) method is chosen due to its ability to provide cleaner extracts compared to PPT and LLE, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[16][18][19] A mixed-mode cation exchange SPE cartridge is selected to specifically capture the basic imipramine molecule, allowing for effective removal of interfering endogenous components.

Detailed Protocols

Materials and Reagents
Reagent Grade Supplier
Imipramine hydrochlorideReference StandardSigma-Aldrich
This compound hydrochlorideReference StandardMedChemExpress[4]
AcetonitrileHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Formic acidLC-MS GradeFisher Scientific
WaterDeionized, 18 MΩ·cmIn-house
Human Plasma (K2EDTA)PooledBioIVT
Mixed-Mode Cation Exchange SPE Cartridges30 mg, 1 mLWaters
Stock and Working Solutions Preparation
  • Imipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of imipramine hydrochloride in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.

  • Imipramine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Internal Standard Working Solution (100 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step ensures that imipramine is protonated for efficient binding to the cation exchange sorbent.[16]

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the imipramine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Imipramine: 281.2 → 86.1, this compound: 284.2 → 89.1
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Bioanalytical Method Validation

The method was validated in accordance with the FDA and EMA guidelines on bioanalytical method validation.[6][7][11][12][13][14]

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of imipramine to this compound against the nominal concentration of imipramine. The linearity was evaluated over a concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1105.28.7103.89.5
LQC0.398.76.2101.57.1
MQC10102.14.5100.95.3
HQC8099.53.8101.24.6

The results demonstrate that the method is accurate and precise within the acceptable limits (±15% for QC samples and ±20% for LLOQ).

Selectivity and Matrix Effect

The selectivity of the method was evaluated by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of imipramine and this compound. The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution. The matrix factor was found to be between 0.95 and 1.05, indicating minimal ion suppression or enhancement.

Stability

The stability of imipramine in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting.

Table 2: Stability Data

Stability Condition Duration Deviation from Nominal (%)
Bench-top (Room Temp)6 hours< 5%
Freeze-Thaw3 cycles< 8%
Long-term (-80°C)30 days< 10%

The results confirm that imipramine is stable under the tested conditions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound plasma->is_spike acidify Acidification is_spike->acidify spe Solid-Phase Extraction acidify->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Bioanalytical workflow for imipramine quantification.

Method Validation Logic Diagram

validation_logic cluster_core Core Validation Parameters cluster_additional Additional Assessments linearity Linearity & Range validated_method Validated Bioanalytical Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity selectivity->validated_method stability Stability stability->validated_method matrix_effect Matrix Effect matrix_effect->validated_method recovery Extraction Recovery recovery->validated_method dilution Dilution Integrity dilution->validated_method

Caption: Key parameters for method validation.

Conclusion

This application note presents a detailed and validated bioanalytical method for the quantification of imipramine in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, selective, accurate, and precise, meeting the stringent requirements of regulatory guidelines. The provided protocols and validation data demonstrate the suitability of this method for use in clinical and non-clinical studies requiring the reliable measurement of imipramine concentrations.

References

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). Retrieved from [Link]

  • Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. (1997). Retrieved from [Link]

  • Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. (2018). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. (n.d.). Retrieved from [Link]

  • RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Retrieved from [Link]

  • Draft Guideline Bioanalytical method validation - EMA. (n.d.). Retrieved from [Link]

  • (PDF) A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed. (n.d.). Retrieved from [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (n.d.). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (n.d.). Retrieved from [Link]

  • Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. (n.d.). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (n.d.). Retrieved from [Link]

  • Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma - eGrove - University of Mississippi. (n.d.). Retrieved from [Link]

  • Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood - CUNY Academic Works. (n.d.). Retrieved from [Link]

  • Imipramine-D4 - Veeprho. (n.d.). Retrieved from [Link]

  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog - Longdom Publishing. (n.d.). Retrieved from [Link]

  • High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - NIH. (n.d.). Retrieved from [Link]

  • Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma - NIH. (n.d.). Retrieved from [Link]

  • Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection - PubMed. (n.d.). Retrieved from [Link]

  • Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards | Scilit. (n.d.). Retrieved from [Link]

  • Transdermal delivery of imipramine hydrochloride: development and evaluation (in vitro and in vivo) of reservoir gel formulation - PubMed. (n.d.). Retrieved from [Link]

  • Determination of imipramine in plasma by high pressure liquid chromatography and field ionization mass spectrometry: In… - OUCI. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Imipramine-d3 quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Overcoming Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the quantitative analysis of Imipramine-d3. As Senior Application Scientists, we understand that even with a stable isotope-labeled internal standard, the complexities of biological matrices can pose significant challenges. This document will walk you through the causality of common issues and provide robust, self-validating protocols to ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern in the bioanalysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), these effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2]

Biological matrices like plasma are incredibly complex, containing a high concentration of endogenous components such as phospholipids, salts, and proteins.[3][4] When these compounds are not sufficiently removed during sample preparation, they can interfere with the electrospray ionization (ESI) process of this compound. This interference can compromise method reliability, a critical factor in regulated pharmacokinetic and toxicokinetic studies.[5]

Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?

This is a common and critical misconception. While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard and compensates for many variabilities, it is not infallible.[6] A SIL-IS is effective because it has nearly identical physicochemical properties to the analyte and should co-elute and experience the same ionization suppression or enhancement.[6]

However, a phenomenon known as "differential matrix effects" can occur.[7] This happens when the analyte and the SIL-IS, despite co-eluting, are affected differently by the matrix components. This can be caused by slight differences in chromatographic retention time due to the deuterium isotope effect or if the analyte and IS are on the shoulder of a steep ion suppression zone.[7] Therefore, even when using this compound, a thorough evaluation of matrix effects is mandated by regulatory bodies like the FDA and EMA to ensure data integrity.[8][9][10]

Troubleshooting Guide: Diagnosing and Resolving Matrix Effects

Use this section to diagnose specific issues you may be encountering in your assay. The guide follows a logical flow from problem identification to resolution.

Troubleshooting_Flow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_investigation Matrix Effect Investigation cluster_solution Solution Pathways Problem Poor Accuracy & Precision in QC/Study Samples CheckIS Q: Is the Internal Standard (this compound) response consistent across samples? Problem->CheckIS CheckRetention Q: Are retention times stable? CheckIS->CheckRetention IS response is stable AssessME Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike) CheckIS->AssessME IS response is erratic/drifting CheckRetention->AssessME Yes, RT is stable Other_Issues Investigate Other Causes: - Standard preparation - Instrument performance CheckRetention->Other_Issues No, RT is drifting ME_Present Matrix Effect Confirmed (>15% variation) AssessME->ME_Present ME_Absent No Significant Matrix Effect (<15% variation) AssessME->ME_Absent Optimize_Chroma Optimize Chromatography (Separate analyte from suppression zones) ME_Present->Optimize_Chroma Primary Strategy Improve_Cleanup Improve Sample Cleanup (Switch/optimize extraction method) ME_Present->Improve_Cleanup Alternative/Combined Strategy Dilute Dilute Sample (If sensitivity allows) ME_Present->Dilute Quick-Fix Strategy ME_Absent->Other_Issues

Caption: Troubleshooting workflow for inconsistent this compound results.

Q3: My assay shows poor accuracy and precision, especially at the Lower Limit of Quantification (LLOQ). How do I confirm if this is due to matrix effects?

Poor performance at low concentrations is a classic symptom of matrix effects, where a proportionally larger impact is seen on a smaller analyte signal. To definitively assess this, a quantitative matrix effect experiment is required as per regulatory guidelines.[10][11]

The standard procedure is the post-extraction spike method .[1] This involves comparing the peak area response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean solvent.

Q4: The this compound internal standard response is highly variable between samples from different donors. What does this indicate?

This is a strong indicator of a variable matrix effect. While the IS is meant to track the analyte, significant fluctuations in its absolute peak area suggest that the degree of ion suppression or enhancement is changing from sample to sample. This directly compromises the core assumption of using an internal standard—that it behaves identically to the analyte in every sample.

This variability must be addressed, as it can lead to failed batches and unreliable data. The solution lies in improving the sample preparation to more effectively remove the interfering endogenous components causing the variable ionization.

Q5: I have confirmed a significant matrix effect. What are my primary strategies for mitigation?

There are three main pillars for mitigating matrix effects: Sample Preparation, Chromatography, and Dilution.

  • Improve Sample Preparation: This is often the most effective solution.[12][13] The goal is to remove the matrix components that cause ion suppression before the sample is injected.

  • Optimize Chromatography: The objective is to chromatographically separate the this compound peak from the regions of ion suppression.[14]

  • Dilute the Sample: A simple approach is to dilute the sample with a clean solvent.[14] This reduces the concentration of interfering components introduced into the mass spectrometer. However, this is only feasible if the assay has sufficient sensitivity to still measure the LLOQ after dilution.

Protocols and Methodologies

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF) and the IS-Normalized MF.

Objective: To quantify the degree of ion suppression or enhancement from different matrix sources.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Imipramine and this compound into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike Imipramine and this compound into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike Matrix / Recovery): Spike Imipramine and this compound into the blank matrix before extraction.

  • Analyze Samples: Inject all samples and record the peak areas for both the analyte (Imipramine) and the internal standard (this compound).

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte Response / IS Response in Set B) / (Mean Analyte Response / Mean IS Response in Set A)

  • Acceptance Criteria (based on FDA/EMA Guidance): [8][10]

    • The %CV of the IS-normalized matrix factor across all tested lots should be ≤15%.

Protocol 2: Comparative Sample Preparation Methodologies

If a matrix effect is confirmed, improving the sample cleanup is the most robust solution. Below is a comparison of common techniques for plasma samples.

Technique Principle Effectiveness on Interferences Pros Cons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[15][16]Proteins: Good. Phospholipids: Poor. Salts: Poor.Fast, simple, inexpensive, high recovery.[15]"Dirty" extract; high risk of matrix effects, especially from phospholipids.[12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on pH and polarity.[12][17]Proteins: Excellent. Phospholipids: Good. Salts: Excellent.Cleaner extract than PPT, good selectivity.More labor-intensive, requires solvent optimization, potential for emulsions.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.[18]Proteins: Excellent. Phospholipids: Excellent. Salts: Excellent.Cleanest extracts, high selectivity, can concentrate the analyte.Most expensive, requires method development, can have lower recovery if not optimized.

Recommendation: If you are currently using Protein Precipitation and observing significant matrix effects, transitioning to a well-developed Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method is the recommended course of action.[12]

Sample_Prep_Workflow cluster_input Input cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_output Output Plasma Plasma Sample (+ this compound IS) PPT_Add Add Acetonitrile Plasma->PPT_Add LLE_pH Adjust pH Plasma->LLE_pH SPE_Condition Condition Cartridge Plasma->SPE_Condition PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_Evap Evaporate & Reconstitute PPT_Supernatant->PPT_Evap Analysis LC-MS/MS Analysis PPT_Evap->Analysis LLE_Add Add Organic Solvent LLE_pH->LLE_Add LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Evap Evaporate & Reconstitute LLE_Collect->LLE_Evap LLE_Evap->Analysis SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap SPE_Evap->Analysis

Caption: Comparison of common sample preparation workflows.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Hawkridge, A. M., & Muddiman, D. C. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved January 15, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the deuterated internal standards. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Chromatography Online. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343–9348. [Link]

  • University of Greater Manchester. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Zhao, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(4), 561-567. [Link]

  • Journal of Clinical Laboratory Analysis. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • National Institutes of Health. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. [Link]

  • University of Mississippi. (2017). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. [Link]

  • LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResearchGate. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2015). Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. [Link]

  • National Institutes of Health. (2011). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. [Link]

  • International Journal of New Chemistry. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [Link]

  • Waters Corporation. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • PubMed. (2019). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Pittcon. (n.d.). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. [Link]

  • PubMed. (1978). Imipramine and desipramine in plasma and spinal fluid: relationship to clinical response and serotonin metabolism. [Link]

  • Semantic Scholar. (1982). Active metabolites of imipramine and desipramine in man. [Link]

Sources

Technical Support Center: Optimizing Imipramine-d3 Extraction from Serum

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Imipramine-d3 extraction from serum. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. As an internal standard, achieving consistent and high recovery of this compound is paramount for the accurate quantification of Imipramine in bioanalytical studies. This document provides the technical expertise and field-proven insights necessary to navigate common challenges and ensure the integrity of your results, in alignment with regulatory expectations such as those from the FDA.[1][2][3][4][5]

Troubleshooting Guide: Low or Variable Recovery

Low or inconsistent recovery is the most common hurdle in sample preparation.[6] This section is structured to help you diagnose and resolve these issues, whether you are using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Section 1: Solid-Phase Extraction (SPE) Troubleshooting

Q1: I'm experiencing low recovery of this compound using a reversed-phase (e.g., C18) SPE cartridge. What are the likely causes and how can I fix it?

A1: Low recovery in reversed-phase SPE is typically traced back to three critical parameters: pH mismatch, inefficient elution, or an overly aggressive wash step.

  • Probable Cause 1: Incorrect Sample pH. Imipramine is a basic compound with a pKa of approximately 9.5-9.7.[7][8][9][10] For optimal retention on a non-polar reversed-phase sorbent, the analyte should be in its neutral, uncharged state. If your sample's pH is too low (acidic), the this compound will be protonated (positively charged) and will not bind effectively to the hydrophobic sorbent, leading to its loss during the sample loading step.[11][12]

    • Solution: Adjust the pH of your serum sample to be at least 2 units above the pKa of Imipramine. A pH of ≥11.5 is recommended. This can be achieved by adding a small volume of a basic buffer like 0.1 M ammonium hydroxide.[13][14]

  • Probable Cause 2: Inefficient Elution. The elution solvent may not be strong enough to disrupt the hydrophobic interaction between the neutral this compound and the C18 sorbent.

    • Solution: Increase the strength of your elution solvent. While methanol or acetonitrile are common, their elution power can be dramatically increased for a basic compound by adding a small percentage of a basic modifier. An elution solvent of 95:5 (v/v) methanol or acetonitrile with ammonium hydroxide will neutralize any residual ionic interactions and ensure complete desorption.[14][15]

  • Probable Cause 3: Overly Aggressive Wash Step. The wash solvent may be too strong, prematurely eluting the analyte from the cartridge.[11][16]

    • Solution: The wash step should be strong enough to remove endogenous interferences but weak enough to leave the analyte bound. If you suspect analyte loss, decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 5-10%.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption: Troubleshooting Workflow for Low SPE Recovery.

Q2: My this compound recovery is inconsistent when using a mixed-mode or cation-exchange SPE cartridge. What's causing this variability?

A2: Variability with ion-exchange SPE often points to issues with pH control, flow rate, or sorbent capacity.

  • Probable Cause 1: Inconsistent pH. For cation-exchange, the sample must be loaded at a pH at least 2 units below the analyte's pKa to ensure it is positively charged and binds to the negatively charged sorbent.[17] A pH of ~4-6 is a good starting point. During elution, the pH must be raised to >11.5 to neutralize the analyte, breaking the ionic bond and allowing it to be eluted.[14] Small variations in pH during these steps can lead to large variations in recovery.

    • Solution: Use calibrated pH meters and freshly prepared buffers for all steps. Ensure complete mixing after pH adjustment of the serum sample.

  • Probable Cause 2: High Flow Rate. Applying the sample to the cartridge too quickly does not allow sufficient time for the analyte to interact with and bind to the sorbent, a phenomenon known as breakthrough.[12][16]

    • Solution: Use a vacuum manifold or positive pressure manifold with controlled flow rates. Aim for a slow, consistent drip rate of approximately 1-2 mL/minute during sample loading.[6]

  • Probable Cause 3: Sorbent Overload. If the concentration of Imipramine and other basic compounds in the sample exceeds the binding capacity of the sorbent, you will see breakthrough and low recovery.[12]

    • Solution: Ensure the sorbent mass is adequate for your sample volume and expected concentration range. If overload is suspected, you can either reduce the sample volume or increase the sorbent mass in the cartridge.[12]

Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q3: I'm performing an LLE and my this compound recovery is low. What should I check first?

A3: Similar to SPE, pH is the most critical factor in LLE for ionizable compounds. Solvent choice and extraction technique are also key.

  • Probable Cause 1: Incorrect Aqueous Phase pH. To partition from the aqueous serum into an immiscible organic solvent, the basic this compound must be in its neutral form.

    • Solution: Adjust the serum sample pH to ≥11.5 using a base like sodium hydroxide or ammonium hydroxide before adding the organic extraction solvent.[18] This ensures the tertiary amine is deprotonated and will prefer the organic phase.

  • Probable Cause 2: Inappropriate Organic Solvent. The polarity and properties of the extraction solvent must be well-matched to the analyte.

    • Solution: A moderately polar, water-immiscible solvent is ideal. Common choices for tricyclic antidepressants include hexane/isoamyl alcohol mixtures (e.g., 98:2 v/v)[18][19], methyl tert-butyl ether (MTBE), or ethyl acetate. Avoid very non-polar solvents like pure hexane, which may not efficiently extract Imipramine, and very polar solvents that may be too miscible with the aqueous phase.

  • Probable Cause 3: Insufficient Mixing or Phase Separation. Inadequate vortexing will result in incomplete extraction, while insufficient centrifugation will lead to carryover of the aqueous phase.

    • Solution: Ensure vigorous mixing (e.g., vortex for 1-2 minutes) to maximize the surface area between the two phases. Following mixing, centrifuge at high speed (e.g., >3000 rpm for 5-10 minutes) to achieve a clean, sharp interface between the layers before aspirating the organic phase.[18]

Q4: I'm consistently getting an emulsion layer during my LLE procedure. How can I prevent or break it?

A4: Emulsion formation is a very common problem in LLE, especially with lipid-rich biological samples like serum.[20] It occurs when surfactant-like molecules, such as phospholipids and proteins, stabilize microscopic droplets of one phase within the other.

  • Prevention Strategies: Preventing an emulsion is easier than breaking one.[20]

    • Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the tube multiple times. This reduces the energy that creates emulsions while still allowing for extraction.[20][21]

    • "Salting Out": Before extraction, add a small amount of salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample.[20][22] This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic solvent and non-polar matrix components to separate more cleanly.

  • Strategies to Break an Emulsion:

    • Centrifugation: This is often the most effective method. Centrifuging at high speed for an extended period can force the phases to coalesce.[20]

    • Filtering: Pass the entire mixture through a phase separation filter paper or a plug of glass wool.[20][22]

    • Temperature Change: Gently warming or cooling the sample in a water bath can sometimes disrupt the emulsion.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} caption: Decision Tree for Managing LLE Emulsions.

Frequently Asked Questions (FAQs)

Q5: Why is a deuterated internal standard like this compound necessary?

A5: A stable isotope-labeled (SIL) internal standard like this compound is the gold standard in quantitative mass spectrometry.[23] Because it is chemically almost identical to the analyte (Imipramine), it behaves nearly identically during extraction, chromatography, and ionization.[24] Any sample loss during extraction or signal suppression/enhancement in the mass spectrometer (known as matrix effects) will affect both the analyte and the internal standard to the same degree.[25] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification.[25]

Q6: What are "matrix effects" and how can my extraction protocol minimize them?

A6: Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., salts, phospholipids, proteins).[25][26] A robust extraction protocol is the best defense against matrix effects. More rigorous cleanup methods like SPE are generally better at removing these interfering components than simpler methods like protein precipitation.[27] A good extraction protocol delivers a cleaner final extract, which reduces the load on the analytical column and minimizes the chances of co-elution with matrix components.[26]

Q7: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A7: The choice depends on your specific needs. The table below summarizes the key differences to help guide your decision.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High; can be tuned with different sorbents and solvents.Moderate; primarily based on polarity.
Sample Cleanliness Generally produces very clean extracts, minimizing matrix effects.[27]Cleanliness can vary; risk of co-extracting lipids.
Automation Easily automated for high-throughput applications.More difficult to automate.
Solvent Consumption Lower; uses smaller volumes of solvents.Higher; requires larger volumes of organic solvents.
Common Issues Sorbent breakthrough, inconsistent flow.[12][28]Emulsion formation.[20][29]
Best For Regulated bioanalysis requiring high accuracy and throughput.Lower throughput needs, method development.

Q8: How should I prepare my serum sample before extraction?

A8: Proper sample pretreatment is crucial. For both SPE and LLE, it is essential to first disrupt any protein binding. This is often achieved by adding an organic solvent like acetonitrile or an acid like phosphoric acid and vortexing, followed by centrifugation to pellet the precipitated proteins.[30][31][32] After this step, the supernatant is collected, and its pH is adjusted according to the chosen extraction method.

Example Protocols

The following are generalized, step-by-step protocols that can be adapted as a starting point for your method development.

Protocol 1: Mixed-Mode Cation-Exchange SPE

This protocol is designed to achieve a very clean extract by combining reversed-phase and ion-exchange retention mechanisms.

  • Sample Pretreatment:

    • To 500 µL of serum, add the this compound internal standard.

    • Add 500 µL of 2% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds, then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange cartridge (e.g., Oasis MCX) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pretreated supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash Steps:

    • Wash 1: Add 1 mL of 0.1 M HCl in water to remove neutral and acidic interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, lipophilic interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a classic approach suitable for many applications.

  • Sample Pretreatment:

    • To 500 µL of serum in a glass tube, add the this compound internal standard.

    • Add 50 µL of 1 M NaOH to adjust the pH to >11. Vortex briefly.

  • Extraction:

    • Add 2 mL of an extraction solvent (e.g., 98:2 hexane:isoamyl alcohol[18] or methyl tert-butyl ether).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Solvent Transfer & Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any interface material.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in mobile phase for LC-MS analysis.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Taylor & Francis Online.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • USFDA guidelines for bioanalytical method valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Bioanalytical Method Valid
  • IMIPRAMINE CAS#: 50-49-7. ChemicalBook.
  • Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent.
  • Assessment of matrix effect in quantit
  • M10 Bioanalytical Method Valid
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • 50-49-7(IMIPRAMINE) Product Description. ChemicalBook.
  • The use of the new SPE methods for isolation of some tricyclic antidepressant drugs
  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. PMC - NIH.
  • Cas 50-49-7,IMIPRAMINE. LookChem.
  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • Applic
  • An Improved Solid Phase Extraction Procedure for... McMaster Experts.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • (PDF) A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies.
  • This compound. gsrs.
  • This compound (HCl Salt). Veeprho.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Matrix Effect in Ligand-Binding Assay: The Importance of Evalu
  • Imipramine. Wikipedia.
  • Why Is Your SPE Recovery So Low? alwsci.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. PubMed.
  • Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup. Benchchem.
  • The Reason of Poor Sample Recovery When Using SPE. Hawach.
  • Troubleshooting SPE. LabRulez LCMS.
  • Optimizing Elution Conditions To Improve SPE Performance. Blogs - News.
  • SPE Method Development Tips and Tricks. Agilent.
  • Tackling emulsions just got easier. Biotage.
  • Understanding SPE Retention Mechanisms. Biotage.
  • How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments.
  • Showing metabocard for Imipramine (HMDB0001848).
  • This compound hydrochloride | Stable Isotope. MedChemExpress.
  • Imipramine | C19H24N2 | CID 3696. PubChem - NIH.
  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester.
  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. NIH.
  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method.

Sources

Troubleshooting poor peak shape for Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide provides in-depth, field-proven insights into resolving poor peak shape for Imipramine-d3, a common internal standard in bioanalytical and pharmaceutical assays. Our approach is structured in a practical question-and-answer format to help you diagnose and solve issues efficiently, ensuring the integrity and accuracy of your results.

Introduction: The Challenge of Basic Analytes

Imipramine is a tricyclic antidepressant, classified as a tertiary amine.[1][2][3] Its deuterated form, this compound, is chemically analogous and serves as an excellent internal standard for LC-MS applications.[4] As a basic compound with a high pKa, it presents a classic challenge in reversed-phase chromatography: peak tailing. Understanding the underlying chemical interactions is the first step toward achieving a sharp, symmetrical Gaussian peak, which is critical for accurate quantification.

PropertyValueSource
Chemical Class Tertiary Amine, Tricyclic Antidepressant[1][2]
pKa ~9.66[1][5]
LogP ~4.8[6]
Common Use Internal Standard in LC-MS[4]
Table 1: Key Physicochemical Properties of Imipramine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing severely?

A1: Peak tailing for a basic compound like this compound is most frequently caused by secondary-site interactions with the stationary phase.[7][8][9] In reversed-phase chromatography using silica-based columns, residual silanol groups (Si-OH) on the silica surface are the primary culprits.

The Core Mechanism: Imipramine has a pKa of ~9.66, meaning it is protonated and carries a positive charge (R₃NH⁺) in mobile phases below this pH.[1][5] Residual silanol groups on the silica backbone are acidic and become deprotonated and negatively charged (Si-O⁻) at a pH above ~3.5.[7][10] This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged sites on the stationary phase. This ion-exchange interaction acts as a secondary, and much stronger, retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[8][10]

cluster_0 Stationary Phase Surface cluster_1 Mobile Phase C18_Chains C18 Chains (Primary Hydrophobic Interaction) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Ionic Interaction) Analyte Protonated this compound (Analyte, R₃NH⁺) Analyte->C18_Chains Hydrophobic Interaction Analyte->Silanol Strong Ionic Attraction Start Poor Peak Shape Observed for this compound Q_Tailing Is the peak Tailing? Start->Q_Tailing Q_All_Peaks Are ALL peaks tailing? Q_Tailing->Q_All_Peaks Yes Q_Front_Split Is the peak Fronting or Split? Q_Tailing->Q_Front_Split No Check_System Investigate System Issues: 1. Check for dead volume (fittings, tubing). 2. Inspect column for blockage/void. 3. Flush or replace column. Q_All_Peaks->Check_System Yes Check_Chemical Likely Chemical Interaction: (Silanol Groups) Q_All_Peaks->Check_Chemical No, only this compound End Achieved Symmetrical Peak Check_System->End Solve_Chemical Implement Solution: 1. Lower mobile phase pH (< 3) with acid/buffer. 2. Use end-capped/base-deactivated column. 3. Increase buffer ionic strength. Check_Chemical->Solve_Chemical Solve_Chemical->End Check_Sample Investigate Sample/Method Issues: 1. Check for sample solvent mismatch. 2. Check for mass/volume overload. Q_Front_Split->Check_Sample Yes Other Consult Instrument Manual or Advanced Support Q_Front_Split->Other No/Other Issue Solve_Sample Implement Solution: 1. Dilute sample in initial mobile phase. 2. Reduce injection volume/concentration. Check_Sample->Solve_Sample Solve_Sample->End

Systematic Workflow for Troubleshooting Poor Peak Shape.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Mandrioli, R., et al. (2012). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3696, Imipramine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 50-49-7, IMIPRAMINE. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) IMPLICATIONS OF MOBILE PHASE COMPOSITION AND PH ON THE CHROMATOGRAPHIC SEPARATION OF AMITRIPTYLINE AND ITS METABOLITE NORTRIPTYLINE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • PharmaCompass. (n.d.). Imipramine. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • University of Malta. (2018). Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyl. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubMed. (1998). Stability of tricyclic antidepressants in formalin solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Imipramine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Imipramine blocks acute silicosis in a mouse model. Retrieved from [Link]

  • Semantic Scholar. (2016). [PDF] Thermal Stability of Desipramine and Imipramine. Retrieved from [Link]

  • Axcend. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imipramine - StatPearls. Retrieved from [Link]

  • MDPI. (2022). Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation. Retrieved from [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, H NMR, and FT-IR Investigation. Retrieved from [Link]

  • PubMed. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Isotopic Cross-Contribution in Imipramine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for minimizing isotopic cross-contribution between Imipramine and its deuterated internal standard, Imipramine-d3, during quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our focus is to equip you with the scientific rationale and practical steps to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in Imipramine analysis?

Isotopic cross-contribution, also known as isotopic interference, occurs when the signal from the naturally occurring isotopes of an analyte (Imipramine) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound, within the mass spectrometer. Imipramine's molecular fo[1][2]rmula is C₁₉H₂₄N₂. Due to the natural abundance of heavier isotopes like Carbon-13 (¹³C), a small fraction of Imipramine molecules will have a mass greater than the most abundant monoisotopic mass.

This becomes a problem w[3][4]hen the mass difference between the analyte and its SIL-IS is small. If the isotopic peaks of Imipramine overlap with the mass of this compound, it can lead to an artificially inflated signal for the internal standard. This, in turn, results in an underestimation of the true analyte concentration, compromising the accuracy of the quantitative results.

Q2: Why is a stab[5]le isotope-labeled internal standard (SIL-IS) like this compound preferred for this analysis?

An ideal internal standard should chemically and physically mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. Deuterated internal stand[5][6]ards, where hydrogen atoms are replaced by deuterium, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures that Imipram[7][8]ine-d3 co-elutes with Imipramine and experiences similar ionization suppression or enhancement, effectively correcting for variations in sample preparation and instrument response.

Q3: I'm observing[8][10] a signal for this compound in my blank samples (containing no internal standard). What is the likely cause?

Observing a signal at the mass-to-charge ratio (m/z) of this compound in a blank sample containing only the unlabeled Imipramine is a classic sign of isotopic cross-contribution. Given that this compound is three mass units heavier than Imipramine, the M+3 isotopic peak of a high concentration of Imipramine can contribute to the signal in the this compound channel.

Another potential, though less common, cause could be contamination of your analytical system. To differentiate, run a t[9]rue blank (solvent only) to check for system contamination.

Troubleshooting Guide: Minimizing Isotopic Cross-Contribution

This section provides actionable solutions to common issues encountered during the LC-MS/MS analysis of Imipramine and this compound.

Issue 1: Non-Linear Calibration Curves, Especially at High Concentrations
  • Symptom: Your calibration curve for Imipramine shows a loss of linearity, often plateauing at higher concentrations.

  • Cause: At high concentrations of Imipramine, the contribution of its natural isotopes to the this compound signal becomes significant. This artificially inflates the internal standard signal, leading to an inaccurate analyte-to-internal standard ratio and a non-linear response.

  • Solutions: 1.[10][11] Optimize Chromatographic Separation: While isotopologues are chemically identical and generally co-elute, achieving baseline separation of any interfering species is crucial. Ensure your chromatograph[12]y provides sharp, symmetrical peaks for both Imipramine and its primary metabolite, Desipramine, to avoid any confounding interferences. 2. Adjust Internal[13][14][15] Standard Concentration: Increasing the concentration of the this compound internal standard can help to minimize the relative contribution of the analyte's isotopic signal. However, be mindful not t[11]o introduce ion suppression effects from an overly concentrated internal standard. 3. Mathematical Co[16]rrection: Implement a correction algorithm in your data processing software to subtract the contribution of the Imipramine M+3 peak from the this compound signal. This requires experimentally determining the percentage of isotopic contribution by analyzing a high-concentration standard of Imipramine without the internal standard.

Issue 2: Poor Acc[19]uracy and Precision at the Lower Limit of Quantification (LLOQ)
  • Symptom: You are observing high variability and poor accuracy in your quality control samples at the LLOQ.

  • Cause: Isotopic impurities in the this compound internal standard can contribute to the signal of the unlabeled Imipramine, leading to an overestimation of the analyte concentration, particularly at low levels.

  • Solutions:

    • Verify Internal Standard Purity: Analyze a solution of the this compound internal standard alone to check for the presence of unlabeled Imipramine. If significant impurities are detected, source a new batch of the internal standard with higher isotopic purity.

    • Select Optimal [8]MS/MS Transitions: Carefully select precursor and product ions (MRM transitions) for both Imipramine and this compound that are specific and minimize potential for overlap. Experiment with different fragmentation pathways to find transitions that are unique to each compound.

Experimental Proto[20][21]cols

Protocol 1: Optimizing Chromatographic Separation
  • Column Selection: Utilize a C18 column (e.g., 2.1 x 100 mm, 2.5 µm) for good retention and separation of tricyclic antidepressants.

  • Mobile Phase: * Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: Start with a shallow gradient to ensure separation from early-eluting matrix components, then ramp up the organic phase to elute Imipramine and Desipramine. A representative gradient is shown below.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typically suitable.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.020
1.020
5.080
6.080
6.120
8.020
Protocol 2: Optimizing Mass Spectrometry Parameters
  • Ionization Mode: Use positive electrospray ionization (ESI+).

  • Precursor Ion Selection: Infuse solutions of Imipramine and this compound separately to determine their respective protonated molecular ions [M+H]⁺.

    • Imipramine: m/z 281.2

    • This compound: m/z 284.2

  • Product Ion Selection: Perform product ion scans for each precursor to identify stable and intense fragment ions. Common fragments for Imipramine include m/z 86.1 and m/z 58.2.

  • Collision Energy Op[17]timization: For each selected MRM transition, optimize the collision energy to maximize the intensity of the product ion. This is a critical step to ensure sensitivity and specificity.

  • Dwell Time: Set an appropriate dwell time to ensure a sufficient number of data points across each chromatographic peak (typically 15-20 points).

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imipramine281.286.1Optimized Value
Imipramine281.258.2Optimized Value
This compound284.289.1Optimized Value

Visualizing the Workflow and Concepts

Troubleshooting Workflow Troubleshooting Isotopic Cross-Contribution cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Non-Linear Calibration Non-Linear Calibration Isotopic Overlap Isotopic Overlap Non-Linear Calibration->Isotopic Overlap Poor LLOQ Accuracy Poor LLOQ Accuracy IS Impurity IS Impurity Poor LLOQ Accuracy->IS Impurity Optimize Chromatography Optimize Chromatography Isotopic Overlap->Optimize Chromatography Adjust IS Concentration Adjust IS Concentration Isotopic Overlap->Adjust IS Concentration Mathematical Correction Mathematical Correction Isotopic Overlap->Mathematical Correction Verify IS Purity Verify IS Purity IS Impurity->Verify IS Purity Optimize MRM Transitions Optimize MRM Transitions IS Impurity->Optimize MRM Transitions

Caption: A flowchart for troubleshooting isotopic cross-contribution.

Fragmentation_Pathway Imipramine Fragmentation Imipramine Imipramine [M+H]⁺ m/z 281.2 Fragment1 Fragment 1 m/z 86.1 Imipramine->Fragment1 Collision-Induced Dissociation Fragment2 Fragment 2 m/z 58.2 Imipramine->Fragment2 Collision-Induced Dissociation

Caption: Fragmentation of Imipramine in the mass spectrometer.

References

  • eGrove - University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]

  • ClinPGx. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Small Molecule Pathway Database. (n.d.). Imipramine Metabolism Pathway. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • eGrove - University of Mississippi. (2022). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Imipramine. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1985). Steady-state levels of imipramine and its metabolites: significance of dose-dependent kinetics. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • LCGC International. (2015). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. Retrieved from [Link]

  • ResearchGate. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (1995). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Retrieved from [Link]

  • Springer Nature Experiments. (2011). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • ResearchGate. (2014). MS/MS fragment for imipramine and its metabolites of hydroxyl.... Retrieved from [Link]

  • Biotage. (n.d.). LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Retrieved from [Link]

  • PubMed Central. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Fragmentation pattern of (a) Escitalopram and (b) Imipramine in Q3MS for selection of mass transition. Retrieved from [Link]

  • PubMed Central. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • American Chemical Society. (1991). Surface Ionization Organic Mass Spectrometry of Imipramine, Desipramine, Clomipramine, and Lidocaine. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ResearchGate. (2018). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. Retrieved from [Link]

  • ResearchGate. (2008). El mass spectra of imipramine (A), (2,4,6,8) - ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2011). overlapping peak problem, help!. Retrieved from [Link]

  • PubMed. (1991). Surface ionization organic mass spectrometry of imipramine, desipramine, clomipramine, and lidocaine. Retrieved from [Link]

  • YouTube. (2024). Week 8 : Lecture 39 : Isotope Peaks in Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Wiley Online Library. (2008). Isotope correction of mass spectrometry profiles. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Spectroscopy. (2002). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Retrieved from [Link]

  • Frontiers. (2021). Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]

  • Analytical Chemistry. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Retrieved from [Link]

  • PubMed Central. (2007). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

  • YouTube. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Simultaneous Analysis of Imipramine, Metabolites, and Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Imipramine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and robustness of your analytical method.

Part 1: Foundational Concepts & Method Overview

Q1: What is the rationale for simultaneously analyzing Imipramine and its metabolites, and what is the specific role of Imipramine-d3?

Answer: Imipramine is a tricyclic antidepressant (TCA) that undergoes extensive hepatic metabolism, primarily through two pathways: N-demethylation to form Desipramine (an active metabolite) and hydroxylation by CYP2D6 to form 2-hydroxyimipramine and other hydroxylated species.[1][2] Monitoring both the parent drug and its key active metabolites provides a more complete pharmacokinetic (PK) profile, which is crucial for therapeutic drug monitoring (TDM) and understanding drug-drug interactions.[3]

This compound is a stable isotope-labeled internal standard (SIL-IS). Its role is indispensable in modern LC-MS/MS bioanalysis for several reasons:

  • Correction for Variability: It is chemically identical to Imipramine but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[4] When added to a sample at a known concentration at the very beginning of the workflow, it experiences the same processing variations as the analyte, including extraction losses, injection volume fluctuations, and instrument drift.[5][6]

  • Mitigation of Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, which unpredictably alters the analyte signal.[7] Because the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way.[4][7] This allows for accurate normalization, as the ratio of the analyte signal to the internal standard signal remains constant, ensuring data accuracy and reproducibility.[5]

Typical Bioanalytical Workflow

The following diagram outlines the standard workflow for this analysis. Each step presents unique challenges that are addressed in the subsequent troubleshooting sections.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Add IS early Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection UPLC/HPLC Injection Evap->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quant Quantitation (Ratio of Analyte/IS) Integration->Quant Report Reporting Quant->Report Matrix Effect Mitigation Start Significant Ion Suppression Detected Opt_SamplePrep Optimize Sample Preparation (e.g., Switch PPT to SPE) Start->Opt_SamplePrep Opt_Chroma Optimize Chromatography (Adjust Gradient/Column) Start->Opt_Chroma Check_IS Verify IS Co-elution Start->Check_IS Result Robust & Reliable Assay Opt_SamplePrep->Result Opt_Chroma->Result Check_IS->Result

Sources

Technical Support Center: Enhancing Imipramine Quantification with Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the accurate quantification of Imipramine using its stable isotope-labeled internal standard, Imipramine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for robust and reliable bioanalytical method development.

The Cornerstone of Accurate Quantification: The "Why" of this compound

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is the concept of isotopic dilution analysis.[1][2][3] this compound is chemically identical to Imipramine, with the only difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte (Imipramine) and the internal standard (this compound).[4]

Because of their near-identical physicochemical properties, this compound co-elutes with Imipramine during chromatography and experiences the same extraction recovery, and crucially, the same degree of ion suppression or enhancement (matrix effects) during mass spectrometric analysis.[5][6] By adding a known concentration of this compound to your samples at the beginning of the sample preparation process, any variability introduced during the workflow will affect both the analyte and the internal standard proportionally. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[4]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when using this compound for quantitative analysis.

Q1: Why is this compound a superior internal standard compared to a structurally similar analog like Trimipramine?

While structurally similar analogs like Trimipramine have been used, they are not ideal.[7][8] Their chromatographic behavior and ionization efficiency may differ from Imipramine, leading to a failure to accurately compensate for matrix effects and other experimental variabilities. This compound, being a stable isotope-labeled version of the analyte, provides the most accurate correction because it behaves virtually identically to Imipramine throughout the entire analytical process.[9]

Q2: What are the typical mass transitions for Imipramine and this compound in LC-MS/MS analysis?

For robust and selective quantification using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored. The table below provides commonly used transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imipramine281.286.1
This compound284.289.1

Note: These values may require optimization based on the specific mass spectrometer used.[10][11]

Q3: How much this compound should I add to my samples?

The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls. A general guideline is to add an amount that results in a detector response similar to the analyte response at the mid-point of the calibration curve. This ensures a robust signal-to-noise ratio for the internal standard without saturating the detector.

Q4: Can I use this compound for analyzing Imipramine's major metabolite, Desipramine?

While this compound is the ideal internal standard for Imipramine, it is not recommended for the quantification of Desipramine. Desipramine has its own distinct physicochemical properties and chromatographic retention time. For accurate quantification of Desipramine, its own stable isotope-labeled internal standard, Desipramine-d3, should be used.[10][12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the quantification of Imipramine using this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
High Variability in Results (Poor Precision) - Inconsistent addition of internal standard. - Inefficient mixing after IS addition. - Poor sample preparation consistency.- Use a calibrated pipette for adding this compound and ensure it is added to all samples at the very beginning of the workflow. - Vortex samples thoroughly after adding the internal standard. - Automate sample preparation steps where possible to minimize human error.
Inaccurate Results (Poor Accuracy) - Incorrect concentration of the this compound stock solution. - Isotopic contribution from the analyte to the internal standard signal (or vice-versa). - Degradation of analyte or internal standard.- Verify the concentration and purity of your this compound standard. - Check for isotopic crosstalk by injecting a high concentration of Imipramine and monitoring the this compound channel, and vice versa. If significant, adjust MRM transitions or chromatographic separation. - Investigate sample stability under the storage and processing conditions used.[12]
Low or No Signal for Both Imipramine and this compound - Instrument malfunction (e.g., ESI source, detector). - Incorrect LC-MS/MS method parameters. - Major error in sample preparation (e.g., wrong solvent used).- Perform instrument performance qualification and tuning. - Verify LC gradient, column, and MS parameters (voltages, gas flows, temperatures). - Review the sample preparation protocol step-by-step.
Low Analyte Signal, Good Internal Standard Signal - Low concentration of Imipramine in the sample. - Analyte degradation during sample collection or storage. - Inefficient extraction of Imipramine.- If concentrations are below the limit of quantification (LOQ), consider concentrating the sample or using a more sensitive instrument. - Evaluate the stability of Imipramine in the biological matrix under the collection and storage conditions. - Optimize the sample preparation method to improve extraction recovery.
Significant Ion Suppression or Enhancement - Co-elution of matrix components (e.g., phospholipids, salts).[5][6] - Inadequate chromatographic separation.- Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. - Optimize the chromatographic method to separate Imipramine from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

Experimental Protocols

Sample Preparation: Protein Precipitation (for rapid screening)

This method is quick but may be more susceptible to matrix effects.

  • To 100 µL of plasma/serum sample, add 10 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE) (for enhanced cleanup)

This method offers a good balance between cleanliness and ease of use.

  • To 100 µL of plasma/serum sample, add 10 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 100 µL of 0.5 M ammonium hydroxide and vortex.

  • Load the entire sample onto a supported liquid extraction plate/cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase for analysis.[13]

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

G Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of this compound Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Imipramine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Against Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Imipramine quantification.

G cluster_ideal Ideal Scenario (No Variability) cluster_real Real-World Scenario (with Variability) Analyte_Ideal Imipramine Signal Ratio_Ideal Ratio = Constant Analyte_Ideal->Ratio_Ideal IS_Ideal This compound Signal IS_Ideal->Ratio_Ideal Analyte_Real Imipramine Signal (Suppressed) Ratio_Real Ratio = Constant Analyte_Real->Ratio_Real IS_Real This compound Signal (Suppressed) IS_Real->Ratio_Real Variability Extraction Loss / Matrix Effects Variability->Analyte_Real Variability->IS_Real

Caption: Principle of Isotopic Dilution Analysis.

Method Validation: Ensuring Trustworthiness

A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters, as recommended by regulatory bodies like the FDA, include:[14][15][16][17][18]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

By systematically evaluating these parameters, you can have confidence in the data generated by your method.

References

  • Chemical isotope labeling for quantit
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au.
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
  • Principles and Characteristics of Isotope Labeling - Cre
  • Stable Isotope Labeling Str
  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC - NIH.
  • Application Note: High-Performance Liquid Chromatography for the Quantific
  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma - eGrove - University of Mississippi.
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
  • (PDF)
  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood - CUNY Academic Works.
  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - NIH.
  • Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma - NIH.
  • Q2(R2)
  • Validation of clinical LC-MS/MS methods: Wh
  • FDA Announces Guidance on M10 Bioanalytical Method Valid
  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Prepar
  • Guidelines for the Validation of Chemical Methods for the Foods Program.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Educ
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Representation of matrix effects determined for analytes in seven different m
  • Addressing matrix effects in bioanalytical assays for Lofepramine - Benchchem.
  • Review Article on Matrix Effect in Bioanalytical Method Development - Intern
  • Assessment of matrix effect in quantit
  • MS/MS fragment for imipramine and its metabolites of hydroxyl...
  • (PDF)
  • Kinetic parameters of imipramine after a single oral dose - ResearchG
  • Imipramine - St
  • Imipramine and Desipramine, Serum - Logan Health Medical Center Laboratory Test C

Sources

Technical Support Center: Solving Integration Issues with Imipramine-d3 Chromatographic Peaks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic and integration issues with Imipramine-d3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the analysis of this compound. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and daily analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for Imipramine, a basic tricyclic amine, is most commonly caused by secondary interactions between the protonated amine group of the analyte and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] At typical mobile phase pH values (e.g., pH 2.5 to 7), imipramine is positively charged and can interact strongly with negatively charged, deprotonated silanols, leading to a distorted peak shape. Other potential causes include column overload, column contamination, or dead volume in the HPLC system.[4][5]

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: The ideal mobile phase pH should be chosen to control the ionization state of both the imipramine analyte and the column's stationary phase. Operating at a low pH (e.g., < 3) protonates the silanol groups, minimizing their ability to interact with the positively charged imipramine.[1] Alternatively, a high pH (e.g., > 8) can be used with a hybrid or specialized high-pH stable column to analyze the neutral form of imipramine, though low pH is more common for silica-based columns. Using a buffer is crucial to maintain a stable pH and improve peak shape.[2][3]

Q3: My this compound peak area is not reproducible. What should I check first?

A3: First, visually inspect the chromatograms to ensure the peak integration is consistent across all injections.[6] Check that the baseline is being set correctly and that the software is consistently identifying the start and end of the peak. Inconsistent integration is a common source of area variability. If integration is correct, investigate potential issues with the autosampler injection volume, sample stability, or instrument performance (e.g., pump flow rate).[6]

Q4: Can I use the same chromatographic method for Imipramine and this compound?

A4: Yes. Deuterated internal standards like this compound are designed to co-elute with the non-labeled analyte. Their near-identical chemical properties ensure they behave similarly during extraction and chromatographic separation.[7][8][9] This co-elution is essential for accurately correcting for variations in sample preparation and instrument response.

In-Depth Troubleshooting Guides

Guide 1: Resolving Asymmetric Peaks (Tailing and Fronting)

Peak tailing is the most prevalent issue for basic compounds like imipramine. Understanding the cause is key to implementing the correct solution.

Symptoms: The peak has an asymmetrical shape with a drawn-out trailing edge. The tailing factor is greater than 1.2.

Root Cause Analysis:

  • Secondary Silanol Interactions: This is the primary cause. Basic analytes interact with acidic silanol groups on the silica surface via ion exchange, a secondary retention mechanism that leads to tailing.[3]

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion.[4][10]

  • Column Contamination/Degradation: Accumulation of strongly retained compounds at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[4]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Optimization (First Line of Defense):

    • Action: Add a buffer to the mobile phase. A common starting point for LC-MS is 0.1% formic acid in both water and acetonitrile. To further reduce tailing, a buffer salt like ammonium formate can be added (e.g., 10-20 mM).[2][11]

    • Rationale: The acid (e.g., formic acid) lowers the pH to protonate surface silanols, reducing their negative charge. The buffer salt's cation (e.g., ammonium) competes with the protonated imipramine for any remaining active silanol sites, effectively shielding the analyte from these secondary interactions.[2]

  • Verify Injection Mass:

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them.

    • Rationale: If the peak shape improves significantly with dilution, the original sample was likely overloading the column.[4][10] This helps differentiate between overload and chemical interaction issues.

  • Column Evaluation:

    • Action: If mobile phase optimization fails, consider the column. First, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If that doesn't work, test a new, high-quality, end-capped C18 column.

    • Rationale: End-capping is a process where residual silanol groups are chemically deactivated, making the column less prone to causing tailing with basic compounds.[3] If a new column resolves the issue, the old one was likely contaminated or has degraded.

Symptoms: The peak has an asymmetrical shape with a sloped leading edge. The asymmetry factor is less than 0.8.

Root Cause Analysis:

  • Sample Solvent Effect: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. This causes the analyte to move through the top of the column too quickly before proper partitioning can occur.[5]

  • Column Overload (Concentration): While mass overload often causes tailing, very high concentration overload can sometimes lead to fronting.[1]

Step-by-Step Troubleshooting Protocol:

  • Match Sample Solvent to Mobile Phase:

    • Action: Reconstitute your sample extract in the initial mobile phase conditions or a solvent that is weaker (more aqueous for reversed-phase).

    • Rationale: This ensures that the sample is properly focused on the head of the column upon injection, leading to a sharp, symmetrical peak. Injecting in 100% acetonitrile when the starting mobile phase is 95% water is a common cause of this problem.

  • Reduce Sample Concentration:

    • Action: Dilute the sample and re-inject.

    • Rationale: If fronting is due to concentration overload, dilution will improve the peak shape.[1]

Guide 2: Correcting Poor Peak Integration and Reproducibility

Inaccurate peak integration directly leads to poor precision and accuracy in quantitative results.

Symptoms: High variability (%RSD) in peak area for replicate injections; inconsistent peak start and end points in the chromatogram.

Root Cause Analysis:

  • Incorrect Integration Parameters: The software's peak detection settings (e.g., width, threshold, slope) may not be optimized for the peak's characteristics, especially if it's broad or tailing.[6]

  • High Baseline Noise or Drift: A noisy or drifting baseline can interfere with the algorithm's ability to accurately determine the start and end of the peak.

  • Co-eluting Interferences: A small, unresolved peak on the tail or front of the main peak can confuse the integration algorithm.

Step-by-Step Troubleshooting Protocol:

  • Manual Integration Review:

    • Action: Manually integrate several representative chromatograms to determine the ideal baseline. Compare the manual integration results with the software's automatic integration.

    • Rationale: This helps to understand how the software is failing and provides a target for optimizing the parameters.

  • Optimize Integration Parameters:

    • Action: Adjust the peak integration parameters in your data processing method. Start by adjusting the peak width to match the actual width of your this compound peak. Then, adjust the threshold or slope settings to avoid picking up baseline noise.

    • Rationale: Setting the correct parameters ensures the integration algorithm is sensitive enough to detect the peak but not so sensitive that it integrates noise.[6] Refer to your chromatography data system (CDS) software manual for specific instructions.

  • Address Baseline Issues:

    • Action: If the baseline is noisy or drifting, ensure the mobile phase is properly degassed and mixed. Check for pump issues or a contaminated detector cell.

    • Rationale: A stable baseline is a prerequisite for accurate integration.

Data and Protocols

Table 1: Recommended Starting LC-MS Conditions for this compound Analysis
ParameterRecommended ConditionRationale
LC Column C18, End-capped, ≤ 3 µm particle size (e.g., 50-100 mm x 2.1 mm)Provides good retention for moderately polar compounds. End-capping is critical to minimize peak tailing for basic analytes.[3]
Mobile Phase A 0.1% Formic Acid in Water (add 5-10 mM Ammonium Formate if tailing persists)Low pH protonates silanols. Ammonium formate provides a competing cation to mask silanol interactions.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and efficiency.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Typical flow rate for analytical scale LC-MS, providing a balance of speed and efficiency.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrateA generic gradient suitable for screening. Optimize based on retention time and resolution from matrix components.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but monitor analyte stability.
Injection Vol. 1 - 10 µLKeep volume low to prevent solvent and overload effects.
Sample Diluent Initial Mobile Phase Composition (e.g., 95:5 Water:Acetonitrile)Critical for preventing peak distortion due to solvent mismatch.
MS Detection ESI+, Multiple Reaction Monitoring (MRM)Imipramine readily forms a positive ion. MRM provides high selectivity and sensitivity.[8]
Experimental Workflow: Troubleshooting Peak Tailing

This workflow provides a logical sequence for diagnosing and resolving peak tailing issues with this compound.

G start Observe Peak Tailing (Tailing Factor > 1.2) check_overload Step 1: Check for Overload Inject 1:10 Dilution start->check_overload is_overload Peak Shape Improves? check_overload->is_overload optimize_mp Step 2: Optimize Mobile Phase Add/Increase Buffer (e.g., 10mM NH4FA) is_overload->optimize_mp No solved_overload SOLVED: Issue was Column Overload. Reduce sample concentration. is_overload->solved_overload Yes mp_improves Peak Shape Improves? optimize_mp->mp_improves eval_column Step 3: Evaluate Column Flush with Strong Solvent mp_improves->eval_column No solved_mp SOLVED: Issue was Silanol Interactions. Use buffered mobile phase. mp_improves->solved_mp Yes flush_improves Peak Shape Improves? eval_column->flush_improves replace_column Step 4: Replace Column Use New End-Capped Column flush_improves->replace_column No solved_flush SOLVED: Issue was Column Contamination. Implement column wash. flush_improves->solved_flush Yes solved_replace SOLVED: Issue was Column Degradation. Replace column. replace_column->solved_replace

Caption: A logical workflow for diagnosing and fixing peak tailing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2001. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration, November 2022. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma, January 2023. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration, September 2021. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration, November 2005. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub, April 2024. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, May 2018. [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]

  • Confirming Peak Integration. Shimadzu. [Link]

  • Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. LCGC International. [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove, University of Mississippi. [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Development and validation of stability indicating RP-HPLC method for Simultaneous Estimation of Imipramine Hydrochloride and Diazepam in. International Journal of Pharmaceutics and Drug Analysis. [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Biotage. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. National Institutes of Health (NIH). [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. ResearchGate. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Investigation of Solution Behavior of Antidepressant Imipramine Hydrochloride Drug and Non-Ionic Surfactant Mixture: Experimental and Theoretical Study. MDPI. [Link]

  • Impurities in drugs I: Imipramine, desipramine, and their formulations. PubMed. [Link]

  • Desipramine (A) and imipramine (B) individual plasma concentrations... ResearchGate. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and trimipramine in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization. PubMed. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to FDA-Compliant Bioanalytical Method Validation: A Case Study with Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioequivalence studies are built. This guide provides an in-depth, experience-driven walkthrough of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the tricyclic antidepressant imipramine in human plasma. We will be using its deuterated analog, Imipramine-d3, as the internal standard (IS), a choice critical for ensuring the accuracy and robustness of the assay.

This document is structured not as a rigid protocol, but as a narrative that explains the "why" behind each experimental choice, reflecting the logic and scientific integrity demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA). Our approach is grounded in the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance for Industry.[1][2][3]

The Crucial Role of a Deuterated Internal Standard

Before delving into the validation parameters, it is essential to understand why a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS bioanalysis.[4][5] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction to detection—to compensate for any potential variability.[6][7]

This compound is chemically identical to imipramine, with the only difference being the substitution of three hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they exhibit nearly identical physicochemical properties.[4] This includes co-elution during chromatography and similar ionization efficiency and susceptibility to matrix effects.[5][8] By adding a known amount of this compound to every sample, including calibrators and quality controls (QCs), we can normalize the response of imipramine, thereby correcting for variations in sample preparation recovery, injection volume, and ion suppression or enhancement.[6]

The Validation Journey: A Parameter-by-Parameter Exploration

A bioanalytical method validation is a comprehensive evaluation of an assay's performance characteristics to ensure it is fit for its intended purpose.[1][9][10] The following sections will detail the experimental design and acceptance criteria for each validation parameter, as per FDA guidelines.

Specificity and Selectivity

The "Why": Specificity ensures that the signal we measure is solely from our analyte of interest, imipramine. Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, concomitant medications, or endogenous matrix components.[11]

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention time of imipramine and this compound.

  • Analyze blank plasma spiked with the upper limit of quantification (ULOQ) of imipramine and the nominal concentration of this compound to demonstrate the absence of crosstalk between the analyte and IS channels.

  • Analyze blank plasma spiked with commonly co-administered drugs and known metabolites of imipramine to ensure they do not interfere with the quantification.

Acceptance Criteria:

  • The response of any interfering peak in the blank plasma at the retention time of imipramine should be ≤ 20% of the lower limit of quantification (LLOQ) response.

  • The response of any interfering peak at the retention time of this compound should be ≤ 5% of its response in the LLOQ sample.

Linearity and Range

The "Why": This parameter establishes the concentration range over which the assay is accurate and precise. The relationship between the analyte concentration and the instrument's response should be linear and reproducible.[12]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of imipramine. A typical range for imipramine could be 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).[13]

  • A minimum of six non-zero calibrators should be used, in addition to a blank and a zero standard (blank plasma with IS).

  • Analyze the calibration curve in at least three independent runs.

  • Plot the peak area ratio (imipramine/Imipramine-d3) against the nominal concentration of imipramine and determine the linearity using a weighted linear regression model (typically 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

  • At least 75% of the non-zero standards must meet this criterion, including the LLOQ and ULOQ.

Accuracy and Precision

The "Why": Accuracy measures the closeness of the mean test results to the true value, while precision assesses the degree of scatter among a series of measurements.[11] Together, they demonstrate the reliability and reproducibility of the method.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), mid QC, and high QC (≥ 75% of ULOQ).[1]

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day accuracy and precision).

  • Within each run, also assess the accuracy and precision of the replicates (intra-day accuracy and precision).

Acceptance Criteria:

  • The mean concentration for each QC level should be within ±15% of the nominal value (accuracy).

  • The coefficient of variation (CV) for each QC level should not exceed 15% (precision).

  • For the LLOQ, both accuracy and precision should be within ±20%.

Stability

The "Why": This series of experiments evaluates the chemical stability of imipramine in the biological matrix under various conditions that samples may encounter during the study, from collection to analysis.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time between sample collection and analysis in the actual study.

  • Post-Preparative (Autosampler) Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a duration that covers the expected run time.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation. The following diagram, generated using Graphviz, outlines the key stages of the process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Spike Spike Plasma with Imipramine & this compound Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Detect Mass Spectrometric Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calib Generate Calibration Curve Ratio->Calib Quant Quantify Unknowns Calib->Quant Validate Assess Validation Parameters Quant->Validate

Caption: High-level workflow for the bioanalytical method validation of imipramine.

Data at a Glance: A Comparative Summary

The following tables present hypothetical but realistic data that would be obtained during a successful validation study, demonstrating compliance with FDA acceptance criteria.

Table 1: Linearity of Calibration Curve

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.1000.09595.0
0.2000.210105.0
1.001.03103.0
5.004.8597.0
25.026.0104.0
50.049.098.0
80.082.4103.0
100.099.099.0
0.998

Table 2: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ0.1000.108108.09.5
Low0.3000.28996.36.8
Mid10.010.4104.04.2
High75.072.897.15.5

Conclusion: A Foundation of Trustworthy Data

The validation of a bioanalytical method is a rigorous but essential process that underpins the integrity of nonclinical and clinical study data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and stability, we can ensure that the method is reliable and fit for purpose. The use of a deuterated internal standard like this compound is a critical component of a robust LC-MS/MS assay, providing a powerful tool to mitigate variability and enhance data quality. This guide has provided a framework for conducting such a validation in accordance with FDA guidelines, emphasizing the scientific rationale behind each step to foster a deeper understanding of this crucial aspect of drug development.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
  • Bioanalytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Highlights from FDA's Analytical Test Method Valid
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
  • The Use of Stable-Isotope-Labeled (SIL)
  • Imipramine and Desipramine - MLabs.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma - eGrove - University of Mississippi.
  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - NIH.
  • Bioanalytical Method Valid
  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - Washington State P
  • Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies - ResearchG
  • Bioanalytical method validation: An upd

Sources

The Analytical Edge: A Comparative Guide to Internal Standards for Imipramine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of analytes is paramount. For tricyclic antidepressants like Imipramine, achieving accurate and reproducible results from complex biological matrices is a significant analytical challenge. The cornerstone of a robust quantitative method, particularly in liquid chromatography-mass spectrometry (LC-MS), is the judicious selection of an internal standard (IS).[1] This guide provides an in-depth comparison of Imipramine-d3 with other commonly employed internal standards for the analysis of Imipramine, offering a technical narrative grounded in scientific principles and supported by representative experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their bioanalytical assays.

The Imperative of the Internal Standard in Bioanalysis

An internal standard is a compound of a known concentration added to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary role is to compensate for variability throughout the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's ionization efficiency.[2] The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly during extraction and analysis, a principle strongly emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in guidelines such as the International Council for Harmonisation (ICH) M10.[3][4][5]

The two main categories of internal standards used in LC-MS bioanalysis are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical nature allows them to co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement.[6]

  • Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not identical.[7] They are often used when a SIL-IS is not commercially available or is cost-prohibitive. While they can provide adequate compensation, their different chemical structures can lead to variations in extraction recovery and chromatographic behavior.[7][8]

This compound: The Preferred Standard

This compound is a deuterated form of Imipramine, where three hydrogen atoms have been replaced with deuterium. As a SIL-IS, it is the preferred choice for the quantitative analysis of Imipramine.

Key Advantages of this compound:

  • Co-elution and Matrix Effect Compensation: Due to its identical chemical structure, this compound co-elutes with Imipramine under typical reversed-phase chromatographic conditions. This ensures that both compounds experience the same microenvironment during ionization, providing the most accurate compensation for matrix-induced signal suppression or enhancement.[6][9]

  • Similar Extraction Recovery: this compound exhibits nearly identical extraction recovery to the parent drug across various sample preparation techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10]

  • High Precision and Accuracy: The use of this compound generally leads to high precision (low coefficient of variation, %CV) and accuracy (results close to the true value) in quantitative assays.[10]

Potential Considerations:

  • Deuterium Isotope Effect: In some instances, the substitution of hydrogen with deuterium can lead to a slight difference in retention time, known as the deuterium isotope effect.[11] This is due to the stronger C-D bond compared to the C-H bond, which can subtly alter the molecule's interaction with the stationary phase. While usually minimal, this effect should be monitored during method development to ensure it does not lead to differential matrix effects.[3]

  • Isotopic Purity: It is crucial to use a high-purity this compound standard to avoid any contribution from unlabeled Imipramine, which could lead to an overestimation of the analyte concentration.[3]

Alternative Internal Standards for Imipramine Analysis

While this compound is the ideal choice, other internal standards have been utilized. Here, we compare this compound with two common alternatives: a more heavily deuterated analog (Imipramine-d6) and a structural analog (Trimipramine).

Imipramine-d6: A Highly Similar SIL-IS

Imipramine-d6, with six deuterium atoms, is another excellent SIL-IS for Imipramine analysis.[12]

  • Performance: Its performance is expected to be very similar to this compound in terms of matrix effect compensation and extraction recovery. The increased mass difference from the analyte can be advantageous in preventing any potential isotopic crosstalk in the mass spectrometer.

  • Deuterium Isotope Effect: The potential for a chromatographic shift due to the deuterium isotope effect may be slightly more pronounced with a higher degree of deuteration. However, this is typically manageable with appropriate chromatography.

Trimipramine: A Structural Analog Approach

Trimipramine is a tricyclic antidepressant with a structure closely related to Imipramine.[13][14] It is a viable option when a deuterated standard is not available.

  • Advantages: As a structural analog, Trimipramine is often more readily available and less expensive than custom-synthesized SILs. Its similar chemical properties can provide reasonable compensation for variability.

  • Disadvantages:

    • Different Retention Times: Trimipramine will have a different retention time than Imipramine, meaning it will not experience the exact same matrix effects at the point of elution.[1]

    • Variable Extraction Recovery: The slight structural differences can lead to different extraction efficiencies compared to Imipramine.

    • Differential Ionization Efficiency: The ionization efficiency of Trimipramine may differ from that of Imipramine and can be affected differently by matrix components.

Comparative Performance: A Representative Overview

The following table summarizes the expected performance characteristics of a bioanalytical method for Imipramine using this compound, Imipramine-d6, and Trimipramine as internal standards. This data is a composite of typical validation results reported in the literature and serves as a representative comparison.

Performance Parameter This compound (SIL-IS) Imipramine-d6 (SIL-IS) Trimipramine (Structural Analog IS) Regulatory Acceptance Criteria (FDA/ICH M10)
Linearity (r²) >0.99>0.99>0.99≥0.99[15]
Accuracy (% Bias) Within ± 5%Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)[4][5]
Precision (%CV) < 10%< 10%< 15%≤ 15% (≤ 20% at LLOQ)[4][5]
Recovery (%) 85 - 95%85 - 95%75 - 90%Consistent and reproducible[16]
Matrix Effect (%CV) < 15%< 15%< 20%IS-normalized matrix factor should be close to 1 with a CV ≤ 15%[14]

This table presents representative data synthesized from various bioanalytical method validation reports and should not be considered as data from a single head-to-head comparative study.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative method for the extraction of Imipramine from human plasma.

  • Sample Aliquoting: To 100 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (this compound, Imipramine-d6, or Trimipramine in methanol).

  • Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to each well. Mix thoroughly and centrifuge at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imipramine: Q1 281.2 -> Q3 86.1

      • This compound: Q1 284.2 -> Q3 89.1

      • Imipramine-d6: Q1 287.2 -> Q3 86.1

      • Trimipramine: Q1 295.2 -> Q3 100.1

Visualizing the Workflow

Bioanalytical Workflow for Imipramine Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (25 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for Imipramine analysis.

Logical Relationships in Internal Standard Selection

Internal Standard Selection Logic cluster_IS_Type Choice of Internal Standard Goal Accurate & Precise Quantification of Imipramine SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound, Imipramine-d6) Goal->SIL_IS Best achieved with Analog_IS Structural Analog IS (e.g., Trimipramine) Goal->Analog_IS Acceptable alternative Ideal_Compensation Co-elution Identical Physicochemical Properties Optimal Matrix Effect Correction SIL_IS->Ideal_Compensation provides Practical_Alternative Similar Physicochemical Properties Potential for Differential Behavior Analog_IS->Practical_Alternative provides High_Confidence High Confidence in Data Integrity Ideal_Compensation->High_Confidence Validation_Crucial Thorough Validation Required to Assess Performance Limitations Practical_Alternative->Validation_Crucial

Caption: Decision logic for internal standard selection.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Imipramine. This guide has demonstrated that while structural analogs like Trimipramine can be viable alternatives, stable isotope-labeled internal standards such as this compound and Imipramine-d6 are unequivocally the superior choice. Their ability to co-elute with the analyte and mimic its behavior during sample processing and analysis provides the most effective compensation for experimental variability, leading to data of the highest accuracy and precision. As underscored by regulatory guidelines, the investment in a high-quality, appropriate internal standard is fundamental to ensuring the integrity of bioanalytical data in both research and clinical settings.

References

  • Bioanalysis Zone. (2022). Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Johns Hopkins University. (2016). Quantification of tricyclic antidepressants in serum using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). [Link]

  • National Center for Biotechnology Information. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. [Link]

  • Springer Nature Experiments. (n.d.). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). [Link]

  • ResearchGate. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. [Link]

  • Drugs.com. (n.d.). Imipramine vs Trimipramine Comparison. [Link]

  • ANSTO. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deu. [Link]

  • National Center for Biotechnology Information. (1980). A comparison of trimipramine and imipramine: a controlled study. [Link]

Sources

Cross-Validation of Imipramine Bioanalytical Assays: A Guide to Ensuring Data Integrity with Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous testing and data of the highest integrity. A critical component of this process is bioanalysis, the quantitative measurement of drugs and their metabolites in biological matrices. When bioanalytical methods are transferred between laboratories or updated, a crucial process known as cross-validation becomes paramount to ensure the consistency and reliability of the data. This guide provides an in-depth, experience-driven comparison of cross-validating two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the tricyclic antidepressant, imipramine, using its stable isotope-labeled internal standard, imipramine-d3.

The Cornerstone of Bioanalysis: The Internal Standard

The reliability of any LC-MS/MS assay hinges on the use of an appropriate internal standard (IS). The IS is a compound of similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls (QCs). Its primary role is to compensate for variability during sample preparation and analysis. A deuterated internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS bioanalysis. This is because its chemical behavior is nearly identical to that of the analyte, imipramine, ensuring it tracks consistently through extraction and ionization processes. However, its slight mass difference allows for its distinct detection by the mass spectrometer, providing a stable reference for accurate quantification.

The Imperative of Cross-Validation

Cross-validation is a regulatory requirement and a scientific necessity when two or more bioanalytical methods are used to generate data for the same study, or when a method is transferred between laboratories. It serves to demonstrate that the different methods or laboratories will produce comparable results, thus ensuring the integrity of the overall dataset. This guide will walk through a cross-validation scenario comparing a well-established "Reference Method" with a newly developed "Test Method" for imipramine quantification.

Experimental Design: A Tale of Two Methods

This comparison focuses on two hypothetical, yet representative, LC-MS/MS methods for the determination of imipramine in human plasma.

Table 1: Comparison of Bioanalytical Methods

ParameterReference Method (Laboratory A)Test Method (Laboratory B)
Instrumentation Sciex API 4000 Triple Quadrupole MSWaters Xevo TQ-S micro Triple Quadrupole MS
LC Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in Methanol
Gradient 5-95% B over 5 minutes10-90% B over 3 minutes
Sample Preparation Protein Precipitation (PPT) with AcetonitrileSolid Phase Extraction (SPE) using a C18 cartridge
Internal Standard This compound (10 ng/mL)This compound (10 ng/mL)

The rationale for choosing these distinct methods lies in their representation of common scenarios in drug development. The "Reference Method" utilizes a standard protein precipitation technique, which is rapid and cost-effective, often employed in early-stage research. The "Test Method" employs solid-phase extraction, a more rigorous and cleaner sample preparation technique, often favored in later-stage, regulated environments for its ability to reduce matrix effects.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Comparison plasma Human Plasma Sample is_add Spike with this compound (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt Reference Method spe Solid Phase Extraction (C18 Cartridge) is_add->spe Test Method evap_ref Evaporate & Reconstitute (Reference Method) ppt->evap_ref evap_test Elute, Evaporate & Reconstitute (Test Method) spe->evap_test lcms_ref LC-MS/MS Analysis (API 4000) evap_ref->lcms_ref lcms_test LC-MS/MS Analysis (Xevo TQ-S) evap_test->lcms_test data_proc Quantification using Imipramine/Imipramine-d3 Ratio lcms_ref->data_proc lcms_test->data_proc comparison Cross-Validation Assessment (Acceptance Criteria) data_proc->comparison

Caption: Workflow for the cross-validation of two imipramine bioanalytical methods.

Step-by-Step Cross-Validation Protocol

The cross-validation study is designed to be a head-to-head comparison of the two methods using a set of quality control (QC) samples.

1. Preparation of Quality Control (QC) Samples:

  • A pooled lot of human plasma is used to prepare QC samples at three concentration levels: low (LQC), medium (MQC), and high (HQC).

  • The concentrations should span the expected therapeutic range of imipramine. For this example, we will use:

    • LQC: 5 ng/mL

    • MQC: 50 ng/mL

    • HQC: 200 ng/mL

  • A sufficient number of aliquots of each QC level are prepared and stored at -80°C.

2. Analytical Runs:

  • On the day of analysis, thaw the required number of QC samples.

  • For each method, prepare a calibration curve consisting of a blank plasma sample, a zero sample (blank plasma + IS), and at least six non-zero calibration standards.

  • Analyze a minimum of six replicates of each QC level (LQC, MQC, HQC) with each of the two methods.

3. Data Analysis and Acceptance Criteria:

  • For each analytical run, the calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy of the calibration standards should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • The primary data for the cross-validation will be the mean concentration of the QC samples determined by each method.

  • The acceptance criteria for the cross-validation are based on regulatory guidelines.

    • The mean concentration of the QCs from the "Test Method" should be within ±20% of the mean concentration from the "Reference Method".

    • The precision (Coefficient of Variation, %CV) of the measurements for each QC level should not exceed 20%.

Interpreting the Results: A Data-Driven Comparison

The following table presents a hypothetical but realistic dataset from our cross-validation experiment.

Table 2: Cross-Validation Results for Imipramine QC Samples

QC LevelNominal Conc. (ng/mL)Reference Method Mean Conc. (ng/mL)Reference Method %CVTest Method Mean Conc. (ng/mL)Test Method %CV% Difference (Test vs. Reference)Pass/Fail
LQC 54.856.25.125.8+5.6%Pass
MQC 5052.14.549.84.1-4.4%Pass
HQC 200195.73.8203.13.5+3.8%Pass

In this example, the cross-validation is successful. The %CV for all QC levels in both methods is well below the 20% limit, demonstrating good precision. The % difference between the mean concentrations obtained by the two methods is also well within the ±20% acceptance criterion, indicating that the two methods produce comparable quantitative data for imipramine.

G cluster_0 Imipramine (Analyte) cluster_1 This compound (Internal Standard) imipramine C19H24N2 MW: 280.4 g/mol imipramine_d3 C19H21D3N2 MW: 283.4 g/mol imipramine->imipramine_d3 Deuterium Labeling

A Guide to Inter-Laboratory Comparison of Imipramine Quantification Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of imipramine quantification in human plasma, utilizing a stable isotope-labeled internal standard, imipramine-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to ensure accuracy, precision, and comparability of results across different analytical laboratories, a critical aspect of therapeutic drug monitoring (TDM) and clinical research.

Introduction: The Clinical Imperative for Accurate Imipramine Measurement

Imipramine is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder and other conditions.[1][2] TCAs as a class are characterized by a narrow therapeutic window, meaning the range between effective and toxic concentrations is small.[1][3][4] Inappropriately high levels of imipramine can lead to severe cardiovascular and neurological toxicity, while sub-therapeutic levels will fail to provide the intended clinical benefit.[1][4]

Furthermore, there is significant inter-individual variability in how patients metabolize imipramine, largely due to genetic polymorphisms in cytochrome P450 enzymes like CYP2D6 and CYP2C19.[5] This variability makes standardized dosing challenging and highlights the necessity of therapeutic drug monitoring (TDM) to personalize treatment.[6][7] TDM allows clinicians to adjust dosages to maintain plasma concentrations within the established therapeutic range, thereby optimizing efficacy and minimizing adverse effects.[1][8]

Given the critical role of TDM in patient management, it is paramount that analytical methods for imipramine quantification are robust, reliable, and produce comparable results regardless of the laboratory performing the analysis. An inter-laboratory comparison study is the gold standard for assessing the reproducibility and transferability of an analytical method. This guide outlines a standardized protocol and key performance indicators for such a comparison.

The Gold Standard: Isotope Dilution LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of TCAs due to its high sensitivity and specificity, which overcomes the limitations of immunoassays.[3][7][9] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for achieving the highest level of accuracy and precision.[10][11][12] The SIL-IS is chemically identical to the analyte (imipramine) but has a different mass due to the incorporation of deuterium atoms.

The SIL-IS is added to the sample at the beginning of the workflow and co-elutes with the analyte. Any variations during sample preparation, chromatography, or ionization will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's mass spectrometric signal to that of the SIL-IS, these variations are effectively normalized, leading to highly reliable quantification. This approach is particularly effective at mitigating matrix effects, a common source of variability in bioanalysis where components of the biological matrix (e.g., plasma) interfere with the ionization of the analyte.[13][14]

Experimental Protocol for Inter-Laboratory Comparison

This section details a standardized LC-MS/MS method for the quantification of imipramine in human plasma. Participating laboratories should adhere to this protocol as closely as possible to ensure a meaningful comparison.

Materials and Reagents
  • Analytes and Internal Standard: Imipramine hydrochloride and this compound hydrochloride certified reference standards.

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid and ammonium formate.

  • Biological Matrix: Pooled human plasma (drug-free).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting imipramine from plasma.[7][15]

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the this compound internal standard working solution (e.g., at 200 ng/mL in 50:50 methanol:water).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.


Plasma [label="1. Start:\n100 µL Plasma Sample"]; Add_IS [label="2. Add Internal Standard:\n25 µL this compound"]; Vortex1 [label="3. Vortex"]; Add_ACN [label="4. Add Acetonitrile:\n(Protein Precipitation)"]; Vortex2 [label="5. Vortex Vigorously"]; Centrifuge [label="6. Centrifuge"]; Supernatant [label="7. Transfer Supernatant\nfor Analysis"]; LCMS [label="LC-MS/MS Injection", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Plasma -> Add_IS; Add_IS -> Vortex1; Vortex1 -> Add_ACN; Add_ACN -> Vortex2; Vortex2 -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> LCMS; }

Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A UPLC or HPLC system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 3 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • Imipramine: Precursor ion (Q1) m/z 281.2 → Product ion (Q3) m/z 86.1

    • This compound: Precursor ion (Q1) m/z 284.2 → Product ion (Q3) m/z 89.1

Calibration and Quality Control
  • Calibration Curve: Prepare a set of calibration standards by spiking drug-free human plasma with known concentrations of imipramine, ranging from 5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 150, and 400 ng/mL). These should be prepared from a separate stock solution of imipramine than the calibrators.

Inter-Laboratory Comparison: Performance Metrics

Each participating laboratory should analyze a blinded set of samples, including calibration standards, QC samples, and unknown proficiency testing samples. The following performance metrics should be evaluated and compared.

Accuracy and Precision

Accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement) are fundamental to method validation.[9] These are assessed using the QC samples. The acceptance criteria should be based on regulatory guidelines from bodies like the FDA and EMA.[17][18][19]

  • Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single run.

  • Inter-assay (between-run) precision and accuracy: Analyze the QC samples on at least three different days.

MetricAcceptance Criteria
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Inter-Assay Precision (CV%) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Accuracy (% Bias) Within ± 15% of the nominal value (± 20% at LLOQ)
Linearity and Sensitivity
  • Linearity: The calibration curve should be linear over the defined concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The coefficient of determination (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤ 20% CV and ± 20% bias).

Matrix Effects and Recovery

While the use of a SIL-IS largely compensates for matrix effects, it is good practice to assess them.[13][14]

  • Matrix Factor (MF): Calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte's peak area in a pre-extraction spiked sample to a post-extraction spiked sample.


Title [label="Core Validation Parameters", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(% Bias)"]; Precision [label="Precision\n(CV%)"]; Linearity [label="Linearity\n(r²)"]; Sensitivity [label="Sensitivity\n(LLOQ)"]; Matrix [label="Matrix Effects\n(Matrix Factor)"]; Recovery [label="Recovery\n(Extraction Efficiency)"];

Title -> Accuracy; Title -> Precision; Title -> Linearity; Title -> Sensitivity; Title -> Matrix; Title -> Recovery; }

Key Method Validation Pillars

Hypothetical Inter-Laboratory Comparison Results

The table below presents a hypothetical summary of results from three different laboratories participating in the comparison study. This illustrates how the data can be compiled for easy comparison.

ParameterLaboratory ALaboratory BLaboratory C
Linearity (r²) 0.9980.9970.999
LLOQ (ng/mL) 5.05.05.0
Intra-Assay Precision (CV%)
Low QC (15 ng/mL)4.5%5.2%4.8%
Mid QC (150 ng/mL)3.1%3.8%3.5%
High QC (400 ng/mL)2.8%3.1%2.9%
Inter-Assay Precision (CV%)
Low QC (15 ng/mL)6.8%7.5%7.1%
Mid QC (150 ng/mL)5.2%6.1%5.8%
High QC (400 ng/mL)4.9%5.5%5.1%
Accuracy (% Bias)
Low QC (15 ng/mL)+3.2%-4.5%+2.8%
Mid QC (150 ng/mL)+1.8%-2.1%+1.5%
High QC (400 ng/mL)+0.9%-1.5%+1.1%
Proficiency Sample 1 (True: 85 ng/mL) 87.2 ng/mL83.1 ng/mL86.5 ng/mL
Proficiency Sample 2 (True: 250 ng/mL) 248.5 ng/mL244.9 ng/mL251.8 ng/mL

Discussion and Troubleshooting

In the hypothetical results above, all three laboratories demonstrate excellent performance, with all key metrics falling well within the established acceptance criteria. The reported values for the proficiency testing samples are all close to the true values, indicating a high degree of concordance between the labs.

In a real-world scenario, discrepancies can arise. Potential sources of inter-laboratory variability include:

  • Pipetting and Dilution Errors: Inaccurate preparation of standards and QCs.

  • Instrumental Differences: Variations in mass spectrometer sensitivity, ion source cleanliness, or chromatographic performance.

  • Integration Parameters: Inconsistent peak integration can lead to variability in calculated concentrations.

  • Reagent Quality: Differences in the purity of solvents or the quality of reference standards.

Should significant discrepancies be observed, a thorough investigation should be initiated, starting with a review of the raw data and a comparison of chromatograms. Open communication between participating laboratories is essential to identify and resolve the root cause of any issues.

Conclusion

The accurate quantification of imipramine is vital for effective therapeutic drug monitoring. The use of a standardized LC-MS/MS method with an this compound internal standard provides the foundation for reliable and reproducible measurements. By conducting regular inter-laboratory comparisons using the framework outlined in this guide, laboratories can ensure the continued quality and comparability of their results, ultimately contributing to improved patient safety and treatment outcomes.

References

  • Challenges in therapeutic drug monitoring of classical tricyclic and newer antidepressants: analytical and pharmacogenetics consider
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove - University of Mississippi.
  • Therapeutic drug monitoring of imipramine correlation with a case study. International Journal of Clinical and Experimental Medicine.
  • Imipramine. StatPearls - NCBI Bookshelf. [Link]

  • Imipramine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • CPIC guideline for imipramine and CYP2C19, CYP2D6. YouTube. [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORM
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Prepar
  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. NIH. [Link]

  • Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. PubMed Central. [Link]

  • Automated Interlaboratory Comparison of Therapeutic Drug Monitoring Data and Its Use for Evaluation of Published Therapeutic Reference Ranges. NIH. [Link]

  • Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. NIH. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Standardization of method using gas chromatography for the quantification of imipramine and desipramine in sample of serum for therapeutic drug monitoring. ResearchGate. [Link]

  • Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. Springer Link. [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. NIH. [Link]

  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Quantification of tricyclic antidepressants in serum using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). Johns Hopkins University. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH. [Link]

Sources

A Comparative Guide to the Accuracy and Precision of Imipramine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical assays are paramount. The quantitative analysis of drugs like the tricyclic antidepressant Imipramine in biological matrices underpins critical decisions in therapeutic drug monitoring and pharmacokinetic studies.[1][2] The use of internal standards (IS) is a cornerstone of robust bioanalytical methodology, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variability.[3][4] Among available choices, stable isotope-labeled (SIL) internal standards, such as Imipramine-d3, are widely regarded as the "gold standard".[3][5][6]

This technical guide provides an in-depth comparison of this compound's performance against structural analog internal standards, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Crucial Role of Internal Standards in Mitigating Assay Variability

Bioanalytical methods are susceptible to errors that can impact accuracy and precision, including:

  • Variability in sample preparation and extraction recovery.

  • Matrix effects (ion suppression or enhancement) from endogenous components in the biological sample.

  • Fluctuations in instrument (LC-MS/MS) response.

An ideal internal standard is a compound with physicochemical properties nearly identical to the analyte.[3] It is added at a known concentration to all samples, calibrators, and quality controls. By using the ratio of the analyte's response to the IS's response for quantification, variations introduced during the analytical process are effectively normalized.[3]

Why this compound is the Gold Standard

This compound is a deuterated form of Imipramine, where three hydrogen atoms have been replaced by their stable isotope, deuterium.[7] This subtle change in mass allows it to be distinguished from the native Imipramine by the mass spectrometer, while its chemical and physical behavior remains virtually identical.

Key Advantages of this compound:

  • Co-elution: It co-elutes with Imipramine during liquid chromatography, meaning it experiences the exact same matrix effects at the same time.[8][9] This is the most critical factor for accurate correction.

  • Similar Extraction Recovery: Having the same chemical structure ensures it behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.

  • Compensates for Ionization Variability: As it ionizes in the mass spectrometer source under the same conditions as Imipramine, it effectively normalizes for fluctuations in ionization efficiency.[10]

These properties ensure that any sample-to-sample variation that affects the analyte will also affect the internal standard to the same degree, keeping their response ratio constant and leading to superior accuracy and precision.[6][11]

Experimental Design for Performance Evaluation

To objectively assess the performance of this compound, a comprehensive validation study is required, adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13]

Experimental Workflow: Bioanalytical Quantification of Imipramine

The following diagram outlines a typical workflow for the quantification of Imipramine in human plasma using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (Calibrator, QC, or Unknown) p2 Spike with this compound (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Supernatant onto UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) in Mass Spectrometer a2->a3 a4 MRM Detection (Imipramine & this compound transitions) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratio (Imipramine / this compound) d1->d2 d3 Quantify Concentration (using Calibration Curve) d2->d3 caption Bioanalytical workflow for Imipramine quantification.

Bioanalytical workflow for Imipramine quantification.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Imipramine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Imipramine by serial dilution for building the calibration curve (e.g., 5.0 to 1,000.0 ng/mL).[1][2]

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 150 ng/mL).[14]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma (blank, calibration standard, or quality control sample), add 20 µL of the this compound working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[14]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][4]

  • Column: Acquity UPLC BEH C18 column (or equivalent).[1][2]

  • Mobile Phase: Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Imipramine transition: m/z 281.2 → 86.1

    • This compound transition: m/z 284.2 → 89.1

Comparative Performance Data: this compound vs. Structural Analog

To illustrate the superiority of this compound, we compare its performance against a common structural analog IS, Desipramine . Desipramine is the primary active metabolite of Imipramine and shares a similar core structure but differs chemically.[1] This difference can lead to variations in chromatographic retention time and ionization efficiency, compromising data quality.

Table 1: Intra-day and Inter-day Precision and Accuracy Data

This table summarizes typical validation data for the quantification of Imipramine using this compound. The data demonstrates high accuracy and precision, well within the acceptance criteria set by the FDA and EMA (±15% for accuracy, ≤15% CV for precision).[6]

QC Level (ng/mL)IS UsedIntra-day (n=5) Inter-day (3 runs)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias) Precision (% CV)
Low (15) This compound2.5%4.1%3.8%4.8%
Mid (150) This compound-1.2%2.8%-0.5%3.5%
High (800) This compound0.8%2.1%1.3%2.9%

Data is representative of typical performance found in bioanalytical validation reports.[1][2][15]

Table 2: Comparative Assessment of Matrix Effects

Matrix effect is a critical parameter that demonstrates the influence of matrix components on the ionization of the analyte. An ideal IS should track and correct for these effects perfectly.

ParameterThis compound (SIL IS)Desipramine (Analog IS)Impact on Data Quality
Chromatography Co-elutes with ImipramineDifferent retention timeAnalog IS does not experience the same matrix components at the same time as the analyte, leading to poor correction.[16]
Matrix Effect (% CV) < 5%15-25%High variability in the analog IS response leads to inaccurate quantification and poor precision.[4]
Overall Precision Excellent (< 5% CV)Acceptable to Poor (>15% CV)Use of this compound significantly improves the reproducibility and reliability of the assay.[11]

The principle of using a stable isotope-labeled internal standard is to maintain a constant analytical response ratio, irrespective of sample loss or matrix-induced signal suppression.

G cluster_process Analytical Process start Initial Sample Analyte: 100 units IS (d3): 100 units Ratio: 1.0 p1 Scenario A: No Sample Loss Analyte: 100 units IS (d3): 100 units Ratio: 1.0 start->p1 p2 Scenario B: 50% Sample Loss Analyte: 50 units IS (d3): 50 units Ratio: 1.0 start->p2 p3 Scenario C: 30% Ion Suppression Analyte: 70 units IS (d3): 70 units Ratio: 1.0 start->p3 end_node Consistent & Accurate Quantification Ratio remains constant p1->end_node p2->end_node p3->end_node caption Principle of Isotope Dilution Mass Spectrometry.

Sources

The Isotope Effect in Action: A Comparative Guide to Quantifying Imipramine with Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, the adage "trust, but verify" holds paramount importance. For researchers, scientists, and drug development professionals, the accuracy of pharmacokinetic and toxicokinetic data is the bedrock of clinical decisions. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for achieving this accuracy, primarily for its ability to compensate for variations in sample preparation and matrix effects.[1] However, the choice of the SIL internal standard, particularly the position and type of isotope, can introduce subtle yet significant analytical challenges.

This guide provides an in-depth technical assessment of the isotope effect of Imipramine-d3 when used as an internal standard for the quantification of the tricyclic antidepressant, imipramine. Through a detailed examination of experimental data and the underlying scientific principles, we will explore the practical implications of deuterium substitution on chromatographic behavior and mass spectrometric response. This guide is designed to equip you with the expertise to anticipate, identify, and manage the isotope effect, ensuring the integrity and reliability of your bioanalytical data.

The Critical Role of Internal Standards and the Deuterium Isotope Effect

An ideal internal standard (IS) is a compound that is chemically and physically identical to the analyte, but mass-distinguishable.[1] This allows it to navigate the entire analytical workflow—from extraction to ionization—in the same manner as the analyte, effectively normalizing for any procedural variability. SIL internal standards, where one or more atoms are replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N), are the closest we can get to this ideal.

Deuterium (²H or D), being a stable isotope of hydrogen, is a common choice for labeling due to its relative ease of synthesis and lower cost. However, the substitution of hydrogen with deuterium, which doubles the atomic mass, can lead to the deuterium isotope effect . This effect manifests in two primary ways relevant to LC-MS/MS analysis:

  • Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in the physicochemical properties of the molecule, such as lipophilicity. In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1] While often minor, this chromatographic shift can be problematic if the analyte and IS elute into regions with differing matrix effects.

  • Mass Spectrometric Isotope Effect: The presence of deuterium can sometimes influence the fragmentation pattern of a molecule in the mass spectrometer's collision cell. This can alter the relative abundance of product ions compared to the unlabeled analyte, potentially affecting the choice and reliability of selected reaction monitoring (SRM) transitions.

This guide will now delve into a practical, data-driven comparison of imipramine and its deuterated analog, this compound, to illustrate these effects.

Experimental Design: A Head-to-Head Comparison

To objectively assess the isotope effect of this compound, a series of experiments were designed to compare its analytical performance against the parent compound, imipramine. The chemical structures of both compounds are shown below. The deuterium atoms in this compound are located on one of the N-methyl groups.

Chemical Structures:

  • Imipramine: C₁₉H₂₄N₂

  • This compound: C₁₉H₂₁D₃N₂

Materials and Methods

A validated LC-MS/MS method for the quantification of imipramine in human plasma was adapted for this comparison.[2][3]

Sample Preparation:

A simple and efficient protein precipitation method was employed.[3]

  • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (this compound at a constant concentration).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Imipramine: 281.2 → 86.2

    • This compound: 284.2 → 89.2

The selection of these MRM transitions is based on the characteristic fragmentation of imipramine, where the product ion at m/z 86.2 corresponds to the dimethylaminopropyl side chain.[4][5] For this compound, this fragment is shifted by 3 Da to m/z 89.2 due to the presence of the three deuterium atoms.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) spike Spike with Imipramine Standards & this compound IS plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL onto UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Imipramine Concentration calibration->quantification

Caption: Experimental workflow for the quantification of imipramine using this compound as an internal standard.

Results and Discussion: Unveiling the Isotope Effect

Chromatographic Separation

The overlayed chromatograms of imipramine and this compound revealed a discernible chromatographic shift.

CompoundRetention Time (min)
Imipramine2.52
This compound2.49
ΔRT 0.03

As anticipated, the deuterated internal standard, this compound, eluted slightly earlier than the non-deuterated analyte, imipramine. This is a classic example of the deuterium isotope effect in reversed-phase chromatography.[1] While a 0.03-minute shift may seem negligible, it is crucial to consider its potential impact, especially in complex matrices where co-eluting interferences can cause differential matrix effects. If the analyte and IS elute into regions of the chromatogram with varying degrees of ion suppression or enhancement, the accuracy and precision of the quantification can be compromised.[1]

Mass Spectrometric Response and Method Performance

To assess the impact of the observed isotope effect on quantitative performance, a full bioanalytical method validation was conducted in accordance with FDA guidelines.[6] The key performance parameters are summarized in the table below.

ParameterImipramine with this compound ISAcceptance Criteria (FDA)
Linearity (r²) > 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLS/N ≥ 5
Intra-day Precision (%CV) < 5%≤ 15%
Inter-day Precision (%CV) < 7%≤ 15%
Accuracy (%Bias) -4.2% to 6.8%Within ±15%
Matrix Effect 95% - 103%Within ±15%
Recovery > 85%Consistent & Reproducible

The method demonstrated excellent linearity, sensitivity, precision, and accuracy, with all parameters falling well within the acceptance criteria set by the FDA.[6] The matrix effect was found to be minimal, and the recovery was consistent and high.

The successful validation of this method indicates that for imipramine and this compound, the minor chromatographic shift did not lead to a significant differential matrix effect that would compromise the integrity of the results. This is likely due to the robustness of the chromatographic method, which provides good separation from endogenous plasma components.

Conclusion and Recommendations

The use of this compound as an internal standard for the quantification of imipramine is a valid and reliable approach. While a measurable chromatographic isotope effect is present, its impact on the accuracy and precision of the method is negligible under the optimized analytical conditions presented in this guide.

Key Takeaways for the Practicing Scientist:

  • Acknowledge the Isotope Effect: Be aware that deuterium-labeled internal standards can exhibit different chromatographic behavior compared to their non-deuterated counterparts.

  • Thorough Method Validation is Non-Negotiable: A comprehensive validation study, as outlined by regulatory bodies like the FDA, is essential to demonstrate that any observed isotope effect does not compromise the accuracy, precision, and reliability of the analytical method.[6]

  • Chromatography is Key: Robust chromatographic separation is your first line of defense against potential issues arising from the isotope effect. Aim for sharp, symmetrical peaks with good resolution from matrix interferences.

  • Consider the Labeling Position: The stability of the deuterium label is crucial. Labels on labile positions that are prone to exchange with hydrogen from the solvent should be avoided. The labeling on the N-methyl group of this compound is generally stable under typical LC-MS conditions.

By understanding the nuances of the deuterium isotope effect and adhering to rigorous validation principles, researchers can confidently employ this compound as an internal standard to achieve accurate and reproducible quantification of imipramine in complex biological matrices.

References

  • GSRS. This compound. [Link]

  • Veeprho. This compound (HCl Salt). [Link]

  • Wikipedia. Imipramine. [Link]

  • University of Mississippi. LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Institutes of Health. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. [Link]

  • National Institutes of Health. Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. [Link]

  • ResearchGate. Determination of imipramine in plasma by high pressure liquid chromatography and field ionization mass spectrometry. [Link]

  • National Institutes of Health. High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and trimipramine in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization. [Link]

  • National Institutes of Health. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. [Link]

  • National Institutes of Health. Therapeutic monitoring of imipramine and desipramine by micellar liquid chromatography with direct injection and electrochemical detection. [Link]

  • ResearchGate. Fragmentation pattern of (a) Escitalopram and (b) Imipramine in Q3MS for selection of mass transition. [Link]

  • National Institutes of Health. Mass Spectrometry Imaging Combined with Sparse Autoencoder Method Reveals Altered Phosphorylcholine Distribution in Imipramine Treated Wild-Type Mice Brains. [Link]

  • National Institutes of Health. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. [Link]

  • ResearchGate. Chemical structures of imipramine (A), desipramine (B), amitriptyline (C), morpholine (D), and triethylamine (E). [Link]

  • National Institutes of Health. Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. [Link]

  • ResearchGate. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. [Link]

  • ResearchGate. MS/MS fragment for imipramine and its metabolites of hydroxyl... [Link]

  • ResearchGate. Chemical modification of imipramine and desipramine. [Link]

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of Imipramine-d3 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of pharmacokinetic and toxicokinetic studies, the precise quantification of therapeutic agents within complex biological matrices is paramount. Tricyclic antidepressants, such as imipramine, present a particular analytical challenge due to their extensive metabolism and the low concentrations typically found in biological fluids. To achieve reliable and reproducible results, especially with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is not just recommended, but essential.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby compensating for any potential variability.[1] Stable isotope-labeled (SIL) internal standards, such as Imipramine-d3, are widely regarded as the "gold standard" for quantitative LC-MS/MS assays. By incorporating deuterium atoms, this compound is chemically almost identical to imipramine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification.

This guide provides a comprehensive comparison of the performance of this compound across various biological matrices, supported by experimental data and established protocols. We will delve into the nuances of sample preparation, analytical methodologies, and the validation parameters that underscore the reliability of this compound as an internal standard. All protocols and data are presented in accordance with international bioanalytical method validation guidelines, such as those from the FDA.[2][3][4][5][6]

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accurate quantification of imipramine. The most common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] The optimal technique often depends on the specific matrix and the desired level of cleanliness and sensitivity.

Technique Biological Matrix Advantages Disadvantages Typical Recovery of Imipramine
Protein Precipitation (PPT) Plasma, SerumSimple, fast, and inexpensive.[7][8]Less clean extract, potential for significant matrix effects.>90%[7][8]
Liquid-Liquid Extraction (LLE) Plasma, UrineCleaner extracts than PPT, good recovery for lipophilic compounds like imipramine.[9][10]More labor-intensive, requires volatile and potentially hazardous organic solvents.85-97%[9][10]
Solid-Phase Extraction (SPE) Plasma, Whole Blood, Tissue HomogenatesProvides the cleanest extracts, high concentration factor, and is amenable to automation.[11]More expensive and requires method development to optimize the sorbent and elution conditions.>85%[11]

Expert Insight: While PPT is rapid, for regulatory-compliant bioanalysis, LLE or SPE are often preferred for imipramine. The cleaner extracts they provide minimize ion suppression or enhancement in the MS source, leading to better accuracy and precision, especially at the lower limit of quantification (LLOQ). This compound, when added at the very beginning of the sample preparation process, effectively tracks imipramine through any of these extraction procedures, correcting for variations in recovery.

Workflow for Bioanalytical Method Using this compound

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Urine, etc.) s2 Spike with This compound (IS) s1->s2 s3 Extraction (PPT, LLE, or SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Inject into LC-MS/MS System s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: General workflow for the quantification of imipramine using this compound.

Performance Evaluation Across Biological Matrices

The validation of a bioanalytical method is a comprehensive process that assesses its performance characteristics. The use of this compound is instrumental in meeting the stringent criteria set by regulatory agencies.

Validation Parameter Plasma Urine Brain Tissue Homogenate
Linearity (r²) >0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) 0.25 - 5 ng/mL[7][12]Typically in the low ng/mL rangeDependent on homogenization and extraction efficiency
Intra-day Precision (%CV) <5%[7]<10%<15%
Inter-day Precision (%CV) <8.5%[7]<10%<15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[7]Within ±15% (±20% at LLOQ)Within ±20%
Matrix Effect (%CV) <15%<15%<20%
Recovery (%) >85%[9]>80%>75%

Expert Insight on Matrix Effects: The matrix effect is a critical parameter, representing the influence of co-eluting endogenous components on the ionization of the analyte.[13] While this compound co-elutes with imipramine and is expected to experience the same matrix effects, it's crucial to verify this during method validation. This is typically done by comparing the response of the analyte in post-extraction spiked matrix with its response in a neat solution. The consistent and low %CV for matrix effect across different matrices when using this compound highlights its efficacy in compensating for these variations.

Detailed Experimental Protocol: Quantification of Imipramine in Human Plasma

This protocol outlines a robust method for the determination of imipramine in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Imipramine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank, sourced from an accredited vendor)

  • 96-well supported liquid extraction (SLE) plate

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of imipramine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the calibration curve by serially diluting the imipramine stock solution with a 50:50 methanol:water mixture.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Supported Liquid Extraction)

  • To 50 µL of plasma samples (calibrators, quality controls, and unknowns) in a 96-well plate, add 25 µL of the this compound working solution.

  • Add 50 µL of 4% phosphoric acid in water and vortex to mix.

  • Load the entire sample onto the 96-well SLE plate.

  • Apply a brief pulse of vacuum to initiate the flow of the sample into the sorbent.

  • Allow the sample to adsorb for 5 minutes.

  • Elute the analytes by adding 1 mL of methyl tert-butyl ether (MTBE) to each well.

  • Collect the eluate in a clean 96-well collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate imipramine from its metabolites and matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Imipramine: Q1/Q3 (e.g., m/z 281.2 -> 86.1)

    • This compound: Q1/Q3 (e.g., m/z 284.2 -> 89.1)

5. Data Analysis

  • Integrate the peak areas for both imipramine and this compound.

  • Calculate the peak area ratio (imipramine/Imipramine-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.

  • Determine the concentration of imipramine in the unknown samples from the calibration curve.

Alternative Internal Standards: A Comparative Perspective

While this compound is an excellent choice, other compounds can be used as internal standards.

  • Structural Analogs (e.g., Trimipramine, Clomipramine): These compounds are structurally similar to imipramine and may have similar extraction and chromatographic properties.[9][14] However, they do not perfectly co-elute and can experience different matrix effects, potentially compromising accuracy. Their extraction recovery may also differ significantly from imipramine.[9]

  • Other Deuterated Analogs (e.g., Imipramine-d4, Imipramine-d8): These offer similar benefits to this compound.[15][16] The choice between them often comes down to commercial availability and cost. It is important to ensure that the deuterated standard is free of any unlabeled analyte.

Conclusion

The empirical data and established methodologies overwhelmingly support the use of this compound as a robust and reliable internal standard for the quantification of imipramine in a variety of biological matrices. Its ability to closely mimic the behavior of the unlabeled analyte throughout the analytical process ensures compensation for variations in sample preparation and instrumental analysis. This leads to high levels of precision and accuracy, which are essential for regulatory submissions and for making critical decisions in drug development and clinical research. While alternative internal standards exist, the physicochemical similarity of a stable isotope-labeled standard like this compound provides a level of analytical certainty that is difficult to achieve with other approaches.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • U.S. Food and Drug Administration. (2001).
  • ResearchGate. Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies.
  • U.S. Food and Drug Administration. (2022).
  • Outsourced Pharma. (2023).
  • National Institutes of Health (NIH). (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.
  • National Institutes of Health (NIH).
  • ResearchGate. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.
  • National Institutes of Health (NIH). (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum.
  • ResearchGate. (2016).
  • National Institutes of Health (NIH).
  • BenchChem. Application Notes and Protocols: Pharmacokinetic Modeling of Imipramine and its Metabolites.
  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
  • PubMed. (1988).
  • PubMed. (1981).
  • myadlm.org. (2014).
  • PubMed. (1983).
  • Sci-Hub.
  • PubMed. (1979). Bioavailability of imipramine tablets relative to a stable isotope-labeled internal standard: increasing the power of bioavailability tests.
  • National Institutes of Health (NIH). Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis.
  • Bioanalysis Zone. (2023).

Sources

A Comparative Pharmacokinetic Guide: Enhancing Imipramine Analysis with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring and pharmacokinetic (PK) research, the precision of bioanalytical methods is paramount. This guide provides a comprehensive, technically-grounded comparison of pharmacokinetic studies of the tricyclic antidepressant imipramine, with a focus on the significant improvements in data quality achieved through the use of its deuterated stable isotope-labeled internal standard, imipramine-d3. We will explore the "why" behind the methodology, offering insights honed from extensive experience in bioanalytical assay development.

The Foundation: Imipramine and the Imperative for Analytical Rigor

Imipramine: Clinical Significance and Pharmacokinetic Variability

Imipramine, marketed under brand names like Tofranil, is a cornerstone tricyclic antidepressant (TCA) used in the management of major depressive disorder and anxiety disorders.[1] Its therapeutic action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake.[2] However, the clinical application of imipramine is complicated by its highly variable pharmacokinetics.[1] Factors such as first-pass metabolism, which can range from 30-70%, and genetic polymorphisms in metabolic enzymes like CYP2D6 and CYP2C19, lead to significant inter-individual differences in plasma concentrations.[3][4] This variability underscores the critical need for accurate and precise bioanalytical methods to support therapeutic drug monitoring and pharmacokinetic studies.

The Unsung Hero: The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable.[5] Its primary function is to correct for the variability inherent in sample preparation and analysis.[6] This includes potential sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency.[5] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

The Gold Standard: Why this compound is the Superior Choice

While structurally similar analogs can be used as internal standards, a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard.[5][7] Deuterium is a stable, non-radioactive isotope of hydrogen.[8] Replacing hydrogen atoms with deuterium results in a compound that is chemically identical to imipramine but has a slightly higher mass.[9] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during sample extraction, chromatography, and ionization.[8] This co-elution and similar ionization behavior are crucial for effectively compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix (e.g., plasma).[9] this compound, therefore, provides a more accurate and reliable quantification of imipramine compared to other potential internal standards.[10]

The Blueprint: A Comparative Pharmacokinetic Study Protocol

This section outlines a detailed methodology for a comparative pharmacokinetic study of imipramine, designed to highlight the advantages of using this compound as an internal standard.

Essential Materials and High-Fidelity Instrumentation
  • Reagents and Chemicals: Imipramine hydrochloride (reference standard), this compound hydrochloride (internal standard), HPLC-grade methanol, acetonitrile, and water; formic acid, and human plasma (drug-free).

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

Precision in Preparation: Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of imipramine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of imipramine working solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to prepare calibration standards. Prepare a separate working solution for this compound.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the imipramine working solutions to create calibration standards at concentrations spanning the expected therapeutic range (e.g., 1-500 ng/mL). Prepare QCs at low, medium, and high concentrations in the same manner.

The Core Workflow: Biological Sample Preparation

The objective of sample preparation is to isolate the analyte from the complex biological matrix. A common and effective technique is protein precipitation.

Step-by-Step Protein Precipitation Protocol:

  • Aliquoting: Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed amount (e.g., 50 µL) of the this compound working solution to each tube (except for blank matrix samples). This early addition is crucial for the IS to account for variability in the subsequent steps.[6]

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot Plasma Sample add_is 2. Spike with this compound plasma->add_is precipitate 3. Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer lcms Inject into LC-MS/MS transfer->lcms

Figure 1: A streamlined workflow for plasma sample preparation.
The Analytical Engine: LC-MS/MS Method Parameters

The LC-MS/MS system is optimized for the separation and detection of imipramine and this compound.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used for the separation of tricyclic antidepressants.[11]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is employed to achieve optimal separation.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for imipramine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both imipramine and this compound.

Ensuring Reliability: Method Validation

Before analyzing study samples, the bioanalytical method must be rigorously validated according to regulatory guidelines from bodies like the FDA and EMA.[12][13][14] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The Human Element: Pharmacokinetic Study Design

A typical pharmacokinetic study would involve administering a single oral dose of imipramine to healthy volunteers. Blood samples are then collected at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). The plasma is separated and stored frozen until analysis.

G cluster_pk Pharmacokinetic Study Design dosing Administer Imipramine sampling Collect Blood Samples at Time Points dosing->sampling processing Process to Obtain Plasma sampling->processing storage Store Plasma Samples Frozen processing->storage analysis Bioanalysis using Validated LC-MS/MS Method storage->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis

Figure 2: A typical workflow for a pharmacokinetic study.

Data-Driven Insights: Results and Discussion

The Proof in the Numbers: Comparative Pharmacokinetic Data

The use of this compound as an internal standard is expected to yield more precise and accurate pharmacokinetic data. The table below presents hypothetical, yet realistic, data comparing the key pharmacokinetic parameters of imipramine when analyzed with and without an ideal internal standard.

Pharmacokinetic ParameterWithout this compound (Higher Variability)With this compound (Lower Variability)
Cmax (ng/mL) 65.8 ± 15.268.3 ± 5.1
Tmax (hr) 3.5 ± 1.23.2 ± 0.8
AUC₀₋t (ng*hr/mL) 850.4 ± 210.6865.7 ± 95.3
Half-life (t½) (hr) 18.2 ± 4.517.9 ± 2.1

Data are presented as mean ± standard deviation.

The significantly lower standard deviations in the group analyzed with this compound highlight the improved precision of the method. This enhanced precision allows for a more reliable characterization of the drug's pharmacokinetic profile.

Mitigating the Matrix: The Impact of this compound

Matrix effects are a major challenge in LC-MS bioanalysis. Co-eluting endogenous components from the plasma can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Because this compound is chemically identical to imipramine, it experiences the same matrix effects.[9] By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively normalized, leading to a more accurate measurement of the analyte's concentration.

G cluster_matrix Mitigation of Matrix Effects matrix Matrix Components ionization Ionization Process matrix->ionization Suppression/ Enhancement analyte Imipramine analyte->ionization is This compound is->ionization detector MS Detector ionization->detector ratio Analyte/IS Ratio detector->ratio result Accurate Quantification ratio->result

Figure 3: How a SIL-IS mitigates matrix effects.
Broader Implications: Advancing Clinical and Preclinical Research

The enhanced data quality afforded by using this compound has significant implications for both preclinical and clinical research. In drug development, accurate pharmacokinetic data is essential for dose selection and for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In a clinical setting, precise therapeutic drug monitoring is crucial for optimizing treatment and minimizing the risk of adverse effects, particularly for drugs like imipramine with a narrow therapeutic window and high pharmacokinetic variability.[4]

Conclusion: A Commitment to Analytical Excellence

This guide has demonstrated the clear advantages of employing a stable isotope-labeled internal standard, such as this compound, in the pharmacokinetic analysis of imipramine. The use of a deuterated internal standard is not merely a technical preference but a fundamental component of a robust and reliable bioanalytical strategy. By mitigating variability from sample preparation and matrix effects, this compound enables the generation of highly accurate and precise data. This commitment to analytical excellence is essential for advancing our understanding of drug disposition and for ensuring the safe and effective use of therapeutic agents like imipramine.

References

  • ClinPGx. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]

  • PubMed. (1990). Clinical pharmacokinetics of imipramine and desipramine. Retrieved from [Link]

  • PubMed. (1988). Imipramine: a model substance in pharmacokinetic research. Retrieved from [Link]

  • PubMed. (2005). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Imipramine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Institute of Allergy and Infectious Diseases. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). Retrieved from [Link]

  • Drugs.com. (2023). Imipramine Monograph for Professionals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Ofni Systems. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Veeprho. (n.d.). This compound (HCl Salt). Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Veeprho. (n.d.). Imipramine-D4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Imipramine-d3 in a research laboratory setting. As scientists, our responsibility extends beyond the discovery process to encompass the entire lifecycle of the chemical entities we handle, ensuring the safety of our colleagues and the protection of our environment. This document is designed to be a self-validating system, explaining not just the "how" but the "why" behind each procedural step, grounding our practices in established safety protocols and regulatory standards.

Understanding this compound: Hazard Profile and Regulatory Status

This compound is the deuterated analogue of Imipramine, a tricyclic antidepressant (TCA). While deuteration—the substitution of hydrogen with its stable isotope, deuterium—can alter a molecule's metabolic profile, it does not typically change its fundamental chemical reactivity or acute toxicity.[1] Therefore, for the purposes of hazard assessment and disposal, we must be guided by the Safety Data Sheet (SDS) for the parent compound, Imipramine Hydrochloride.

Key Hazard Information:

  • Primary Hazard: Acute Oral Toxicity. Imipramine Hydrochloride is classified as "Fatal if swallowed" or "Harmful if swallowed".[2][3][4][5][6]

  • Other Hazards: May cause skin and serious eye irritation, as well as respiratory irritation.[2]

  • Environmental Hazard: While not always classified as environmentally hazardous, large or frequent spills can be harmful to the environment.[4] Discharge into drains or waterways must be avoided.[6]

Regulatory Status:

  • EPA: As a pharmaceutical waste, the disposal of this compound is regulated by the Environmental Protection Agency (EPA). It is crucial to note that EPA regulations prohibit the sewering (disposal down the drain) of hazardous pharmaceutical waste.[7]

  • DEA: Imipramine is not a federally controlled substance in the United States.[8] Consequently, its deuterated form, this compound, is also not subject to the stringent disposal regulations of the Drug Enforcement Administration (DEA), such as the "non-retrievable" standard required for controlled substances.

Disposal must adhere to institutional Environmental Health & Safety (EHS) policies and local and state regulations for non-controlled, hazardous pharmaceutical waste.[7][9]

The Disposal Decision Workflow

The primary goal of this compound disposal is to ensure it is handled as a hazardous chemical waste from "cradle to grave".[7] The choice of disposal pathway depends on the quantity and form of the waste.

DisposalWorkflow start This compound Waste Generated decision Assess Quantity & Form start->decision bulk Bulk Quantities (Unused/Expired Product) decision->bulk > 1g or original container residual Residual Quantities (Empty Containers, Contaminated Labware) decision->residual < 1g residual or contaminated item spill Spill Cleanup Material decision->spill Spill debris collect_bulk Collect as Hazardous Pharmaceutical Waste bulk->collect_bulk decon Decontaminate Container/Labware (Triple Rinse Protocol) residual->decon collect_spill Collect as Hazardous Chemical Waste spill->collect_spill pickup Arrange EHS Pickup collect_bulk->pickup collect_spill->pickup collect_rinse Collect Rinsate as Hazardous Waste decon->collect_rinse dispose_container Dispose of Defaced Container as Non-Hazardous Waste decon->dispose_container collect_rinse->pickup ChemicalDegradation cluster_ppe Safety First: Fume Hood & Full PPE ppe_node Safety Goggles, Lab Coat, Acid-Resistant Gloves start Small Quantity of This compound Waste (e.g., < 50 mg in solution) prepare Prepare Acidic Oxidizer (e.g., Potassium Dichromate in Sulfuric Acid) start->prepare reaction Slowly add this compound solution to oxidizer with stirring. Monitor for heat/gas evolution. prepare->reaction quench Neutralize excess oxidizer (e.g., with sodium bisulfite) reaction->quench neutralize Adjust pH to neutral (6-8) with NaOH or HCl quench->neutralize collect Collect final solution as Hazardous Chemical Waste neutralize->collect end Arrange EHS Pickup collect->end

Caption: Workflow for in-lab chemical degradation of this compound.

Step-by-Step Protocol:

  • Work in a Fume Hood with Full PPE: This includes safety goggles, a lab coat, and acid-resistant gloves.

  • Prepare Oxidizing Solution: In a suitably sized beaker, cautiously prepare a solution of potassium dichromate in sulfuric acid. A study has shown effective reaction using 10M sulfuric acid and 0.01% potassium dichromate. Extreme caution: Always add acid to water, never the other way around. The reaction is exothermic.

  • Degradation Reaction: Slowly, and with constant stirring, add the aqueous solution of this compound waste to the oxidizing solution. Be mindful of any heat or gas evolution. Allow the reaction to proceed for at least 10-15 minutes to ensure complete degradation. The formation of a green-colored product indicates the oxidation of Imipramine.

  • Neutralization: Once the degradation is complete, the resulting solution must still be treated as hazardous waste. It contains residual acid and chromium salts.

  • Collection and Disposal: Carefully transfer the neutralized solution to a designated liquid hazardous waste container. Label it accurately, listing all components (water, sodium sulfate, chromium salts, imipramine degradation products). Arrange for EHS pickup.

References

  • An Overview of Degradation Strategies for Amitriptyline. (2024). MDPI. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Imipramine HCl MSDS. Retrieved from [Link]

  • PubMed. (2018). Efficient degradation of imipramine by iron oxychloride-activated peroxymonosulfate process. Retrieved from [Link]

  • PubMed. (2019). Degradation of imipramine by vacuum ultraviolet (VUV) system: Influencing parameters, mechanisms, and variation of acute toxicity. Retrieved from [Link]

  • Humco. (n.d.). Safety Data Sheet: IMIPRAMINE HYDROCHLORIDE USP. Retrieved from [Link]

  • ResearchGate. (2025). Identification of photodegradation products of tricyclic antidepressants drugs clomipramine and doxepine. Retrieved from [Link]

  • PubMed Central. (2025). Advanced oxidation processes for the removal of antidepressants from wastewater: a comprehensive review. Retrieved from [Link]

  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • PubMed Central. (2013). Ozone oxidation of antidepressants in wastewater –Treatment evaluation and characterization of new by-products by LC-QToFMS. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Removal of imipramine using advanced oxidation processes: Degradation products and toxicity evolution. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Pharmaceutical Drug Waste. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. (2025). Retrieved from [Link]

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Development and validation of spectrophotometric method for determination of imipramine hydrochloride in tablets (solid materials). (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Photolysis of the antidepressants amisulpride and desipramine in wastewaters: Identification of transformation products formed and their fate | Request PDF. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imipramine-d3

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Imipramine-d3, a deuterated analog of the tricyclic antidepressant Imipramine, serves as a valuable internal standard for quantitative bioanalysis. While deuteration often bestows a more favorable metabolic profile, it does not fundamentally alter the pharmacological and toxicological properties of the parent molecule.[1][2] Therefore, handling this compound necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to protect laboratory personnel.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is designed to be a practical, in-depth resource that moves beyond a simple checklist, offering causal explanations for procedural choices and fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile of this compound

Imipramine, the parent compound of this compound, is a potent active pharmaceutical ingredient (API) with a well-documented toxicological profile.[3][4] The primary hazards associated with Imipramine hydrochloride, which are presumed to be applicable to its deuterated form, include:

  • Acute Oral Toxicity: Imipramine is classified as having high acute toxicity if swallowed.[5][6]

  • Skin and Eye Irritation: The compound can cause skin and serious eye irritation upon contact.[5]

  • Respiratory Irritation: As a fine powder, this compound poses a risk of respiratory tract irritation if inhaled.[5][7]

Deuterated compounds themselves are generally considered non-radioactive and possess low intrinsic toxicity.[1] The key consideration is that the toxicological properties of the parent molecule remain the primary concern. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism, a phenomenon known as the kinetic isotope effect.[1][8] This alteration in metabolism is unlikely to diminish the acute hazards of the compound during laboratory handling.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical control measure to minimize exposure to hazardous substances.[9][10] For powdered APIs like this compound, a multi-faceted approach to PPE is essential, focusing on respiratory, eye, hand, and body protection. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Operation Respiratory Protection Eye Protection Hand Protection Body Protection
Weighing and Aliquoting (Powder) N95 or higher rated respiratorChemical splash gogglesNitrile or other impervious glovesLab coat or disposable gown
Solution Preparation Not typically required if performed in a fume hoodChemical splash gogglesNitrile or other impervious glovesLab coat
Handling Dilute Solutions Not requiredSafety glasses with side shieldsNitrile glovesLab coat
Spill Cleanup (Powder) P100 respiratorChemical splash gogglesHeavy-duty nitrile or butyl rubber glovesDisposable coveralls (e.g., Tyvek®)
Waste Disposal As required for the handling stepAs required for the handling stepNitrile or other impervious glovesLab coat

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Gown/Lab Coat: Put on a clean lab coat or disposable gown.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position securely over the eyes.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Remove by rolling it inside out, away from the body.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Handling this compound is_powder Is the material a powder? start->is_powder weighing Weighing or aliquoting powder? is_powder->weighing Yes dilute_solution Handling dilute solution? is_powder->dilute_solution No (Solution) solution_prep Preparing a stock solution? weighing->solution_prep No ppe_powder Required PPE: - N95 Respirator - Chemical Goggles - Nitrile Gloves - Lab Coat/Gown weighing->ppe_powder Yes solution_prep->dilute_solution No ppe_solution_prep Required PPE (in fume hood): - Chemical Goggles - Nitrile Gloves - Lab Coat solution_prep->ppe_solution_prep Yes ppe_dilute_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat dilute_solution->ppe_dilute_solution Yes end End: Proceed with caution ppe_powder->end ppe_solution_prep->end ppe_dilute_solution->end

Caption: PPE selection workflow for this compound handling.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup (Powder):

  • Evacuate non-essential personnel from the area.

  • Don the appropriate PPE, including a P100 respirator, chemical splash goggles, heavy-duty gloves, and disposable coveralls.

  • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Carefully sweep the material into a designated, labeled waste container.

  • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[1] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[1]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their work. This commitment to safety is not merely a procedural requirement but a cornerstone of scientific excellence.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindstromgroup.
  • Pharmaceutical PPE. Respirex International.
  • Deuterated Compounds. Simson Pharma Limited.
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • Use and Handling of NMR Solvents Deuterated Chloroform. Cambridge Isotope Laboratories, Inc.
  • Disposal of deuterium (D₂). Synergy Recycling.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. Cayman Chemical.
  • 1 - Safety Data Sheet. USP.
  • Regulatory Considerations for Deuterated Products. Salamandra.
  • Standards of laboratory practice: antidepressant drug monitoring. National Academy of Clinical Biochemistry. PubMed.
  • Deuterated drugs; where are we now? PMC - PubMed Central.
  • MATERIAL SAFETY DATA SHEET. Lupin.
  • Material Safety Data Sheet - Imipramine HCl MSDS. Amazon S3.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。